ONO 1603
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H19ClN2O3 |
|---|---|
Molecular Weight |
322.78 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[(2S)-2-formylpyrrolidin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C16H19ClN2O3/c17-13-5-3-12(4-6-13)10-18-15(21)7-8-16(22)19-9-1-2-14(19)11-20/h3-6,11,14H,1-2,7-10H2,(H,18,21)/t14-/m0/s1 |
InChI Key |
KGDFDVHLEYUZLN-AWEZNQCLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
ONO-1603: A Deep Dive into its Neuroprotective Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ONO-1603, a potent and selective prolyl endopeptidase (PREP) inhibitor, has demonstrated significant neuroprotective properties in preclinical studies. This technical guide synthesizes the current understanding of ONO-1603's mechanism of action, focusing on its dual role in suppressing glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression and modulating muscarinic acetylcholine (B1216132) receptor (mAChR) signaling. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved, aiming to equip researchers and drug development professionals with the core knowledge required for further investigation and potential therapeutic application of this promising neuroprotective agent.
Core Mechanism of Action: A Two-Pronged Approach
The neuroprotective efficacy of ONO-1603 is primarily attributed to two interconnected molecular pathways: the inhibition of prolyl endopeptidase leading to the suppression of GAPDH-mediated apoptosis, and the enhancement of cholinergic neurotransmission through the upregulation of M3 muscarinic acetylcholine receptors.
Inhibition of Prolyl Endopeptidase and Suppression of GAPDH Overexpression
ONO-1603 is a novel and potent inhibitor of prolyl endopeptidase, a cytosolic serine protease.[1] In models of age-induced neuronal apoptosis, a key pathological feature of neurodegenerative diseases, the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been identified as a critical contributing factor.[1] ONO-1603 effectively suppresses this overexpression of GAPDH mRNA and the subsequent accumulation of GAPDH protein in the particulate fraction of neurons undergoing apoptosis.[1] This suppression of GAPDH is a cornerstone of ONO-1603's neuroprotective action, as it directly interferes with a key step in the apoptotic cascade.[1] Studies have shown that the interaction between prolyl endopeptidase and GAPDH is necessary for the nuclear translocation of GAPDH during apoptosis, a process that is inhibited by PREP inhibitors.
Modulation of M3 Muscarinic Acetylcholine Receptor Signaling
In addition to its effects on the GAPDH pathway, ONO-1603 has been shown to positively modulate cholinergic signaling. Specifically, it increases the messenger RNA (mRNA) levels of the M3 subtype of muscarinic acetylcholine receptors (m3-mAChR) in differentiating cerebellar granule neurons.[2] This upregulation of m3-mAChR is accompanied by an enhancement of receptor binding, as evidenced by increased [3H]N-methylscopolamine binding, and a stimulation of mAChR-mediated phosphoinositide turnover.[2] The enhancement of the cholinergic system is a well-established therapeutic strategy for dementia, and ONO-1603's ability to boost this pathway further underscores its potential as an anti-dementia drug.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on ONO-1603, providing a clear comparison of its efficacy and potency.
| Parameter | ONO-1603 | Tetrahydroaminoacridine (THA) | Reference |
| Neuroprotective Potency | ~300 times more potent | - | [1] |
| Maximal Protective Effect | 0.03 µM | 10 µM | [1] |
| Effective Protective Range | 0.03 - 1 µM | 3 - 10 µM | [1] |
| Neurotoxicity | Non-toxic up to 100 µM | Severe neurotoxicity at ≥30 µM | [1] |
Table 1: Comparative Neuroprotective Efficacy of ONO-1603 and THA
| Experimental Model | ONO-1603 Concentration | Observed Effect | Reference |
| Differentiating rat cerebellar granule neurons | 0.03 µM | Markedly promoted neuronal survival and neurite outgrowth | [2] |
| Differentiating rat cerebellar granule neurons | 0.03 µM | Enhanced [3H]N-methylscopolamine binding to mAChRs | [2] |
| Differentiating rat cerebellar granule neurons | 0.03 µM | Increased the level of m3-mAChR mRNA | [2] |
| Differentiating rat cerebellar granule neurons | 0.03 µM | Stimulated mAChR-mediated phosphoinositide turnover | [2] |
Table 2: Effective Concentrations and Observed Effects of ONO-1603 in vitro
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of ONO-1603's neuroprotective effects.
Assessment of Neuronal Apoptosis
3.1.1. Morphological Assessment with Toluidine Blue Staining
-
Objective: To visualize neuronal morphology and identify apoptotic cells characterized by condensed chromatin and nuclear fragmentation.
-
Protocol:
-
Culture primary rat cerebral cortical or cerebellar granule cells on coverslips.
-
After experimental treatment, fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with a 0.1% Toluidine Blue solution in 30% ethanol (B145695) for 5 minutes.
-
Briefly rinse the cells with distilled water and differentiate in 70% ethanol.
-
Dehydrate the cells through a graded series of ethanol (95%, 100%) and clear with xylene.
-
Mount the coverslips onto glass slides using a mounting medium and observe under a light microscope.
-
3.1.2. Viability Assessment with Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Staining
-
Objective: To differentiate between viable (green fluorescence) and non-viable (red fluorescence) neurons.
-
Protocol:
-
Prepare a staining solution containing 5 µg/mL FDA and 10 µg/mL PI in PBS.
-
Wash the cultured neurons twice with PBS.
-
Incubate the cells with the FDA/PI staining solution for 5 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Immediately visualize the cells using a fluorescence microscope with appropriate filters for green (FDA) and red (PI) fluorescence.
-
3.1.3. Biochemical Assessment by DNA Laddering Analysis
-
Objective: To detect the characteristic internucleosomal DNA fragmentation that occurs during apoptosis.
-
Protocol:
-
Harvest cultured neurons by centrifugation.
-
Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100) and proteinase K.
-
Incubate the lysate at 50°C for several hours to overnight to digest proteins.
-
Extract the DNA using a phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the DNA pellet in TE buffer (Tris-EDTA).
-
Treat the DNA with RNase A to remove contaminating RNA.
-
Separate the DNA fragments by electrophoresis on a 1.5-2% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Visualize the DNA fragments under UV light. A "ladder" of DNA fragments in multiples of ~180-200 base pairs is indicative of apoptosis.
-
Muscarinic Receptor Binding Assay
3.2.1. [3H]N-methylscopolamine Binding Assay
-
Objective: To quantify the number of muscarinic acetylcholine receptors.
-
Protocol:
-
Prepare membrane fractions from cultured neurons or brain tissue homogenates.
-
Incubate the membrane preparations with various concentrations of the radioligand [3H]N-methylscopolamine in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for a specified time to reach equilibrium.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled muscarinic antagonist (e.g., atropine).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine the receptor density (Bmax) and dissociation constant (Kd).
-
Assessment of Phosphoinositide Turnover
-
Objective: To measure the functional activity of Gq-coupled receptors like the m3-mAChR.
-
Protocol:
-
Pre-label cultured neurons with [3H]myo-inositol for 24-48 hours to incorporate the radiolabel into membrane phosphoinositides.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with LiCl for 10-20 minutes. LiCl inhibits inositol (B14025) monophosphatases, leading to the accumulation of inositol phosphates (IPs).
-
Stimulate the cells with ONO-1603 or a muscarinic agonist for a defined period.
-
Terminate the reaction by adding a cold solution of perchloric acid or trichloroacetic acid to precipitate proteins and lipids.
-
Neutralize the acidic supernatant and separate the accumulated [3H]inositol phosphates from other radiolabeled compounds using anion-exchange chromatography (e.g., Dowex columns).
-
Quantify the radioactivity in the eluted IP fractions by liquid scintillation counting.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed signaling pathways of ONO-1603 and the workflows of key experimental procedures.
Caption: Proposed mechanism of action for ONO-1603 in neuroprotection.
Caption: Experimental workflow for assessing neuronal apoptosis.
Caption: Workflow for muscarinic acetylcholine receptor binding assay.
Conclusion and Future Directions
ONO-1603 presents a compelling profile as a neuroprotective agent with a novel, dual mechanism of action. Its ability to potently inhibit prolyl endopeptidase, thereby suppressing GAPDH-mediated apoptosis, combined with its capacity to enhance cholinergic signaling through the upregulation of m3-muscarinic receptors, positions it as a promising candidate for the treatment of neurodegenerative diseases, particularly those associated with dementia.
Future research should focus on further elucidating the precise molecular link between prolyl endopeptidase inhibition and the transcriptional regulation of both GAPDH and m3-mAChR. Investigating the broader impact of ONO-1603 on other neuronal signaling cascades and its efficacy in in vivo models of various neurodegenerative diseases will be crucial for its translation into a clinical setting. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for these future endeavors.
References
- 1. Effects of prolyl endopeptidase inhibitors and neuropeptides on delayed neuronal death in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
what is the function of ONO 1603 prolyl endopeptidase inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-1603 is a potent and selective prolyl endopeptidase (PEP) inhibitor that has demonstrated significant neuroprotective and neurotrophic effects in preclinical studies. Investigated as a potential therapeutic agent for neurodegenerative disorders, particularly dementia, ONO-1603's mechanism of action involves the modulation of key cellular pathways related to neuronal survival and cholinergic function. This technical guide provides an in-depth overview of the function of ONO-1603, presenting key quantitative data, detailed experimental protocols, and visual representations of its proposed signaling pathways and experimental workflows.
Core Function and Mechanism of Action
ONO-1603 is a small molecule inhibitor of prolyl endopeptidase (also known as prolyl oligopeptidase), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues. PEP is involved in the metabolism of several neuropeptides and peptide hormones and has been implicated in the pathophysiology of neurodegenerative diseases.
The primary function of ONO-1603 is to confer neuroprotection and promote neuronal health.[1] This is achieved through a multi-faceted mechanism that includes:
-
Promotion of Neuronal Survival and Neurite Outgrowth: ONO-1603 has been shown to support the survival of neurons and enhance the growth of neurites, the projections from a neuron that develop into axons and dendrites.[1]
-
Enhancement of Cholinergic Neurotransmission: The compound increases the expression of m3-muscarinic acetylcholine (B1216132) receptor (mAChR) mRNA, leading to the stimulation of mAChR-mediated signaling pathways.[1] This is significant as the cholinergic system is crucial for cognitive functions such as learning and memory, and its decline is a hallmark of Alzheimer's disease.
-
Suppression of Apoptosis-Related Protein Overexpression: ONO-1603 has been observed to suppress the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a protein implicated in neuronal apoptosis.[2]
Quantitative Data Presentation
The neuroprotective efficacy of ONO-1603 has been quantified in in vitro studies. The following table summarizes key findings from a comparative study with Tetrahydroaminoacridine (THA), another compound investigated for anti-dementia properties.
| Parameter | ONO-1603 | Tetrahydroaminoacridine (THA) | Reference |
| Maximal Neuroprotective Effect | 0.03 µM | 10 µM | [2] |
| Effective Protective Range | 0.03 - 1 µM | 3 - 10 µM | [2] |
| Neurotoxicity | Non-toxic up to 100 µM | Severe neurotoxicity at ≥30 µM | [2] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of ONO-1603 in Neuroprotection
The precise signaling cascade initiated by ONO-1603's inhibition of prolyl endopeptidase is still under investigation. However, based on current findings, a proposed pathway involves the modulation of both apoptotic and cholinergic signaling.
Experimental Workflow for Prolyl Endopeptidase Enzymatic Assay
A standard method to assess the inhibitory activity of compounds like ONO-1603 on prolyl endopeptidase involves a chromogenic assay.
Detailed Experimental Protocols
Prolyl Endopeptidase (PEP) Enzymatic Assay
This protocol is adapted from standard colorimetric assays for PEP activity.[3]
Materials:
-
Purified prolyl endopeptidase
-
ONO-1603
-
N-Benzyloxycarbonyl-Glycyl-Prolyl-p-nitroanilide (Z-Gly-Pro-pNA) as substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare a stock solution of ONO-1603 in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of ONO-1603 in the assay buffer.
-
In a 96-well plate, add the PEP enzyme solution to each well (except for the blank).
-
Add the different concentrations of ONO-1603 to the respective wells. Include a vehicle control (buffer with the same concentration of solvent used for ONO-1603).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Prepare a stock solution of the substrate Z-Gly-Pro-pNA in a suitable solvent (e.g., 1,4-dioxane).[3] Dilute the substrate stock solution in the assay buffer to the desired final concentration.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 410 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of ONO-1603.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Primary Cerebellar Granule Neuron Culture and Neuroprotection Assay
This protocol is based on established methods for primary neuronal culture and assessment of neuronal survival.[4][5]
Materials:
-
Postnatal day 6-8 rat pups
-
Dissection medium (e.g., HBSS)
-
Enzymatic dissociation solution (e.g., trypsin, papain)
-
Plating medium (e.g., Basal Medium Eagle supplemented with serum and potassium chloride)
-
Culture plates coated with poly-L-lysine
-
ONO-1603
-
Apoptosis-inducing agent (e.g., low potassium medium)
-
Reagents for assessing cell viability/apoptosis (e.g., Trypan blue, Propidium (B1200493) Iodide, DNA extraction kits)
Procedure:
-
Cell Culture:
-
Dissect cerebella from postnatal rat pups and mechanically dissociate the tissue.
-
Enzymatically digest the tissue to obtain a single-cell suspension.
-
Plate the cerebellar granule neurons on poly-L-lysine coated culture plates in plating medium.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
-
Neuroprotection Assay:
-
After a set number of days in vitro (e.g., 7-10 days), treat the neuronal cultures with various concentrations of ONO-1603 for a specified period (e.g., 24 hours).
-
Induce apoptosis by, for example, switching to a low potassium medium.
-
Continue the incubation for a further period (e.g., 24-48 hours).
-
Assess neuronal survival and apoptosis using the methods described below.
-
Assessment of Neuronal Apoptosis
a) DNA Laddering Analysis: [6]
-
Harvest both floating and attached cells from the culture plates.
-
Extract genomic DNA using a commercially available kit or standard phenol-chloroform extraction methods.
-
Quantify the extracted DNA.
-
Load equal amounts of DNA from each sample onto a 1.5-2% agarose (B213101) gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide).
-
Perform electrophoresis to separate the DNA fragments.
-
Visualize the DNA under UV light. The presence of a "ladder" of DNA fragments in multiples of approximately 180-200 base pairs is indicative of apoptosis.
b) Propidium Iodide (PI) Staining: [7]
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol.
-
Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Incubate the cells in the dark.
-
Analyze the stained cells using a flow cytometer. Apoptotic cells will have a sub-G1 DNA content due to DNA fragmentation.
Conclusion
ONO-1603 is a promising prolyl endopeptidase inhibitor with demonstrated neuroprotective and neurotrophic properties. Its ability to enhance neuronal survival and cholinergic signaling in preclinical models suggests its potential as a therapeutic agent for neurodegenerative diseases. Further research is warranted to fully elucidate the intricate signaling pathways governed by ONO-1603 and to translate these promising preclinical findings into clinical applications. The experimental protocols and data presented in this guide provide a foundational resource for researchers in the field of neuropharmacology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture of Primary Cerebellar Granule Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. media.tghn.org [media.tghn.org]
ONO-1603: A Technical Whitepaper on its Neuroprotective Effects and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-1603, a potent prolyl endopeptidase (PREP) inhibitor, has demonstrated significant neuroprotective properties in preclinical studies. This document provides an in-depth technical overview of the existing research on ONO-1603, focusing on its effects on neuronal survival. It consolidates quantitative data, details experimental methodologies derived from published studies, and visualizes the proposed signaling pathways. The findings suggest that ONO-1603 promotes neuronal survival by modulating key cellular pathways, including the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression and the enhancement of muscarinic acetylcholine (B1216132) receptor (mAChR) signaling. This whitepaper aims to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease and drug development.
Introduction
Neurodegenerative diseases such as Alzheimer's disease represent a significant and growing global health challenge. A key pathological feature of these diseases is the progressive loss of neurons. Consequently, the development of neuroprotective agents that can slow or halt this process is a primary focus of therapeutic research. ONO-1603 has emerged as a promising small molecule with demonstrated neuroprotective and neurotrophic effects in in vitro models.[1][2][3] As a prolyl endopeptidase (PREP) inhibitor, ONO-1603 targets an enzyme implicated in the regulation of various neuropeptides and signaling pathways within the central nervous system. This document synthesizes the available scientific literature to provide a detailed understanding of ONO-1603's impact on neuronal survival.
Quantitative Data on Neuroprotective Efficacy
In vitro studies have provided quantitative measures of ONO-1603's neuroprotective effects. These studies primarily utilized primary cultures of rat cerebral cortical and cerebellar granule neurons undergoing age-induced apoptosis.[2][3]
| Parameter | Value | Cell Type | Comparison | Reference |
| Maximal Protective Concentration | 0.03 µM | Rat Cerebral and Cerebellar Neurons | - | [2][3] |
| Effective Protective Range | 0.03 - 1 µM | Rat Cerebral and Cerebellar Neurons | - | [3] |
| Relative Potency | ~300 times more potent than THA* | Rat Cerebral and Cerebellar Neurons | THA maximal effect at 10 µM | [3] |
| Toxicity Profile | Non-toxic at concentrations up to 100 µM | Rat Cerebral and Cerebellar Neurons | THA shows severe neurotoxicity at ≥30 µM | [3] |
*THA (tetrahydroaminoacridine) is an acetylcholinesterase inhibitor previously used for the treatment of Alzheimer's disease.
Experimental Protocols
The following methodologies are based on descriptions from the cited preclinical research on ONO-1603.[2][3]
Primary Neuronal Cell Culture and Induction of Apoptosis
-
Cell Source: Cerebral cortices and cerebella were dissected from neonatal Sprague-Dawley rats.
-
Cell Dissociation: Tissues were enzymatically dissociated to obtain single-cell suspensions.
-
Plating: Neurons were plated on poly-L-lysine-coated culture dishes.
-
Culture Medium: Cells were maintained in a suitable culture medium, with one study specifying media containing 15 mM KCl.[2]
-
Induction of Apoptosis: Age-induced apoptosis was triggered by maintaining the primary cultures for over two weeks without changing the medium or supplementing with glucose.[3] This method mimics the chronic stress conditions that can lead to neuronal death.
Assessment of Neuronal Survival and Apoptosis
-
Morphological Analysis:
-
Toluidine Blue Staining: Used to visualize neuronal morphology and identify cells undergoing apoptosis based on nuclear condensation and fragmentation.
-
Fluorescein Diacetate/Propidium Iodide (FDA/PI) Staining: A fluorescence-based method to assess cell viability. FDA stains viable cells green, while PI stains the nuclei of dead cells red.
-
-
Biochemical Analysis:
-
DNA Laddering Assay: Genomic DNA was extracted from cultured neurons and analyzed by agarose (B213101) gel electrophoresis. The characteristic "ladder" pattern of DNA fragments is a hallmark of apoptosis.
-
Analysis of Gene and Protein Expression
-
RNA Isolation and Northern Blot Analysis: Total RNA was extracted from neuronal cultures to quantify the mRNA levels of specific genes, such as the m3-muscarinic acetylcholine receptor (m3-mAChR) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
-
Protein Extraction and Western Blot Analysis: Cellular proteins were extracted to measure the levels of specific proteins, such as GAPDH, in particulate fractions of the cultured neurons.
Functional Assays
-
Muscarinic Acetylcholine Receptor Binding Assay: The binding of ligands to mAChRs was quantified using radiolabeled compounds like [3H]N-methylscopolamine to assess receptor density and function.[2]
-
Phosphoinositide Turnover Assay: The functional consequence of mAChR activation was measured by quantifying the accumulation of inositol (B14025) phosphates, key second messengers in the phosphoinositide signaling pathway.[2]
Signaling Pathways and Mechanism of Action
The neuroprotective effects of ONO-1603 are attributed to its ability to inhibit prolyl endopeptidase (PREP). This inhibition initiates a cascade of downstream events that ultimately promote neuronal survival. Two primary pathways have been identified from the available research.
Suppression of GAPDH Overexpression
A key mechanism underlying the neuroprotective action of ONO-1603 is the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression.[3] Under conditions of cellular stress leading to age-induced apoptosis, there is a marked increase in both the mRNA and protein levels of GAPDH.[3] ONO-1603 robustly suppresses this overexpression, which is correlated with a delay in apoptosis.[3] While GAPDH is a well-known glycolytic enzyme, it is also implicated in pro-apoptotic signaling cascades.
Enhancement of Muscarinic Acetylcholine Receptor Signaling
ONO-1603 has been shown to increase the mRNA levels of the m3-muscarinic acetylcholine receptor (m3-mAChR).[2] This leads to an enhanced density of these receptors on the neuronal surface, as evidenced by increased binding of [3H]N-methylscopolamine.[2] Consequently, the signaling cascade mediated by m3-mAChRs is potentiated, resulting in stimulated phosphoinositide turnover.[2] The activation of this pathway is known to be neuroprotective.
Experimental Workflow Overview
The general workflow for evaluating the neuroprotective effects of ONO-1603 in the cited studies can be summarized as follows:
Conclusion and Future Directions
The existing in vitro data strongly support the neuroprotective potential of ONO-1603. Its high potency and favorable non-toxic profile in primary neuronal cultures make it an interesting candidate for further investigation. The dual mechanism of action, involving both the suppression of a pro-apoptotic factor (GAPDH) and the enhancement of a pro-survival signaling pathway (m3-mAChR), suggests a robust therapeutic potential.
To advance the development of ONO-1603, future research should focus on:
-
In vivo studies: Evaluating the efficacy of ONO-1603 in animal models of neurodegenerative diseases to assess its pharmacokinetic properties, brain penetration, and neuroprotective effects in a more complex biological system.
-
Elucidation of upstream signaling: Further investigation is needed to fully understand the molecular link between PREP inhibition and the regulation of GAPDH and m3-mAChR expression.
-
Broader mechanistic studies: Exploring the effects of ONO-1603 on other cellular processes relevant to neurodegeneration, such as neuroinflammation, oxidative stress, and protein aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-1603: A Technical Overview of its Discovery and Preclinical Development for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-1603, a novel prolyl endopeptidase inhibitor, emerged from research efforts at Ono Pharmaceutical Co., Ltd. as a potential therapeutic agent for dementia. Preclinical investigations have revealed its significant neuroprotective and neurotrophic properties, positioning it as a compound of interest in the study of neurodegenerative diseases. This technical guide provides an in-depth summary of the discovery, history, and preclinical development of ONO-1603, with a focus on its mechanism of action, supported by quantitative data and detailed experimental methodologies. The available data suggests that ONO-1603 exerts its effects through the modulation of key signaling pathways involved in neuronal survival and apoptosis, notably through the enhancement of muscarinic acetylcholine (B1216132) receptor signaling and the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression. This document synthesizes the key preclinical findings to offer a comprehensive resource for researchers in the field.
Introduction
The development of effective treatments for neurodegenerative disorders, such as Alzheimer's disease, remains a significant challenge in modern medicine. A promising therapeutic strategy involves the inhibition of prolyl endopeptidase (PREP), a serine protease implicated in the metabolism of neuropeptides and signaling pathways relevant to neuronal function. ONO-1603 was identified as a potent and novel inhibitor of PREP with potential applications as an anti-dementia drug.[1][2] Early studies focused on its ability to confer neuroprotection and promote neuronal growth, drawing comparisons to the established acetylcholinesterase inhibitor, tetrahydroaminoacridine (THA).[1][2] This guide will detail the preclinical evidence that elucidates the pharmacological profile of ONO-1603.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of ONO-1603, primarily comparing its efficacy and safety profile with that of THA.
Table 1: In Vitro Neuroprotective Efficacy of ONO-1603 vs. THA [2]
| Parameter | ONO-1603 | THA |
| Maximal Protective Concentration | 0.03 µM | 10 µM |
| Effective Protective Range | 0.03 - 1 µM | 3 - 10 µM |
| Relative Potency | ~300 times more potent than THA | - |
Table 2: In Vitro Neuronal Toxicity Profile of ONO-1603 vs. THA [2]
| Compound | Concentration | Observation |
| ONO-1603 | 100 µM | Non-toxic to neurons |
| THA | ≥30 µM | Severe neurotoxicity |
Mechanism of Action
The neuroprotective effects of ONO-1603 are believed to be mediated through a multi-faceted mechanism involving the enhancement of cholinergic signaling and the suppression of an apoptosis-related enzyme.
Enhancement of Cholinergic Signaling
ONO-1603 has been shown to positively modulate the cholinergic system. At a concentration of 0.03 µM, it was found to increase the levels of m3-muscarinic acetylcholine receptor (mAChR) mRNA and stimulate mAChR-mediated phosphoinositide turnover in cerebellar granule cells.[1][3] This enhancement of cholinergic neurotransmission is a key therapeutic target in dementia.[1]
Suppression of GAPDH Overexpression and Apoptosis
A significant aspect of ONO-1603's mechanism of action is its ability to suppress the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) mRNA and the accumulation of GAPDH protein.[2] Overexpression of GAPDH has been linked to neuronal apoptosis.[2] By inhibiting this process, ONO-1603 effectively delays age-induced apoptosis in cultured central nervous system neurons.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for ONO-1603's neuroprotective effects and a typical experimental workflow for assessing these effects.
Caption: Proposed signaling pathway of ONO-1603.
Caption: Experimental workflow for ONO-1603 evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of ONO-1603.
Primary Neuronal Cell Culture
-
Tissue Preparation: Primary cultures of cerebral cortical and cerebellar granule cells are established from neonatal rats.
-
Cell Dissociation: The brain tissue is dissected, minced, and enzymatically dissociated to obtain a single-cell suspension.
-
Plating: Cells are plated on poly-L-lysine coated culture dishes at a specified density.
-
Culture Conditions: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. For studies on age-induced apoptosis, cultures are maintained for over two weeks without medium change or glucose supplementation to induce apoptotic processes.[2]
Assessment of Neuronal Viability and Apoptosis
-
Staining Solution Preparation: Prepare a working solution containing both FDA and PI in a suitable buffer (e.g., PBS).
-
Cell Staining: The cultured neurons are incubated with the FDA/PI solution for a short period.
-
Microscopy: The cells are visualized using a fluorescence microscope. Live cells will fluoresce green (FDA), while dead cells will have red nuclei (PI).
-
Quantification: The percentage of viable cells is determined by counting the number of green-fluorescing cells relative to the total number of cells.
-
DNA Extraction: Genomic DNA is extracted from both control and ONO-1603-treated neuronal cultures.
-
Agarose (B213101) Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and subjected to electrophoresis.
-
Visualization: The DNA is visualized under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide).
-
Interpretation: The presence of a "ladder" of DNA fragments in multiples of 180-200 base pairs is indicative of apoptosis.[2]
Gene Expression Analysis: Northern Blot for GAPDH mRNA
-
RNA Extraction: Total RNA is isolated from neuronal cultures treated with or without ONO-1603.
-
Gel Electrophoresis: The RNA is separated by size using denaturing agarose gel electrophoresis.
-
Transfer: The separated RNA is transferred to a nylon membrane.
-
Hybridization: The membrane is incubated with a labeled probe specific for GAPDH mRNA.
-
Detection: The hybridized probe is detected using autoradiography or a chemiluminescent substrate. The intensity of the band corresponds to the level of GAPDH mRNA expression.
Clinical Development Status
As of the latest available information, there are no publicly registered clinical trials for ONO-1603. Its global research and development status is listed as "Pending".[4] This suggests that the clinical development of ONO-1603 may have been paused or discontinued. It is important to note that clinical trial information for other compounds from Ono Pharmaceutical, such as ONO-2020, is available, but these are distinct molecules from ONO-1603.
Conclusion
ONO-1603 is a preclinical candidate that has demonstrated significant neuroprotective and neurotrophic effects in in vitro models. Its dual mechanism of enhancing cholinergic signaling and suppressing a key apoptotic pathway makes it a compound of considerable interest for the study of neurodegenerative diseases. The preclinical data, particularly its superior potency and safety profile compared to THA, highlight its potential. However, the lack of publicly available clinical trial data indicates that its transition to clinical use has not been established. Further research would be necessary to fully elucidate its therapeutic potential and safety in human subjects. This guide provides a comprehensive summary of the foundational preclinical work on ONO-1603 for the scientific community.
References
- 1. Glyceraldehyde-3-phosphate dehydrogenase, apoptosis, and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glyceraldehyde-3-phosphate dehydrogenase in neurodegeneration and apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glyceraldehyde 3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
ONO-1603: A Technical Whitepaper on a Potential Antidementia Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-1603, a novel prolyl endopeptidase inhibitor, emerged in preclinical studies as a promising candidate for the treatment of dementia, particularly Alzheimer's disease. This document provides a comprehensive technical overview of the available scientific data on ONO-1603. It consolidates findings on its neuroprotective and neurotrophic properties, proposed mechanisms of action, and comparative efficacy with other compounds in preclinical models. While the current publicly available data is primarily from research conducted in the late 1990s, the insights into its pharmacological profile remain valuable for the broader understanding of therapeutic strategies for neurodegenerative diseases. This whitepaper aims to serve as a detailed guide for researchers and professionals in the field, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways.
Introduction
The landscape of dementia research is continually evolving, with a persistent need for novel therapeutic agents that can modify the course of the disease. ONO-1603, developed by Ono Pharmaceutical Co., Ltd., was investigated for its potential as an antidementia drug.[1] Its primary classification is as a prolyl endopeptidase (PREP) inhibitor. PREP is a serine protease that has been implicated in the maturation and degradation of several neuropeptides and protein hormones, and its dysregulation has been linked to neurodegenerative disorders. The preclinical development of ONO-1603 focused on its ability to confer neuroprotection and enhance neuronal function, suggesting a potential to counteract the neurodegenerative processes observed in Alzheimer's disease.
Mechanism of Action
The therapeutic potential of ONO-1603 appears to be multifactorial, with two primary mechanisms of action identified in preclinical studies: enhancement of cholinergic neurotransmission and suppression of neuronal apoptosis.
Enhancement of Cholinergic Function
ONO-1603 has demonstrated significant effects on the cholinergic system, which is known to be compromised in Alzheimer's disease. In cultured rat cerebellar granule neurons, ONO-1603 was found to:
-
Increase m3-muscarinic acetylcholine (B1216132) receptor (mAChR) mRNA levels: This suggests a role in promoting the synthesis of key receptors involved in cholinergic signaling.[2][3]
-
Stimulate mAChR-mediated phosphoinositide turnover: This indicates an enhancement of the downstream signaling cascade initiated by acetylcholine binding to m3-mAChRs, which is crucial for neuronal function.[2]
-
Promote neuronal survival and neurite outgrowth: These neurotrophic effects are likely linked to the potentiation of cholinergic signaling pathways.[2][3]
These actions are similar to those of tetrahydroaminoacridine (THA), another compound investigated for antidementia properties, suggesting a shared pathway for their neuroprotective effects.[2][3]
Inhibition of Apoptosis
A key finding in the preclinical evaluation of ONO-1603 is its ability to delay age-induced apoptosis in cultured central nervous system neurons.[1] This neuroprotective effect is attributed to the suppression of the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] While traditionally known for its role in glycolysis, GAPDH has been implicated in the induction of apoptosis under conditions of cellular stress.[1] By preventing the accumulation of GAPDH protein in the particulate fraction of neurons, ONO-1603 appears to interrupt a critical step in the apoptotic cascade.[1]
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies on ONO-1603.
Table 1: Neuroprotective and Neurotrophic Effects of ONO-1603 in Cultured Rat Cerebellar Granule Neurons
| Parameter | ONO-1603 Concentration | Observation | Reference |
| Neuronal Survival | 0.03 µM | Marked promotion of neuronal survival | [2][3] |
| Neurite Outgrowth | 0.03 µM | Enhanced neurite outgrowth | [2][3] |
| [3H]N-methylscopolamine binding to mAChRs | 0.03 µM | Enhanced binding, indicating increased receptor availability | [2] |
| m3-mAChR mRNA levels | 0.03 µM | Increased expression | [2][3] |
| mAChR-mediated phosphoinositide turnover | 0.03 µM | Stimulated turnover | [2] |
Table 2: Comparative Neuroprotective Efficacy of ONO-1603 and Tetrahydroaminoacridine (THA) in Age-Induced Apoptosis of Cultured CNS Neurons
| Parameter | ONO-1603 | Tetrahydroaminoacridine (THA) | Reference |
| Potency (Maximal Protective Effect) | 0.03 µM (approx. 300 times more potent than THA) | 10 µM | [1] |
| Protective Range | 0.03 - 1 µM (wide) | 3 - 10 µM (narrow) | [1] |
| Neurotoxicity | Non-toxic up to 100 µM | Severe neurotoxicity at ≥30 µM | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of ONO-1603.
Culture of Rat Cerebellar Granule Neurons
-
Source: Cerebella were dissected from 7-day-old Sprague-Dawley rat pups.
-
Cell Dissociation: The tissue was minced and incubated in a solution of 0.025% trypsin and 0.02% EDTA in Ca2+/Mg2+-free Hanks' balanced salt solution for 15 minutes at 37°C. Trypsinization was stopped by the addition of fetal bovine serum.
-
Cell Plating: Cells were plated on poly-L-lysine-coated dishes at a density of 2.5 x 10^5 cells/cm^2.
-
Culture Medium: Basal Eagle's medium supplemented with 10% fetal bovine serum, 2 mM glutamine, 25 mM KCl, and 100 µg/mL gentamicin.
-
Treatment: ONO-1603 was added to the culture medium at the specified concentrations.[2]
Assessment of Age-Induced Apoptosis
-
Cell Culture: Primary cultures of rat cerebral cortical and cerebellar granule cells were maintained for over two weeks without medium change or glucose supplement to induce age-related apoptosis.[1]
-
Morphological Analysis:
-
Toluidine Blue Staining: To visualize neuronal morphology and identify apoptotic bodies.
-
Fluorescein Diacetate/Propidium Iodide (FDA/PI) Staining: To differentiate between viable (FDA-positive) and non-viable (PI-positive) cells.[1]
-
-
Biochemical Analysis:
-
DNA Laddering Assay: DNA was extracted from cultured neurons and subjected to agarose (B213101) gel electrophoresis to detect the characteristic ladder pattern of internucleosomal DNA fragmentation, a hallmark of apoptosis.[1]
-
Measurement of GAPDH Overexpression
-
RNA Extraction and Northern Blotting: Total RNA was extracted from cultured neurons, and the levels of GAPDH mRNA were quantified by Northern blot analysis using a specific probe.
-
Protein Extraction and Western Blotting: Particulate fractions of cultured neurons were prepared, and the accumulation of GAPDH protein was assessed by Western blot analysis using an anti-GAPDH antibody.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for ONO-1603 and the workflow of key experiments.
Discussion and Future Perspectives
The preclinical data on ONO-1603 present a compelling case for its potential as a neuroprotective agent. Its dual mechanism of action, targeting both cholinergic enhancement and apoptosis inhibition, aligns with key pathological features of Alzheimer's disease. The superior potency and wider therapeutic window of ONO-1603 compared to THA in preclinical models highlighted its promise.[1]
However, it is critical to note the absence of publicly available information on the clinical development of ONO-1603. Searches for clinical trial data, pharmacokinetic profiles in humans, and further mechanistic studies, particularly regarding its effects on amyloid-beta processing and the generation of soluble amyloid precursor protein alpha (sAPPα), did not yield specific results for ONO-1603. This may indicate that the development of this compound was discontinued (B1498344) for reasons not in the public domain, or that its development proceeded under a different designation.
For the field of dementia research, the story of ONO-1603 underscores several important points:
-
The value of multi-target drug design: Addressing both neurotransmitter deficits and neuronal death pathways may offer a more robust therapeutic approach.
-
The importance of preclinical safety profiles: The favorable neurotoxicity profile of ONO-1603 compared to THA is a significant advantage.[1]
-
The challenges of clinical translation: Promising preclinical findings do not always translate into successful clinical candidates.
Future research in the area of prolyl endopeptidase inhibitors could build upon the foundational work of ONO-1603. A deeper understanding of the downstream effects of PREP inhibition on various signaling cascades, including those involved in amyloid precursor protein processing, would be highly valuable. Furthermore, the development of novel PREP inhibitors with improved pharmacokinetic and pharmacodynamic properties remains a viable strategy for the discovery of new antidementia drugs.
Conclusion
ONO-1603 represents a noteworthy chapter in the quest for effective treatments for dementia. Its well-documented neuroprotective and neurotrophic effects in preclinical models, mediated through the enhancement of cholinergic function and the suppression of apoptosis, established it as a promising therapeutic candidate. While its clinical development trajectory remains unclear from the available public information, the scientific insights gained from its investigation continue to be relevant for the design and development of future neuroprotective agents. This technical whitepaper provides a consolidated resource for researchers and professionals, fostering a deeper understanding of the pharmacological profile of ONO-1603 and its potential implications for the field of neurodegenerative disease research.
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
ONO-1603: A Technical Whitepaper on its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-1603 is a novel small molecule inhibitor of prolyl endopeptidase (PREP), an enzyme implicated in the degradation of proline-containing neuropeptides.[1][2] This compound has been investigated for its potential as a therapeutic agent in neurodegenerative disorders, particularly dementia. Preclinical studies have demonstrated its neuroprotective and neurotrophic properties, suggesting a potential to mitigate neuronal damage and promote neuronal health.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological properties of ONO-1603, including its mechanism of action, available efficacy data, and the experimental methodologies used in its evaluation.
Core Pharmacological Properties
Mechanism of Action
ONO-1603 exerts its pharmacological effects through a multi-faceted mechanism of action. Its primary target is prolyl endopeptidase, a cytosolic serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[1][2] Beyond its primary target, the downstream effects of ONO-1603 involve the modulation of key cellular pathways implicated in neuronal survival and function.
One of the significant downstream effects of ONO-1603 is the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression .[1] Elevated levels of GAPDH are associated with apoptosis, or programmed cell death, in neurons. By mitigating the overexpression of this protein, ONO-1603 helps to delay age-induced apoptosis in cultured central nervous system neurons.[1]
Furthermore, ONO-1603 has been shown to positively modulate the m3-muscarinic acetylcholine (B1216132) receptor (mAChR) signaling pathway .[3] It promotes an increase in the mRNA levels of the m3-mAChR and stimulates its downstream signaling cascade, which is crucial for cholinergic neurotransmission and neuronal function.[3] This action is particularly relevant to conditions like Alzheimer's disease, where cholinergic deficits are a key pathological feature.
Efficacy and Potency
In preclinical studies, ONO-1603 has demonstrated significant neuroprotective and neurotrophic effects. It has been shown to be considerably more potent than tetrahydroaminoacridine (THA), another compound investigated for anti-dementia properties.[1]
| Parameter | ONO-1603 | Tetrahydroaminoacridine (THA) | Reference |
| Maximal Neuroprotective Effect | 0.03 µM | 10 µM | [1] |
| Effective Protective Range | 0.03 - 1 µM | 3 - 10 µM | [1] |
| Neuronal Toxicity | Non-toxic up to 100 µM | Severe neurotoxicity at ≥30 µM | [1] |
Table 1: Comparative in vitro efficacy of ONO-1603 and THA in cultured rat cerebral and cerebellar neurons.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of ONO-1603
The proposed signaling cascade initiated by ONO-1603 involves the inhibition of prolyl endopeptidase, leading to downstream effects on neuronal survival pathways.
Experimental Workflow: Neuroprotection Assay
The neuroprotective effects of ONO-1603 were assessed using primary cultures of rat cerebral cortical and cerebellar granule cells. The workflow involved inducing age-related apoptosis and then treating the cells with ONO-1603.
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-1603: A Prolyl Endopeptidase Inhibitor Promoting Neurite Outgrowth
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of ONO-1603, a prolyl endopeptidase inhibitor, in the promotion of neurite outgrowth. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience. This document summarizes the current understanding of ONO-1603's mechanism of action, its effects on neuronal cells, and the signaling pathways it modulates.
Core Findings on ONO-1603 and Neurite Outgrowth
ONO-1603 has been identified as a compound that actively promotes neuronal survival and neurite extension. Studies have primarily focused on its effects on cultured rat cerebellar granule neurons. A key finding is that ONO-1603, at a concentration of 0.03 µM, markedly promotes both neuronal survival and the outgrowth of neurites. This effect is associated with an increase in the expression of m3-muscarinic acetylcholine (B1216132) receptor (mAChR) mRNA and the stimulation of phosphoinositide turnover, a downstream signaling event of mAChR activation.
Furthermore, ONO-1603 has demonstrated neuroprotective properties, which may be linked to its ability to suppress the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH). In comparative studies, ONO-1603 was found to be significantly more potent and less neurotoxic than tetrahydroaminoacridine (THA), another compound investigated for similar therapeutic purposes.
Quantitative Data Summary
While detailed quantitative data from dose-response studies on neurite outgrowth are not extensively available in the public domain, the existing literature provides a key effective concentration for ONO-1603's activity.
| Compound | Cell Type | Concentration | Observed Effects on Neurite Outgrowth | Source |
| ONO-1603 | Rat Cerebellar Granule Neurons | 0.03 µM | Marked promotion of neurite outgrowth |
| Compound | Parameter | Comparison | Source |
| ONO-1603 vs. THA | Potency (Neuroprotection) | ONO-1603 is approximately 300 times more potent. | |
| ONO-1603 vs. THA | Neurotoxicity | ONO-1603 is non-toxic at concentrations up to 100 µM, whereas THA shows toxicity at ≥30 µM. |
Experimental Protocols
A detailed, step-by-step experimental protocol for testing the effects of ONO-1603 on neurite outgrowth is not explicitly provided in the available literature. However, based on standard methodologies for neurite outgrowth assays using primary neurons, a general protocol can be outlined.
General Protocol for Neurite Outgrowth Assay with Cerebellar Granule Neurons
-
Cell Culture:
-
Primary cerebellar granule neurons are isolated from neonatal rat pups.
-
Cells are plated on culture dishes pre-coated with an adhesive substrate like poly-L-lysine.
-
Neurons are cultured in a suitable medium, such as Basal Medium Eagle (BME) supplemented with serum, potassium chloride, and antibiotics.
-
-
Compound Treatment:
-
ONO-1603 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
The stock solution is further diluted in the culture medium to achieve the desired final concentrations.
-
The culture medium is replaced with the medium containing ONO-1603 at various concentrations. Control cultures receive medium with the vehicle alone.
-
-
Incubation:
-
The treated and control cultures are incubated for a specific period (e.g., 24-72 hours) to allow for neurite outgrowth.
-
-
Immunostaining:
-
After incubation, the cells are fixed with a solution like 4% paraformaldehyde.
-
The fixed cells are permeabilized and stained with antibodies against neuronal markers to visualize neurites. Common markers include βIII-tubulin (Tuj1) or microtubule-associated protein 2 (MAP2).
-
A fluorescent secondary antibody is used to label the primary antibody. Cell nuclei can be counterstained with DAPI.
-
-
Image Acquisition and Analysis:
-
Images of the stained neurons are captured using a fluorescence microscope.
-
Automated image analysis software is used to quantify various parameters of neurite outgrowth, such as:
-
Total neurite length per neuron
-
Number of primary neurites per neuron
-
Number of branch points per neuron
-
The percentage of cells bearing neurites
-
-
Signaling Pathways and Visualizations
The precise signaling cascade initiated by ONO-1603's inhibition of prolyl endopeptidase leading to neurite outgrowth is an area of ongoing research. However, based on the current findings, two potential pathways can be proposed.
Proposed Signaling Pathway for ONO-1603-Induced Neurite Outgrowth
The primary proposed mechanism involves the upregulation of the m3-muscarinic acetylcholine receptor.
Caption: Proposed signaling pathway of ONO-1603 in promoting neurite outgrowth.
Experimental Workflow for Investigating ONO-1603
The following diagram illustrates a typical experimental workflow for studying the effects of ONO-1603.
Initial In Vitro Studies of ONO-1603: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies conducted on ONO-1603, a novel prolyl endopeptidase inhibitor. The document details the experimental protocols used to assess its neuroprotective effects, mechanism of action, and pharmacological profile. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial in vitro evaluations of ONO-1603.
Table 1: Neuroprotective and Pharmacological Effects of ONO-1603
| Parameter | Value | Cell Type | Assay |
| Maximal Neuroprotective Effect | 0.03 µM | Rat Cerebral Cortical and Cerebellar Granule Cells | Age-Induced Apoptosis Assay |
| Protective Concentration Range | 0.03 - 1 µM | Rat Cerebral Cortical and Cerebellar Granule Cells | Age-Induced Apoptosis Assay |
| Neuronal Toxicity | Non-toxic up to 100 µM | Rat Cerebral Cortical and Cerebellar Granule Cells | Cytotoxicity Assays |
| Effect on m3-mAChR mRNA | Increased levels | Differentiating Rat Cerebellar Granule Neurons | RT-qPCR |
| Effect on mAChR Binding | Enhanced [3H]N-methylscopolamine binding | Differentiating Rat Cerebellar Granule Neurons | Radioligand Binding Assay |
| Effect on PI Turnover | Stimulated mAChR-mediated phosphoinositide turnover | Differentiating Rat Cerebellar Granule Neurons | Phosphoinositide Turnover Assay |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Primary Neuronal Cell Culture
Primary cultures of rat cerebral cortical and cerebellar granule cells were established from embryonic or neonatal rodents.
-
Tissue Dissociation: Brain tissue was dissected and enzymatically dissociated to obtain a single-cell suspension.
-
Plating: Neurons were plated on culture dishes pre-coated with poly-D-lysine or other suitable substrates to promote attachment.
-
Culture Medium: Cells were maintained in a specialized neuronal culture medium supplemented with growth factors.
-
Drug Treatment: ONO-1603, dissolved in a suitable vehicle (e.g., DMSO), was added to the culture medium at various concentrations for the specified duration of each experiment.
Prolyl Endopeptidase (PREP) Inhibition Assay
A fluorogenic assay was employed to determine the inhibitory activity of ONO-1603 against prolyl endopeptidase.
-
Reagents:
-
Recombinant PREP enzyme
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
ONO-1603 (test inhibitor)
-
-
Procedure:
-
ONO-1603 was serially diluted and pre-incubated with the PREP enzyme.
-
The enzymatic reaction was initiated by the addition of the fluorogenic substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate, was measured over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
The rate of reaction was calculated, and the IC50 value for ONO-1603 was determined.
-
Assessment of Age-Induced Apoptosis
The neuroprotective effect of ONO-1603 against age-induced apoptosis in long-term primary neuronal cultures was evaluated using multiple methods.
-
Fixation: Neuronal cultures were fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
Staining: Fixed cells were stained with a 0.1% Toluidine Blue solution.
-
Analysis: Stained cells were observed under a light microscope to assess neuronal morphology. Healthy, viable neurons exhibit a well-defined morphology with intact processes, while apoptotic neurons appear shrunken with condensed chromatin.
-
Staining Solution: A dual-staining solution containing FDA (to stain live cells green) and PI (to stain dead cells red) was prepared.
-
Incubation: The neuronal cultures were incubated with the FDA/PI solution for a short period.
-
Visualization: Stained cells were immediately visualized using a fluorescence microscope. The ratio of green to red cells was used to quantify cell viability.
-
DNA Extraction: Genomic DNA was extracted from both control and ONO-1603-treated neuronal cultures.
-
Agarose (B213101) Gel Electrophoresis: The extracted DNA was run on a 1.5-2% agarose gel.
-
Visualization: The DNA was visualized by ethidium (B1194527) bromide staining under UV light. A characteristic "ladder" pattern of DNA fragments (multiples of 180-200 bp) is indicative of apoptosis.
Muscarinic Acetylcholine Receptor (mAChR) Binding Assay
A radioligand binding assay was used to assess the effect of ONO-1603 on mAChR.
-
Radioligand: [3H]N-methylscopolamine ([3H]NMS), a muscarinic antagonist.
-
Procedure:
-
Membrane preparations from cultured cerebellar granule cells were incubated with a fixed concentration of [3H]NMS in the presence or absence of varying concentrations of ONO-1603.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
The reaction was terminated by rapid filtration, and the radioactivity bound to the filters was measured using a scintillation counter.
-
Phosphoinositide (PI) Turnover Assay
The effect of ONO-1603 on mAChR-mediated signaling was assessed by measuring PI turnover.
-
Labeling: Neuronal cultures were pre-labeled with [3H]myo-inositol.
-
Stimulation: Cells were stimulated with a muscarinic agonist in the presence or absence of ONO-1603.
-
Extraction and Analysis: The accumulation of inositol (B14025) phosphates (IPs) was measured by ion-exchange chromatography and scintillation counting.
Quantification of GAPDH mRNA by RT-qPCR
The effect of ONO-1603 on the expression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) mRNA was quantified.
-
RNA Extraction: Total RNA was isolated from neuronal cultures treated with and without ONO-1603.
-
Reverse Transcription: RNA was reverse-transcribed into cDNA.
-
Quantitative PCR (qPCR): The relative abundance of GAPDH cDNA was quantified using a real-time PCR system with specific primers for GAPDH. Expression levels were normalized to a stable housekeeping gene.
Visualizations
The following diagrams illustrate key pathways and workflows described in the in vitro studies of ONO-1603.
ONO-1603 and its Impact on M3-Muscarinic Acetylcholine Receptor mRNA Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of ONO-1603, a prolyl endopeptidase inhibitor, on the mRNA expression of the m3-muscarinic acetylcholine (B1216132) receptor (M3-mAChR). The information presented herein is synthesized from published research to support further investigation into the therapeutic potential of ONO-1603 for neurodegenerative diseases.
Core Findings: ONO-1603 and M3-mAChR mRNA Expression
ONO-1603 has been identified as a compound that increases the levels of m3-muscarinic acetylcholine receptor mRNA.[1] Research has demonstrated this effect in primary cultures of differentiating rat cerebellar granule neurons.[1] The administration of ONO-1603 at a concentration of 0.03 µM was found to promote neuronal survival and neurite outgrowth, in addition to elevating m3-mAChR mRNA levels.[1]
Quantitative Data Summary
While the seminal study by Katsube et al. (1996) qualitatively reports an increase in m3-mAChR mRNA levels, the publicly available abstract does not contain specific quantitative data regarding the fold-change.[1] The following table is provided as a template for researchers conducting similar experiments to record their quantitative findings.
| Treatment Group | Concentration (µM) | Cell Type | Duration of Treatment | Fold Change in m3-mAChR mRNA (relative to control) |
| Control | 0 | Differentiating Rat Cerebellar Granule Neurons | Not Specified | 1.0 |
| ONO-1603 | 0.03 | Differentiating Rat Cerebellar Granule Neurons | Not Specified | Data Not Available[1] |
Experimental Protocols
The following sections detail the methodologies pertinent to the investigation of ONO-1603's effect on m3-mAChR mRNA levels, based on established protocols for similar studies.
Primary Culture of Rat Cerebellar Granule Neurons
This protocol is adapted from established methods for the isolation and culture of cerebellar granule neurons from postnatal rats.
-
Materials:
-
7-day-old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS), calcium- and magnesium-free
-
Trypsin (0.25%)
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Basal Medium Eagle (BME) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 25 mM KCl
-
Poly-L-lysine coated culture dishes or plates
-
-
Procedure:
-
Cerebella are dissected from 7-day-old rat pups and placed in ice-cold HBSS.
-
The tissue is minced and then incubated in trypsin solution at 37°C.
-
DNase I is added to prevent cell clumping.
-
The cell suspension is gently triturated to dissociate the tissue into a single-cell suspension.
-
The cells are pelleted by centrifugation, resuspended in culture medium, and plated on poly-L-lysine coated dishes.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
ONO-1603 Treatment
-
Procedure:
-
After a specified number of days in vitro to allow for differentiation, the culture medium is replaced with fresh medium containing 0.03 µM ONO-1603 or vehicle control.
-
The cells are incubated for the desired treatment duration.
-
RNA Extraction and m3-mAChR mRNA Quantification
The original study likely utilized Northern blot analysis, a standard technique for mRNA quantification at the time. The following is a representative protocol.
-
Materials:
-
TRIzol reagent or similar for RNA extraction
-
Formaldehyde, formamide, MOPS buffer for gel electrophoresis
-
Nylon membrane for blotting
-
A specific cDNA or oligonucleotide probe for rat m3-mAChR mRNA, labeled with 32P or a non-radioactive tag
-
Hybridization buffer and wash solutions
-
-
Procedure:
-
RNA Extraction: Total RNA is extracted from the cultured neurons using a guanidinium (B1211019) thiocyanate-phenol-chloroform method.
-
Northern Blot Analysis:
-
An aliquot of total RNA from each sample is denatured and separated by size on a formaldehyde-agarose gel.
-
The RNA is then transferred from the gel to a nylon membrane.
-
The membrane is pre-hybridized and then hybridized with the labeled probe specific for m3-mAChR mRNA.
-
After hybridization, the membrane is washed under stringent conditions to remove any non-specifically bound probe.
-
The signal from the hybridized probe is detected by autoradiography or chemiluminescence, and the intensity of the bands is quantified using densitometry.
-
-
Normalization: The m3-mAChR mRNA signal is normalized to a housekeeping gene (e.g., GAPDH or β-actin) to account for variations in RNA loading.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure to assess the effect of ONO-1603 on m3-mAChR mRNA levels.
Caption: Experimental workflow for assessing ONO-1603's effect on m3-mAChR mRNA.
Proposed Signaling Pathway
ONO-1603 is a prolyl endopeptidase inhibitor. While the direct mechanism linking prolyl endopeptidase inhibition to increased m3-mAChR mRNA is not fully elucidated, a plausible hypothesis involves the modulation of neuropeptides or transcription factors that regulate the expression of the CHRM3 gene (which codes for the M3 receptor). The following diagram presents a proposed signaling cascade.
Caption: Proposed pathway for ONO-1603-mediated increase in m3-mAChR mRNA.
References
ONO-1603: A Technical Whitepaper on its Neurotrophic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-1603 is a novel pyrrolidine (B122466) derivative and a potent prolyl endopeptidase (PREP) inhibitor that has demonstrated significant neurotrophic and neuroprotective properties in preclinical studies. This document provides an in-depth technical overview of the core scientific findings related to ONO-1603, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.
Core Neurotrophic and Neuroprotective Effects
ONO-1603 has been shown to exert a range of beneficial effects on neuronal health and survival, primarily investigated in in vitro models of neuronal apoptosis and differentiation.
Quantitative Data Summary
The neuroprotective potency of ONO-1603 has been quantitatively compared to tetrahydroaminoacridine (THA), another compound with known anti-dementia properties.
| Parameter | ONO-1603 | THA | Reference |
| Maximal Protective Effect | 0.03 µM | 10 µM | [1] |
| Effective Protective Range | 0.03 - 1 µM | 3 - 10 µM | [1] |
| Relative Potency | ~300 times more potent than THA | - | [1] |
| Neuronal Toxicity | Non-toxic up to 100 µM | Neurotoxic at ≥30 µM | [1] |
In differentiating rat cerebellar granule neurons, ONO-1603 has been observed to promote neuronal survival and enhance neurite outgrowth at a concentration of 0.03 µM.[2]
Mechanism of Action
The neurotrophic effects of ONO-1603 are attributed to a multi-faceted mechanism of action, primarily involving the inhibition of prolyl endopeptidase, suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression, and modulation of muscarinic acetylcholine (B1216132) receptor signaling.
Prolyl Endopeptidase (PREP) Inhibition
As a potent inhibitor of prolyl endopeptidase, ONO-1603 is thought to modulate the levels of various neuropeptides and hormones in the brain, as PREP is a serine protease responsible for cleaving proline-containing peptides.[3][4][5] By inhibiting PREP, ONO-1603 may prevent the degradation of endogenous neurotrophic factors or other signaling peptides that support neuronal survival and plasticity.
Suppression of GAPDH Overexpression
A key finding is the robust suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) mRNA and protein overexpression by ONO-1603 in cultured neurons undergoing age-induced apoptosis.[1] Overexpression of GAPDH has been implicated in the apoptotic cascade, and by mitigating this, ONO-1603 exerts a direct anti-apoptotic effect.
Modulation of Muscarinic Receptor Signaling
ONO-1603 has been shown to increase the levels of m3-muscarinic acetylcholine receptor (mAChR) mRNA in differentiating rat cerebellar granule neurons.[2] Furthermore, it stimulates mAChR-mediated phosphoinositide (PI) turnover.[2] The M3 receptor is a Gq-coupled protein receptor that, upon activation, stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers play crucial roles in intracellular calcium signaling and protein kinase C (PKC) activation, pathways known to be involved in promoting cell survival and plasticity.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which ONO-1603 exerts its neurotrophic effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of ONO-1603's neurotrophic effects are provided below.
Assessment of Neuronal Apoptosis
1. Toluidine Blue Staining for Morphological Analysis
-
Purpose: To morphologically identify apoptotic neurons.
-
Procedure:
-
Culture primary rat cerebral cortical or cerebellar granule cells on coverslips in a 24-well plate.
-
Induce age-related apoptosis by maintaining the cultures for over two weeks without medium change or glucose supplementation. Treat experimental wells with ONO-1603 at desired concentrations.
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with a 0.1% Toluidine Blue solution in 30% ethanol (B145695) for 5-10 minutes.
-
Briefly rinse with distilled water and dehydrate through a graded series of ethanol (70%, 95%, 100%).
-
Clear with xylene and mount the coverslips onto glass slides using a resinous mounting medium.
-
Observe under a light microscope. Apoptotic neurons will exhibit condensed, darkly stained nuclei and shrunken cytoplasm.
-
2. Fluorescein Diacetate (FDA) and Propidium Iodide (PI) Double Staining for Viability
-
Purpose: To differentiate between live and dead neurons.
-
Procedure:
-
Prepare a working staining solution containing 15 µg/mL FDA and 5 µg/mL PI in PBS.
-
Gently wash the cultured neurons twice with PBS.
-
Incubate the cells with the FDA/PI staining solution for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Immediately visualize the cells using a fluorescence microscope with appropriate filters. Live cells will fluoresce green (FDA), while dead cells will fluoresce red (PI).
-
3. DNA Laddering Analysis for Biochemical Confirmation of Apoptosis
-
Purpose: To detect the characteristic internucleosomal DNA fragmentation that occurs during apoptosis.
-
Procedure:
-
Harvest cultured neurons by centrifugation.
-
Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Centrifuge the lysate to separate the fragmented DNA in the supernatant from the intact chromatin in the pellet.
-
Treat the supernatant with RNase A to remove RNA.
-
Subsequently, treat with Proteinase K to digest proteins.
-
Precipitate the DNA with ethanol.
-
Resuspend the DNA pellet in a suitable buffer.
-
Perform agarose (B213101) gel electrophoresis (1.5-2% agarose) on the extracted DNA.
-
Stain the gel with ethidium (B1194527) bromide or a safer alternative and visualize under UV light. A characteristic "ladder" of DNA fragments in multiples of ~180-200 base pairs will be visible in apoptotic samples.
-
Assessment of Neurite Outgrowth
-
Purpose: To quantify the extent of neurite formation and elongation.
-
Procedure:
-
Plate cerebellar granule neurons at a low density on a suitable substrate (e.g., poly-L-lysine coated plates).
-
Culture the neurons in a medium containing 15 mM KCl to promote differentiation.
-
Treat the cells with ONO-1603 (e.g., at 0.03 µM).
-
After a defined period of culture (e.g., 48-72 hours), fix the cells.
-
Immunostain the neurons for a neuronal marker such as β-III tubulin.
-
Acquire images using a microscope.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin). Parameters to measure include the number of neurites per cell, the length of the longest neurite, and the total neurite length per cell.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing the neurotrophic effects of ONO-1603 in vitro.
Conclusion
ONO-1603 is a promising neurotrophic agent with a well-defined, multi-target mechanism of action. Its superior potency and favorable safety profile compared to older generation compounds like THA make it a compelling candidate for further investigation in the context of neurodegenerative diseases. The experimental data robustly support its ability to protect neurons from apoptotic cell death and to promote neuronal differentiation. The detailed protocols and pathway diagrams provided in this whitepaper offer a solid foundation for researchers aiming to build upon the existing knowledge of this intriguing compound.
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolyl Endopeptidase - Proteopedia, life in 3D [proteopedia.org]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ONO-1603 in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ONO-1603, a prolyl endopeptidase inhibitor with demonstrated neuroprotective and neurotrophic properties, in primary neuronal cell culture models. The protocols outlined below are intended to facilitate the investigation of ONO-1603's effects on neuronal survival, neurite outgrowth, and related signaling pathways.
Introduction
ONO-1603 is a novel prolyl endopeptidase inhibitor that has been investigated as a potential therapeutic agent for dementia.[1] In primary cultures of rat cerebral cortical and cerebellar granule cells, ONO-1603 has been shown to promote neuronal survival and enhance neurite outgrowth.[1] Its mechanism of action is linked to the stimulation of the m3-muscarinic acetylcholine (B1216132) receptor (mAChR)-mediated phosphoinositide turnover pathway and the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression, which is associated with apoptosis.[1] ONO-1603 exhibits high potency, with a maximal protective effect observed at a concentration of 0.03 µM, and a wide protective range of 0.03 to 1 µM.[1] It demonstrates low toxicity, even at concentrations as high as 100 µM.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of ONO-1603's activity in primary neuronal cultures.
| Parameter | Value | Cell Type | Reference |
| Maximal Protective Effect | 0.03 µM | Rat Cerebellar Granule Cells | [1] |
| Protective Range | 0.03 - 1 µM | Rat Cerebral & Cerebellar Neurons | [1] |
| Low Toxicity Level | Up to 100 µM | Rat Cerebral & Cerebellar Neurons |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of ONO-1603 and a general experimental workflow for its evaluation in cell culture.
Experimental Protocols
Primary Cerebellar Granule Neuron Culture
This protocol describes the isolation and culture of primary cerebellar granule neurons from neonatal rat pups, a common model for studying the effects of neuroprotective compounds like ONO-1603.
Materials:
-
Neonatal rat pups (P7-P8)
-
Dissection medium (e.g., Hibernate-A)
-
Enzyme solution (e.g., Papain, DNase I)
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Preparation: Coat culture vessels with poly-D-lysine overnight at 37°C. Rinse with sterile water and allow to dry before use.
-
Dissection: Euthanize neonatal rat pups according to approved institutional animal care and use committee protocols. Dissect the cerebella in ice-cold dissection medium.
-
Digestion: Mince the cerebellar tissue and incubate in a pre-warmed enzyme solution (e.g., papain and DNase I) at 37°C for 15-30 minutes with gentle agitation.
-
Dissociation: Stop the digestion by adding an inhibitor solution or by washing with plating medium. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate the cells onto the poly-D-lysine coated vessels at a desired density (e.g., 1.25 x 10^6 cells/mL) in pre-warmed plating medium.
-
Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
ONO-1603 Treatment
Materials:
-
ONO-1603 stock solution (e.g., in DMSO)
-
Plating medium
Procedure:
-
Drug Preparation: Prepare a stock solution of ONO-1603 in a suitable solvent like DMSO. Further dilute the stock solution in plating medium to the desired final concentrations (e.g., 0.03 µM, 0.1 µM, 1 µM).
-
Treatment: After allowing the primary neurons to adhere and stabilize for a period (e.g., 24 hours), replace half of the culture medium with fresh medium containing the desired concentration of ONO-1603. A vehicle control (medium with the same concentration of DMSO without ONO-1603) should be included.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Assessment of Neuronal Survival (MTT Assay)
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
At the end of the ONO-1603 treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Assessment of Neurite Outgrowth
Materials:
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Immunostaining reagents (optional, e.g., anti-β-III-tubulin antibody)
Procedure:
-
Imaging: At the end of the treatment period, capture images of the neurons in different treatment groups using a phase-contrast or fluorescence microscope (if using immunofluorescence).
-
Analysis: Use image analysis software to quantify neurite outgrowth. Parameters to measure may include the total length of neurites per neuron, the number of neurites per neuron, and the number of branch points.
-
Immunostaining (Optional): Fix the cells with paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and stain with an antibody specific for a neuronal marker like β-III-tubulin to visualize neurites more clearly.
Analysis of GAPDH Expression (Western Blot)
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells in lysis buffer and determine the protein concentration.
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against GAPDH overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. Densitometry can be used to quantify the relative expression of GAPDH.
References
Application Notes and Protocols for ONO-1603 in Alzheimer's Disease Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-1603 is a potent, cell-permeable prolyl endopeptidase (PEP) inhibitor that has demonstrated significant neuroprotective and neurotrophic effects in preclinical studies.[1][2] As a potential therapeutic agent for Alzheimer's disease (AD), ONO-1603's mechanism of action involves the modulation of key signaling pathways implicated in neuronal survival and apoptosis. These application notes provide detailed protocols for the use of ONO-1603 in both in vitro and representative in vivo Alzheimer's disease research models, based on available data for ONO-1603 and other functionally similar PEP inhibitors.
Mechanism of Action
ONO-1603 exerts its neuroprotective effects through at least two primary mechanisms:
-
Enhancement of Cholinergic Neurotransmission: ONO-1603 has been shown to increase the expression of m3-muscarinic acetylcholine (B1216132) receptor (mAChR) mRNA and stimulate mAChR-mediated phosphoinositide turnover. This action suggests a potential to ameliorate the cholinergic deficits characteristic of Alzheimer's disease.[1]
-
Inhibition of Apoptotic Pathways: ONO-1603 effectively suppresses the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme implicated in age-induced neuronal apoptosis. By preventing the nuclear translocation of GAPDH, ONO-1603 helps to maintain neuronal viability.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for ONO-1603 from in vitro studies and representative data for other prolyl endopeptidase inhibitors in in vivo models.
Table 1: In Vitro Efficacy of ONO-1603 in Rat Cerebellar Granule Neurons
| Parameter | Concentration | Effect | Reference |
| Neuronal Survival | 0.03 µM | Marked promotion of neuronal survival and neurite outgrowth. | [1] |
| Apoptosis Delay | 0.03 µM - 1 µM | Effective delay of age-induced apoptosis. | [2] |
| Potency vs. THA | 0.03 µM | Approximately 300 times more potent than tetrahydroaminoacridine (THA). | [2] |
Table 2: Representative In Vivo Data for Prolyl Endopeptidase Inhibitors in Rodent Models
| Compound | Animal Model | Dosage (p.o.) | Key Findings | Reference |
| Y-29794 | Senescence-Accelerated Mouse (SAM) | 1, 10, 20 mg/kg | Reduced Aβ-positive granular structures in the hippocampus. | [3] |
| JTP-4819 | Aged Rats | 1 mg/kg | Improved spatial memory in the Morris water maze. | [4] |
| JTP-4819 | Scopolamine-induced Amnesia Rats | 1 and 3 mg/kg | Prolonged retention time in passive avoidance test. | [5] |
| S-17092 | MPTP-treated Monkeys | 3 mg/kg | Improved performance in cognitive tasks. | [6] |
Experimental Protocols
In Vitro Protocol: Neuroprotection Assay in Primary Neuronal Cultures
This protocol is based on studies using ONO-1603 in rat cerebellar granule neurons.[1][2]
1. Cell Culture:
- Isolate cerebellar granule neurons from 7-day-old Sprague-Dawley rat pups.
- Plate dissociated cells on poly-L-lysine-coated 24-well plates at a density of 2.5 x 10^5 cells/cm².
- Culture neurons in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum, 25 mM KCl, 2 mM glutamine, and 100 µg/mL gentamycin.
- Add cytosine arabinoside to a final concentration of 10 µM after 24 hours to inhibit the proliferation of non-neuronal cells.
2. ONO-1603 Treatment:
- Prepare a stock solution of ONO-1603 in a suitable solvent (e.g., DMSO).
- On day 7 of culture, replace the medium with a fresh medium containing the desired concentration of ONO-1603 (effective range: 0.03 µM - 1 µM) or vehicle control.
- For age-induced apoptosis models, maintain the cultures for an extended period (e.g., >14 days) without changing the medium.[2]
3. Assessment of Neuroprotection:
- Morphological Analysis: At the end of the treatment period, fix the cells and stain with toluidine blue or use fluorescein (B123965) diacetate/propidium iodide staining to assess cell viability and morphology.
- Biochemical Analysis (Apoptosis): Perform DNA laddering analysis on agarose (B213101) gels to detect the characteristic fragmentation of DNA that occurs during apoptosis.
- Muscarinic Receptor Binding: Conduct radioligand binding assays using [3H]N-methylscopolamine to quantify the density of muscarinic acetylcholine receptors.[1]
- Gene Expression Analysis: Use RT-PCR to measure the mRNA levels of the m3-muscarinic acetylcholine receptor.[1]
- GAPDH Expression: Perform Western blot analysis to quantify the levels of GAPDH protein in particulate fractions of the cultured neurons.[2]
Representative In Vivo Protocol: Cognitive Enhancement in an Alzheimer's Disease Mouse Model
Disclaimer: The following protocol is a representative methodology based on studies with other prolyl endopeptidase inhibitors (e.g., Y-29794, JTP-4819) due to the lack of available in vivo data for ONO-1603 in Alzheimer's disease models.[3][4][5] Researchers should perform dose-response studies to determine the optimal dosage for ONO-1603.
1. Animal Model:
- Use a relevant transgenic mouse model of Alzheimer's disease, such as the 5XFAD or APP/PS1 models, or a chemically-induced amnesia model (e.g., scopolamine-induced amnesia).[7]
- House animals under standard laboratory conditions with ad libitum access to food and water.
- Acclimatize animals to the housing conditions and handling for at least one week before the start of the experiment.
2. ONO-1603 Administration:
- Route of Administration: Oral gavage (p.o.) is a common route for PEP inhibitors.[3][5]
- Dosage (Representative): Based on other PEP inhibitors, a starting dose range of 1-20 mg/kg can be considered.[3] A dose-response study is highly recommended.
- Vehicle: Prepare ONO-1603 in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
- Dosing Regimen: Administer ONO-1603 or vehicle daily for a specified period (e.g., 4-8 weeks for transgenic models).
3. Behavioral Assessment (Cognitive Function):
- Perform behavioral tests during the final weeks of treatment to assess learning and memory.
- Morris Water Maze: A widely used test for spatial learning and memory.[4]
- Y-Maze or T-Maze: To assess spatial working memory.
- Novel Object Recognition Test: To evaluate recognition memory.
- Passive Avoidance Test: For assessing fear-motivated learning and memory.[5]
4. Post-Mortem Analysis:
- At the end of the study, euthanize the animals and collect brain tissue.
- Immunohistochemistry: Analyze brain sections for amyloid-beta (Aβ) plaques and hyperphosphorylated tau pathology.
- ELISA: Quantify Aβ40 and Aβ42 levels in brain homogenates.
- Western Blot: Analyze the levels of key proteins in the m3-muscarinic receptor and GAPDH signaling pathways.
- Neurochemical Analysis: Measure acetylcholine levels in different brain regions.
Signaling Pathways and Visualizations
M3-Muscarinic Acetylcholine Receptor Signaling Pathway
Activation of the Gq-coupled m3-muscarinic acetylcholine receptor by acetylcholine (or potentially enhanced by ONO-1603) initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses that can promote neuronal function and survival.[8]
Caption: ONO-1603 enhances m3-muscarinic receptor signaling.
GAPDH-Mediated Apoptotic Pathway
Under apoptotic stimuli, nitric oxide (NO) can S-nitrosylate GAPDH. This modification allows GAPDH to bind to Siah1, an E3 ubiquitin ligase. The GAPDH-Siah1 complex then translocates to the nucleus. In the nucleus, GAPDH is acetylated by the acetyltransferase p300/CBP, which in turn activates p300/CBP. This leads to the activation of downstream targets like p53, ultimately resulting in apoptosis.[9][10] ONO-1603 is proposed to inhibit this pathway by suppressing the initial overexpression of GAPDH.
Caption: ONO-1603 inhibits GAPDH-mediated apoptosis.
Conclusion
ONO-1603 presents a promising therapeutic strategy for Alzheimer's disease by targeting both cholinergic dysfunction and neuronal apoptosis. The provided protocols offer a framework for researchers to investigate the efficacy of ONO-1603 in relevant preclinical models. Further in vivo studies are warranted to fully elucidate its therapeutic potential and to establish a comprehensive profile of its effects on Alzheimer's disease pathology and cognitive function.
References
- 1. S-nitrosylated GAPDH initiates apoptotic cell death by nuclear translocation following Siah1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide-induced nuclear GAPDH activates p300/CBP and mediates apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention of amyloid-like deposition by a selective prolyl endopeptidase inhibitor, Y-29794, in senescence-accelerated mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on spatial memory and central cholinergic neurons in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the prolyl endopeptidase inhibitor S 17092 on cognitive deficits in chronic low dose MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitric Oxide–GAPDH–Siah: A Novel Cell Death Cascade - PMC [pmc.ncbi.nlm.nih.gov]
ONO-1603: Application Notes and Protocols for Preclinical Research
Introduction
ONO-1603 is a potent and selective prolyl endopeptidase (PEP) inhibitor that has been investigated for its neuroprotective and neurotrophic properties, positioning it as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.[1][2] Preclinical research has primarily focused on in vitro models, demonstrating its efficacy in promoting neuronal survival and neurite outgrowth.[1][3] This document provides detailed application notes and protocols based on the available preclinical data for researchers, scientists, and drug development professionals.
Data Presentation
In Vitro Efficacy of ONO-1603
| Cell Type | Model | Effective Concentration | Key Findings |
| Rat Cerebellar Granule Neurons | Potassium Chloride (15 mM KCl) induced apoptosis | 0.03 µM | Promoted neuronal survival and neurite outgrowth.[3] |
| Rat Cerebral Cortical and Cerebellar Granule Neurons | Age-induced apoptosis in culture | 0.03 µM (maximal effect) | Delayed age-induced apoptosis.[2] |
| Rat Cerebellar Granule Neurons | - | 0.03 µM | Increased m3-muscarinic acetylcholine (B1216132) receptor (mAChR) mRNA levels and stimulated phosphoinositide turnover.[3] |
| Rat Cerebral Cortical and Cerebellar Granule Neurons | Age-induced apoptosis in culture | 0.03 - 1 µM (protective range) | Suppressed the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2] |
Comparative In Vitro Potency and Toxicity
| Compound | Maximal Protective Concentration | Protective Range | Neurotoxicity |
| ONO-1603 | 0.03 µM | 0.03 - 1 µM | Nontoxic up to 100 µM [2] |
| Tetrahydroaminoacridine (THA) | 10 µM | 3 - 10 µM | Neurotoxic at ≥30 µM[2] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Age-Induced Apoptosis
This protocol details the methodology to assess the neuroprotective effects of ONO-1603 against age-induced apoptosis in primary neuronal cultures.[2]
1. Materials and Reagents:
-
Primary rat cerebral cortical or cerebellar granule neurons
-
Neurobasal medium supplemented with B27 and L-glutamine
-
ONO-1603
-
Toluidine blue stain
-
Fluorescein diacetate (FDA) / Propidium iodide (PI) staining solution
-
DNA extraction kit
-
Agarose (B213101) gel electrophoresis equipment
2. Cell Culture:
-
Isolate and culture primary neurons from Sprague-Dawley rat embryos or pups according to standard protocols.
-
Plate cells in appropriate culture vessels coated with poly-L-lysine.
-
Maintain cultures in a humidified incubator at 37°C and 5% CO2.
3. ONO-1603 Preparation:
-
Prepare a stock solution of ONO-1603 in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solution in culture medium to final concentrations ranging from 0.01 µM to 10 µM.
4. Experimental Procedure:
-
After two weeks in culture without medium change to induce age-related apoptosis, treat the neuronal cultures with varying concentrations of ONO-1603.[2]
-
Include a vehicle control group (medium with solvent) and a positive control if available.
-
Incubate the cultures for a predetermined period (e.g., 24-72 hours).
5. Assessment of Neuroprotection:
-
Morphological Analysis: Stain cells with toluidine blue or FDA/PI to visualize neuronal morphology and viability.[2]
-
Biochemical Analysis (DNA Laddering): Extract genomic DNA from the cultured neurons. Perform agarose gel electrophoresis to detect the characteristic DNA laddering pattern associated with apoptosis.[2]
Protocol 2: Analysis of m3-Muscarinic Acetylcholine Receptor (mAChR) mRNA Expression
This protocol describes the methodology to evaluate the effect of ONO-1603 on the expression of m3-mAChR mRNA in neuronal cultures.[3]
1. Materials and Reagents:
-
Primary rat cerebellar granule neurons
-
ONO-1603
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for m3-mAChR and a reference gene (e.g., GAPDH)
-
qPCR instrument
2. Experimental Procedure:
-
Culture and treat neuronal cells with ONO-1603 (e.g., at 0.03 µM) as described in Protocol 1.[3]
-
After the treatment period, lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for m3-mAChR and the reference gene.
3. Data Analysis:
-
Calculate the relative expression of m3-mAChR mRNA using the ΔΔCt method, normalizing to the reference gene expression.
-
Compare the expression levels in ONO-1603-treated cells to untreated control cells.
Visualizations
Caption: Proposed signaling pathway of ONO-1603.
Caption: Experimental workflow for in vitro neuroprotection assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the In Vitro Efficacy of ONO-1603: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established in vitro techniques to measure the efficacy of ONO-1603, a prolyl endopeptidase inhibitor with demonstrated neuroprotective and neurotrophic properties. The following protocols are designed to guide researchers in assessing its biological activity in relevant cell-based models.
Overview of ONO-1603 In Vitro Efficacy
ONO-1603 has been shown to exert its effects through multiple mechanisms, primarily as a prolyl endopeptidase inhibitor .[1][2][3] In vitro studies have demonstrated its efficacy in promoting neuronal survival and protecting against apoptosis.[4] A key mechanism of its neuroprotective action is the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression, which is implicated in neuronal cell death.[4] Furthermore, ONO-1603 has been found to enhance cholinergic neurotransmission by increasing the expression of m3-muscarinic acetylcholine (B1216132) receptors (mAChR) and stimulating their signaling pathways.[1][2]
The following sections detail the experimental protocols to quantify these effects.
Quantitative Data Summary
The following table summarizes the effective concentrations of ONO-1603 in various in vitro assays based on published data.
| Assay Type | Cell Model | Efficacy Endpoint | Effective Concentration | Citation |
| Neuroprotection (Age-induced Apoptosis) | Primary rat cerebral and cerebellar neurons | Maximal protective effect | 0.03 µM | [4] |
| Neuroprotection (Age-induced Apoptosis) | Primary rat cerebral and cerebellar neurons | Protective range | 0.03 - 1 µM | [4] |
| Neuronal Survival & Neurite Outgrowth | Differentiating rat cerebellar granule neurons | Promotion of survival and neurite outgrowth | 0.03 µM | [2] |
| m3-mAChR Upregulation | Differentiating rat cerebellar granule neurons | Increased m3-mAChR mRNA levels | 0.03 µM | [2] |
| Cytotoxicity | Primary Neurons | Non-toxic concentration | Up to 100 µM | [4] |
Experimental Protocols
Prolyl Endopeptidase (PEP) Inhibition Assay
This biochemical assay directly measures the inhibitory activity of ONO-1603 on its primary target, prolyl endopeptidase.
Principle: The enzymatic activity of PEP is determined by monitoring the cleavage of a specific substrate, which results in a fluorescent or colorimetric signal. The inhibitory effect of ONO-1603 is quantified by measuring the reduction in this signal.
Protocol:
-
Reagents and Materials:
-
Purified prolyl endopeptidase
-
PEP substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
ONO-1603 serial dilutions
-
96-well microplate (black, for fluorescence)
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of ONO-1603 in the assay buffer.
-
In a 96-well plate, add the assay buffer, ONO-1603 dilutions (or vehicle control), and purified PEP.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the PEP substrate.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of ONO-1603.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of ONO-1603 concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Neuroprotection Assay Against Age-Induced Apoptosis
This cell-based assay evaluates the ability of ONO-1603 to protect neurons from apoptosis induced by prolonged culture.[4]
Principle: Primary neurons undergo apoptosis after extended periods in culture without medium changes. The neuroprotective effect of ONO-1603 is assessed by measuring the reduction in apoptotic markers.
Protocol:
-
Cell Culture:
-
Culture primary rat cerebral cortical or cerebellar granule cells according to standard protocols.
-
After an initial growth period (e.g., 2 weeks), induce "age-induced apoptosis" by maintaining the cultures without changing the medium or supplementing with glucose.[4]
-
-
Treatment:
-
Treat the neuronal cultures with a range of ONO-1603 concentrations (e.g., 0.01 µM to 10 µM) or a vehicle control.
-
-
Efficacy Assessment (after 24-48 hours of treatment):
-
Morphological Assessment:
-
Stain cells with Toluidine blue or a combination of Fluorescein diacetate (stains live cells green) and Propidium Iodide (stains dead cells red).[4]
-
Visualize and quantify the number of viable and apoptotic/necrotic cells using fluorescence microscopy.
-
-
DNA Laddering Analysis:
-
Isolate genomic DNA from the treated and control neuronal cultures.
-
Perform agarose (B213101) gel electrophoresis on the extracted DNA.
-
Visualize the DNA under UV light. The characteristic "ladder" pattern of fragmented DNA indicates apoptosis.[4]
-
-
GAPDH Expression Analysis (Western Blot):
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against GAPDH and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the relative expression level of GAPDH.[4]
-
-
Neurite Outgrowth Assay
This assay measures the neurotrophic effects of ONO-1603 by quantifying its ability to promote the growth of neurites.[2]
Principle: The morphological changes in neurons, specifically the elongation and branching of neurites, are indicative of a neurotrophic effect.
Protocol:
-
Cell Culture and Treatment:
-
Plate primary neurons (e.g., cerebellar granule cells) at a low density on a suitable substrate (e.g., poly-L-lysine coated plates).
-
Treat the cells with ONO-1603 (e.g., 0.03 µM) or a vehicle control.[2]
-
-
Immunocytochemistry:
-
After 24-72 hours, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific binding.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Image Acquisition and Analysis:
-
Capture images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ) to trace and measure the length of the longest neurite and the total number of neurites per neuron.
-
Muscarinic Receptor (m3-mAChR) Expression and Signaling
These assays determine the effect of ONO-1603 on the expression and function of m3-muscarinic acetylcholine receptors.
Protocol 1: m3-mAChR mRNA Expression (RT-qPCR) [2]
-
Cell Culture and Treatment:
-
Culture and treat differentiating rat cerebellar granule cells with ONO-1603 as described previously.[2]
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for m3-mAChR and a reference gene (e.g., GAPDH, β-actin).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in m3-mAChR mRNA expression in ONO-1603 treated cells compared to controls.
-
Protocol 2: Phosphoinositide Turnover Assay [2]
Principle: Activation of m3-mAChRs stimulates the hydrolysis of phosphoinositides. This assay measures the accumulation of inositol (B14025) phosphates as an indicator of receptor activation.
-
Cell Labeling and Treatment:
-
Culture and differentiate cerebellar granule cells.
-
Label the cells by incubating with [3H]-myo-inositol overnight.
-
Wash the cells and treat with ONO-1603 in the presence of LiCl (to inhibit inositol monophosphatase).
-
-
Extraction and Quantification:
-
Stop the reaction by adding a suitable acid (e.g., perchloric acid).
-
Separate the inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography.
-
Quantify the amount of [3H]-inositol phosphates using a scintillation counter.
-
Visualizations
Caption: ONO-1603 signaling pathway.
Caption: Workflow for neuroprotection assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ONO-1603 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-1603 in Cholinergic Neurotransmission Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ONO-1603, a novel prolyl endopeptidase inhibitor, in the study of cholinergic neurotransmission. The following protocols and data are derived from published research and are intended to guide researchers in designing and conducting experiments to evaluate the effects of this compound.
ONO-1603 has demonstrated significant neuroprotective and neurotrophic effects, particularly in models of dementia.[1][2][3] Its mechanism of action involves the enhancement of cholinergic signaling pathways, making it a valuable tool for research in neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies between ONO-1603 and Tetrahydroaminoacridine (THA), a known acetylcholinesterase inhibitor.
Table 1: Comparative Efficacy of ONO-1603 and THA in Neuroprotection
| Compound | Maximal Protective Effect Concentration | Effective Protective Range |
| ONO-1603 | 0.03 µM | 0.03 - 1 µM |
| THA | 10 µM | 3 - 10 µM |
Table 2: Comparative Neurotoxicity of ONO-1603 and THA
| Compound | Concentration | Observed Neurotoxicity |
| ONO-1603 | 100 µM | Non-toxic |
| THA | ≥ 30 µM | Severe neurotoxicity |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effects of ONO-1603 on neuronal survival and cholinergic signaling.
Protocol 1: Primary Neuronal Culture and Induction of Age-Induced Apoptosis
This protocol describes the culture of primary rat cerebral cortical and cerebellar granule cells and the induction of apoptosis through aging in culture, a model used to test the neuroprotective effects of ONO-1603.[1]
Materials:
-
Eagle's Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
D-glucose
-
Gentamicin
-
Cytosine arabinoside
-
Poly-L-lysine coated culture plates
-
ONO-1603
-
Tetrahydroaminoacridine (THA) - for comparison
Procedure:
-
Prepare culture medium: MEM supplemented with 10% heat-inactivated FBS, 10% HS, 25 mM KCl, 2 mM L-glutamine, and 50 µg/mL gentamicin.
-
Dissect cerebral cortices or cerebella from neonatal rat pups.
-
Mechanically dissociate the tissue and plate the cells on poly-L-lysine coated plates.
-
After 24 hours, add cytosine arabinoside to a final concentration of 10 µM to inhibit the proliferation of non-neuronal cells.
-
Culture the neurons for at least 2 weeks without changing the medium or supplementing with glucose to induce age-induced apoptosis.[1]
-
For neuroprotection studies, treat the cultures with varying concentrations of ONO-1603 (e.g., 0.01 µM to 10 µM) or THA at the beginning of the culture period.
Protocol 2: Assessment of Neuroprotection
Neuroprotection can be assessed morphologically and biochemically.
A. Morphological Assessment using Fluorescein Diacetate/Propidium Iodide (FDA/PI) Staining This method distinguishes between viable and non-viable cells.
Materials:
-
Fluorescein Diacetate (FDA) stock solution (5 mg/mL in acetone)
-
Propidium Iodide (PI) stock solution (2 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare a working solution of FDA (15 µg/mL) and PI (4.6 µg/mL) in PBS.
-
Wash the cultured neurons once with PBS.
-
Incubate the cells with the FDA/PI working solution for 5 minutes at room temperature.
-
Wash the cells gently with PBS.
-
Observe the cells under a fluorescence microscope. Live cells will fluoresce green (FDA), while dead cells will fluoresce red (PI).
-
Quantify the number of live and dead cells in multiple fields of view for each treatment group.
B. Biochemical Assessment using DNA Laddering Analysis This method detects the characteristic fragmentation of DNA that occurs during apoptosis.
Materials:
-
Cell lysis buffer (e.g., TE buffer with 0.5% Triton X-100)
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethidium (B1194527) bromide
-
Gel electrophoresis apparatus
Procedure:
-
Harvest the cultured neurons and lyse the cells.
-
Treat the lysate with RNase A to remove RNA.
-
Treat with Proteinase K to digest proteins.
-
Extract the DNA using phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA with ethanol and resuspend it in TE buffer.
-
Run the DNA samples on an agarose gel containing ethidium bromide.
-
Visualize the DNA under UV light. A "ladder" of DNA fragments indicates apoptosis.
Protocol 3: Analysis of m3-Muscarinic Acetylcholine Receptor (mAChR) Expression and Signaling
ONO-1603 has been shown to increase the expression of m3-mAChR mRNA and stimulate its signaling pathway.[2][3]
A. Quantification of m3-mAChR mRNA by RT-qPCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers specific for m3-mAChR and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Extract total RNA from the cultured neurons treated with ONO-1603.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using primers for m3-mAChR and the housekeeping gene.
-
Calculate the relative expression of m3-mAChR mRNA normalized to the housekeeping gene.
B. Measurement of mAChR-mediated Phosphoinositide Turnover This assay measures the accumulation of inositol (B14025) phosphates, a downstream product of m3-mAChR activation.
Materials:
-
myo-[³H]inositol
-
Agonist for mAChR (e.g., carbachol)
-
Lithium chloride (LiCl)
-
Trichloroacetic acid (TCA)
-
Dowex AG1-X8 resin
-
Scintillation counter
Procedure:
-
Label the cultured neurons with myo-[³H]inositol for 24-48 hours.
-
Pre-incubate the cells with LiCl to inhibit inositol monophosphatase.
-
Stimulate the cells with a mAChR agonist in the presence or absence of ONO-1603.
-
Stop the reaction by adding TCA.
-
Separate the inositol phosphates from free inositol using Dowex chromatography.
-
Quantify the amount of [³H]inositol phosphates using a scintillation counter.
Visualizations
The following diagrams illustrate the proposed signaling pathway of ONO-1603 and a general experimental workflow.
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodology for Assessing the Neuroprotective Effects of ONO-1603
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: ONO-1603 is a novel prolyl endopeptidase inhibitor that has demonstrated significant neuroprotective properties, positioning it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.[1] These application notes provide detailed methodologies for assessing the neuroprotective effects of ONO-1603 in both in vitro and in vivo models. The protocols outlined below cover the induction of neuronal apoptosis, treatment with ONO-1603, and the subsequent evaluation of its protective efficacy through various cellular and molecular assays.
Data Presentation
Table 1: In Vitro Neuroprotective Activity of ONO-1603
| Parameter | ONO-1603 | Tetrahydroaminoacridine (THA) | Reference |
| Maximal Protective Effect | 0.03 µM | 10 µM | [1] |
| Protective Range | 0.03 - 1 µM | 3 - 10 µM | [1] |
| Neurotoxicity | Non-toxic up to 100 µM | Severe neurotoxicity at ≥30 µM | [1] |
| Effect on Neuronal Survival | Markedly promotes survival | Promotes survival | |
| Effect on Neurite Outgrowth | Promotes neurite outgrowth | Not specified |
Signaling Pathways and Experimental Workflow
The neuroprotective mechanism of ONO-1603 involves the inhibition of prolyl endopeptidase, which in turn modulates downstream pathways related to apoptosis and neuronal function. A key mechanism is the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression, which is associated with neuronal apoptosis.[1] Additionally, ONO-1603 has been shown to increase the levels of m3-muscarinic acetylcholine (B1216132) receptor (mAChR) mRNA, suggesting a role in enhancing cholinergic neurotransmission.
The following diagram illustrates the general experimental workflow for assessing the neuroprotective effects of ONO-1603 in vitro.
Experimental Protocols
Protocol 1: Primary Rat Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from rat embryos, a key in vitro model for studying neuroprotection.
Materials:
-
Pregnant Sprague-Dawley rat (E18-E19)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Poly-L-lysine
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Coat culture plates with Poly-L-lysine and laminin overnight in an incubator.
-
Euthanize the pregnant rat according to institutional guidelines and harvest the embryos.
-
Dissect the cerebral cortices from the embryonic brains in ice-cold HBSS.
-
Mince the cortical tissue and incubate with Trypsin-EDTA at 37°C for 15 minutes.
-
Neutralize the trypsin with DMEM containing 10% FBS.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Plate the cells onto the coated culture dishes at a desired density.
-
Maintain the cultures in an incubator at 37°C with 5% CO₂, changing half of the medium every 3-4 days.
Protocol 2: Induction of Age-Induced Apoptosis and ONO-1603 Treatment
This protocol details the method for inducing a state of apoptosis in cultured neurons that mimics chronic neurodegenerative conditions and the subsequent treatment with ONO-1603.
Materials:
-
Mature primary cortical neuron cultures (from Protocol 1)
-
ONO-1603 stock solution (in DMSO)
-
Culture medium
Procedure:
-
Maintain primary cortical neuron cultures for at least 2 weeks without medium changes or glucose supplementation to induce age-related apoptosis.[1]
-
Prepare serial dilutions of ONO-1603 in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. A vehicle control (DMSO) should also be prepared.
-
Add the ONO-1603 dilutions or vehicle control to the aged neuron cultures.
-
Incubate the treated cultures for the desired experimental duration (e.g., 24-48 hours) before proceeding with neuroprotection assays.
Protocol 3: Assessment of Neuroprotection
This method provides a qualitative assessment of neuronal health and apoptosis based on cellular morphology.
Materials:
-
Treated neuron cultures
-
Toluidine Blue stain
-
Fluorescein diacetate (FDA)
-
Propidium iodide (PI)
-
Microscope with fluorescence capabilities
Procedure:
-
Toluidine Blue Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Stain the fixed cells with a 0.1% Toluidine Blue solution.
-
Wash the cells and observe under a light microscope. Healthy neurons will appear large with intact processes, while apoptotic neurons will be shrunken and darkly stained.
-
-
FDA/PI Staining:
-
Incubate the live cells with a solution containing both FDA and PI.
-
Visualize the cells immediately using a fluorescence microscope. Live cells will fluoresce green (FDA positive), while dead cells will fluoresce red (PI positive).
-
This biochemical assay provides a hallmark indicator of apoptosis through the visualization of fragmented DNA.
Materials:
-
Treated neuron cultures
-
Lysis buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Agarose (B213101) gel electrophoresis system
-
DNA loading dye
-
Ethidium (B1194527) bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Harvest the cells and lyse them to release the cellular contents.
-
Treat the lysate with RNase A and Proteinase K to remove RNA and proteins.
-
Extract the DNA using phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA with ethanol and resuspend it in a suitable buffer.
-
Mix the DNA with loading dye and run it on an agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA under UV light. A characteristic "ladder" of DNA fragments will be visible in apoptotic samples.
This protocol outlines the assessment of molecular markers modulated by ONO-1603.
Materials:
-
Treated neuron cultures
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix and primers for GAPDH, m3-mAChR, and a housekeeping gene
-
Real-time PCR system
-
Antibodies for GAPDH and a loading control (for Western blot)
-
Western blot reagents and equipment
Procedure:
-
Quantitative PCR (qPCR):
-
Extract total RNA from the treated neuron cultures.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using specific primers for GAPDH, m3-mAChR, and a housekeeping gene (e.g., β-actin) for normalization.
-
Analyze the relative expression levels of the target genes.
-
-
Western Blotting (for GAPDH protein):
-
Lyse the cells and collect the protein lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody against GAPDH, followed by a secondary antibody.
-
Detect the protein bands and quantify the levels relative to a loading control.
-
Protocol 4: In Vivo Assessment in an Alzheimer's Disease Mouse Model
This protocol provides a framework for evaluating the neuroprotective effects of ONO-1603 in a transgenic mouse model of Alzheimer's disease.
Animal Model:
-
APP/PS1 transgenic mice, which develop amyloid plaques and cognitive deficits.
Materials:
-
ONO-1603
-
Vehicle for administration (e.g., saline, corn oil)
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Histology and immunohistochemistry reagents
-
ELISA kits for Aβ levels
Procedure:
-
Drug Administration:
-
Administer ONO-1603 or vehicle to APP/PS1 mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., several weeks or months), starting before or after the onset of pathology.
-
-
Behavioral Testing:
-
Conduct behavioral tests such as the Morris water maze to assess learning and memory. Compare the performance of ONO-1603-treated mice to vehicle-treated and wild-type control groups.
-
-
Post-mortem Tissue Analysis:
-
At the end of the treatment period, euthanize the mice and collect the brains.
-
Perform histological analysis (e.g., Congo red or thioflavin-S staining) to quantify amyloid plaque burden.
-
Use immunohistochemistry to assess markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and neuronal loss.
-
Measure the levels of soluble and insoluble amyloid-beta (Aβ) peptides in brain homogenates using ELISA.
-
This comprehensive set of protocols provides a robust framework for the preclinical evaluation of ONO-1603's neuroprotective efficacy, from in vitro mechanistic studies to in vivo functional outcomes.
References
ONO 1603 solution preparation and stability for lab use
For Research Use Only
Introduction
ONO-1603 is a potent and selective inhibitor of prolyl endopeptidase (PREP), a serine protease involved in the maturation and degradation of neuropeptides and peptide hormones.[1][2] Research indicates that ONO-1603 exhibits neuroprotective and neurotrophic properties, making it a compound of interest in neuroscience and drug development for neurodegenerative diseases.[3][4][5] Studies have demonstrated its efficacy in promoting neuronal survival, enhancing neurite outgrowth, and increasing the expression of m3-muscarinic acetylcholine (B1216132) receptor (mAChR) mRNA.[3][5] This document provides essential information and protocols for the preparation and use of ONO-1603 solutions in a laboratory setting.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of ONO-1603 and recommended storage conditions are provided in the table below.
| Property | Value | Notes |
| Molecular Formula | C₁₇H₂₁ClN₂O₃ | |
| Molecular Weight | 336.81 g/mol | Essential for accurate molar concentration calculations. |
| Appearance | Solid powder | |
| Purity | >98% | Recommended for reliable and reproducible experimental results. |
| Recommended Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | ONO-1603 is soluble in DMSO. |
| Storage of Solid | Dry, dark place at -20°C for long-term storage. | Protect from light and moisture to ensure stability. |
| Storage of Stock Solution | Aliquot and store at -20°C for long-term storage. | Avoid repeated freeze-thaw cycles. |
Solution Preparation
1. Stock Solution Preparation (10 mM in DMSO)
It is recommended to prepare a concentrated stock solution of ONO-1603 in an appropriate solvent, which can then be diluted to the desired working concentration for experiments. Dimethyl sulfoxide (DMSO) is a commonly used solvent for ONO-1603.
Materials:
-
ONO-1603 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer or sonicator
Protocol:
-
Calculate the required mass of ONO-1603:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:
-
Mass (mg) = 0.01 mol/L x 0.001 L x 336.81 g/mol x 1000 = 3.3681 mg
-
-
-
Weigh the ONO-1603 powder:
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated mass of ONO-1603 powder and add it to the microcentrifuge tube.
-
-
Dissolve the ONO-1603 in DMSO:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the ONO-1603 powder. For the example above, this would be 1 mL.
-
Securely cap the tube.
-
-
Ensure complete dissolution:
-
Vortex the tube thoroughly until the ONO-1603 is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If the compound does not fully dissolve, brief sonication in a water bath may be applied.
-
-
Aliquot and store the stock solution:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name (ONO-1603), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
2. Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically ≤ 0.1%).
Protocol:
-
Determine the final desired concentration of ONO-1603 and the final volume of the working solution.
-
Calculate the volume of the stock solution needed for dilution. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, you would perform a 1:1000 dilution (add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Perform a serial dilution if necessary for very low final concentrations.
-
Add the calculated volume of the ONO-1603 stock solution to the cell culture medium.
-
Mix thoroughly by gentle pipetting or vortexing before adding to the cells.
Experimental Protocols
In Vitro Cell-Based Assays
ONO-1603 has been shown to be effective in promoting neuronal survival and neurite outgrowth in primary cerebellar granule neurons at a concentration of 0.03 µM.[3][5] It has also been demonstrated to be non-toxic to neurons at concentrations as high as 100 µM.[4]
General Protocol for Treating Cultured Neurons:
-
Culture primary neurons or neuronal cell lines according to standard protocols.
-
Prepare the desired concentrations of ONO-1603 in pre-warmed cell culture medium from the DMSO stock solution. Remember to include a vehicle control (medium with the same final concentration of DMSO as the ONO-1603 treated wells).
-
Remove the existing medium from the cultured cells and replace it with the medium containing ONO-1603 or the vehicle control.
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Incubate the cells for the desired period.
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Assess the effects of ONO-1603 using appropriate assays for neuronal survival (e.g., MTT assay, live/dead staining), neurite outgrowth (e.g., immunofluorescence staining for neuronal markers followed by morphological analysis), or other relevant endpoints.
Mechanism of Action and Signaling Pathway
ONO-1603 is an inhibitor of prolyl endopeptidase (PREP), an enzyme that cleaves peptide bonds on the C-terminal side of proline residues within small peptides.[1][2] The inhibition of PREP by ONO-1603 is thought to modulate the levels of various neuropeptides and peptide hormones, leading to its observed neuroprotective and neurotrophic effects. One of the downstream effects of ONO-1603 is the increased expression of the m3-muscarinic acetylcholine receptor (mAChR), which is involved in cholinergic signaling and plays a role in neuronal function.[3][5]
Caption: Proposed mechanism of action for ONO-1603.
Experimental Workflow
The following diagram outlines a general workflow for conducting an in vitro experiment with ONO-1603.
Caption: General experimental workflow for in vitro studies with ONO-1603.
References
- 1. Prolyl endopeptidase contributes to early neutrophilic inflammation in acute myocardial transplant rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 3. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Testing ONO-1603 Therapeutic Potential in Animal Models of Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-1603 is a novel, potent prolyl endopeptidase (PEP) inhibitor that has demonstrated significant neuroprotective and neurotrophic effects in preclinical in vitro studies.[1][2] Its mechanism of action involves the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression and the enhancement of cholinergic neurotransmission by increasing m3-muscarinic acetylcholine (B1216132) receptor (mAChR) mRNA levels.[1][2] These properties make ONO-1603 a promising therapeutic candidate for neurodegenerative diseases characterized by neuronal apoptosis and cognitive decline, such as Alzheimer's disease (AD).
Prolyl endopeptidase activity has been shown to be elevated in the hippocampus of APP transgenic mouse models of AD, suggesting that its inhibition could be a viable therapeutic strategy. While in vivo studies specifically investigating ONO-1603 in animal models of neurodegenerative diseases are not extensively documented in publicly available literature, this document provides detailed application notes and proposed protocols for evaluating the therapeutic potential of ONO-1603 in a relevant animal model. The protocols are based on established methodologies for testing prolyl endopeptidase inhibitors and assessing cognitive and pathological outcomes in mouse models of Alzheimer's disease.
Proposed Animal Model: APP/PS1 Transgenic Mouse
The APP/PS1 transgenic mouse model is a well-established and widely used model for studying amyloid-beta (Aβ) pathology, a key hallmark of Alzheimer's disease. These mice co-express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1), leading to the age-dependent accumulation of Aβ plaques in the brain and associated cognitive deficits. This model is particularly relevant for testing ONO-1603, as increased PEP activity has been observed in the hippocampus of young APP transgenic mice.
Experimental Design and Workflow
A longitudinal study design is proposed to assess both the prophylactic and therapeutic effects of ONO-1603.
References
- 1. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
laboratory guidelines for handling and storage of ONO 1603
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the safe handling, storage, and experimental use of ONO-1603, a potent prolyl endopeptidase inhibitor. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.
Product Information
-
Product Name: ONO-1603
-
Synonyms: (S)-1-[N-(4-chlorobenzyl)succinamoyl]pyrrolidine-2-carbaldehyde
-
CAS Number: 117427-00-6[1]
-
Molecular Formula: C₁₆H₁₉ClN₂O₃[1]
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Molecular Weight: 322.79 g/mol [1]
-
Mechanism of Action: ONO-1603 is a novel prolyl endopeptidase inhibitor. It has demonstrated neuroprotective and neurotrophic effects in laboratory studies.[1]
Safety, Handling, and Storage
Safety Precautions
-
General Handling: Handle ONO-1603 in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of inadequate ventilation, wear respiratory protection.
-
Emergency Procedures:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical advice/attention.
-
Storage and Stability
-
Storage Conditions: Store in a well-ventilated place. Keep container tightly closed. For long-term storage, it is recommended to store ONO-1603 as a solid at -20°C.
-
Shipping: ONO-1603 is typically shipped at room temperature in the continental US, though this may vary for international shipping.[1]
-
Solution Stability: Once dissolved, the stability of the solution will depend on the solvent and storage conditions. It is recommended to prepare fresh solutions for each experiment or to aliquot and store at -80°C for short-term use. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of ONO-1603 from published studies.
| Parameter | ONO-1603 Concentration | Result | Reference |
| Neuronal Survival | 0.03 µM | Promoted neuronal survival in cerebellar granule cells. | [1] |
| Neurite Outgrowth | 0.03 µM | Enhanced neurite outgrowth in cerebellar granule cells. | [1] |
| m3-mAChR mRNA Levels | 0.03 µM | Increased m3-muscarinic acetylcholine (B1216132) receptor mRNA levels. | [1] |
| Neuroprotective Effect | 0.03 - 1 µM | Showed a wide protective range in delaying age-induced apoptosis of cerebral and cerebellar neurons.[2] | [2] |
| Potency vs. THA | 0.03 µM (ONO-1603) vs. 10 µM (THA) | ONO-1603 is approximately 300 times more potent than Tetrahydroaminoacridine (THA) in its maximal protective effect.[2] | [2] |
| Toxicity | Up to 100 µM | Non-toxic to neurons at concentrations up to 100 µM.[2] | [2] |
Experimental Protocols
Preparation of ONO-1603 Stock Solution
-
Materials:
-
ONO-1603 (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of ONO-1603 to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of ONO-1603 in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.23 mg of ONO-1603 in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C.
-
Neuronal Cell Culture and Treatment
This protocol is a general guideline for treating primary neuronal cultures with ONO-1603. Specific cell densities and media may vary depending on the neuronal cell type.
-
Materials:
-
Primary neuronal cells (e.g., rat cortical or cerebellar granule cells)
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Appropriate neuronal cell culture medium (e.g., Neurobasal medium supplemented with B-27)
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Poly-D-lysine coated cell culture plates
-
ONO-1603 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
-
Procedure:
-
Plate primary neurons on poly-D-lysine coated plates at the desired density.
-
Culture the cells for the desired period to allow for differentiation and neurite extension.
-
Prepare the final working concentrations of ONO-1603 by diluting the 10 mM stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 0.03 µM, perform a serial dilution of the stock solution.
-
Gently remove half of the culture medium from each well and replace it with the medium containing the desired concentration of ONO-1603.
-
Incubate the cells for the desired experimental duration.
-
Neurite Outgrowth Assay
This protocol provides a method for quantifying neurite outgrowth following treatment with ONO-1603.
-
Materials:
-
Treated neuronal cells from protocol 4.2
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
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Blocking solution (e.g., 5% bovine serum albumin in PBS)
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Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
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Fluorescently labeled secondary antibody
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Nuclear stain (e.g., DAPI)
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Fluorescence microscope or high-content imaging system
-
-
Procedure:
-
After the treatment period, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Gently wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
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Wash the cells three times with PBS.
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Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
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Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.
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Wash the cells three times with PBS.
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Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1-2 hours at room temperature, protected from light.
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Wash the cells three times with PBS.
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Acquire images using a fluorescence microscope or a high-content imaging system.
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Analyze the images using appropriate software to quantify neurite length and branching.
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Signaling Pathways and Workflows
ONO-1603 Experimental Workflow
Caption: Experimental workflow for assessing the effect of ONO-1603 on neurite outgrowth.
ONO-1603 Signaling Pathway
Caption: Proposed signaling pathway of ONO-1603 leading to neuroprotection and neurite outgrowth.
References
Application of ONO-1603 in Cerebellar Granule Cell Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-1603 is a novel prolyl endopeptidase inhibitor that has demonstrated significant neuroprotective and neurotrophic effects in studies involving cerebellar granule cells (CGCs). These neurons, being the most abundant in the mammalian brain, serve as a crucial model for studying neurodegenerative diseases and the effects of potential therapeutic agents. This document provides detailed application notes and experimental protocols for the use of ONO-1603 in CGC research, summarizing key findings and methodologies from preclinical studies.
Mechanism of Action
ONO-1603 exerts its protective effects on cerebellar granule cells through at least two distinct mechanisms:
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Suppression of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Overexpression: In models of age-induced neuronal apoptosis, ONO-1603 has been shown to robustly suppress the overexpression of GAPDH mRNA and the accumulation of GAPDH protein. Elevated levels of GAPDH are implicated in the apoptotic cascade in neurons.
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Modulation of Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): ONO-1603 enhances cholinergic neurotransmission by increasing the levels of m3-muscarinic acetylcholine receptor (m3-mAChR) mRNA and stimulating mAChR-mediated phosphoinositide turnover. This pathway is crucial for neuronal survival and differentiation.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of ONO-1603 on cerebellar granule cells.
| Experiment | Cell Type | Treatment Conditions | Key Findings | Reference |
| Neuroprotection against Age-Induced Apoptosis | Primary Rat Cerebellar Granule Cells | ONO-1603 (0.03 µM - 1 µM) | - Maximal protective effect at 0.03 µM.- Delays age-induced apoptosis.- Non-toxic up to 100 µM. | |
| Neuronal Survival and Neurite Outgrowth | Differentiating Rat Cerebellar Granule Cells | ONO-1603 (0.03 µM) in 15 mM KCl media | - Markedly promotes neuronal survival.- Enhances neurite outgrowth. | |
| m3-mAChR Modulation | Differentiating Rat Cerebellar Granule Cells | ONO-1603 (0.03 µM) | - Increases m3-mAChR mRNA levels.- Enhances [3H]N-methylscopolamine binding to mAChRs.- Stimulates mAChR-mediated phosphoinositide turnover. | |
| GAPDH Suppression | Primary Rat Cerebellar Granule Cells | ONO-1603 | - Robustly suppresses overexpression of GAPDH mRNA.- Suppresses accumulation of GAPDH protein. |
Experimental Protocols
Primary Culture of Rat Cerebellar Granule Cells
This protocol is adapted from established methods for isolating and culturing CGCs from postnatal rat pups.
Materials:
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Postnatal day 7-8 Sprague-Dawley rat pups
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Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Horse Serum (HS)
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Penicillin-Streptomycin solution
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GlutaMAX
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KCl
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Trypsin
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DNase I
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Poly-L-lysine
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Cytosine arabinoside (Ara-C)
Procedure:
-
Coat culture plates with poly-L-lysine (10 µg/mL in sterile water) overnight at 37°C. Wash twice with sterile water and allow to dry.
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Euthanize rat pups according to approved animal protocols.
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Dissect the cerebella in ice-cold Hank's Balanced Salt Solution (HBSS).
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Mince the tissue and incubate in 0.25% trypsin and 0.05% DNase I at 37°C for 15 minutes.
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Stop the digestion by adding DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
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Centrifuge the cell suspension at 200 x g for 5 minutes.
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Resuspend the cell pellet in plating medium (DMEM, 10% FBS, 10% HS, 25 mM KCl, Penicillin-Streptomycin, GlutaMAX).
-
Plate the cells on the pre-coated plates at a density of 2.5 x 10^5 cells/cm².
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After 24 hours, add Ara-C (10 µM) to inhibit the proliferation of non-neuronal cells.
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Maintain the cultures at 37°C in a humidified atmosphere of 5% CO2.
Induction of Age-Induced Apoptosis and ONO-1603 Treatment
Procedure:
-
Culture CGCs for at least 2 weeks without changing the medium or supplementing with glucose to induce age-related apoptosis.
-
Prepare stock solutions of ONO-1603 in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations (e.g., 0.03 µM, 1 µM, 100 µM) in the culture medium.
-
Add ONO-1603 to the cultures at the beginning of the 2-week period.
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Include a vehicle control group (medium with the solvent used for ONO-1603).
Assessment of Apoptosis
a) Morphological Assessment with Fluorescein Diacetate/Propidium Iodide (FDA/PI) Staining
Procedure:
-
Prepare a staining solution containing FDA (15 µg/mL) and PI (5 µg/mL) in phosphate-buffered saline (PBS).
-
Remove the culture medium and wash the cells once with PBS.
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Incubate the cells with the FDA/PI staining solution for 5 minutes at room temperature.
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Visualize the cells under a fluorescence microscope. Live cells will fluoresce green (FDA), while dead cells will have red nuclei (PI).
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Quantify the percentage of live and dead cells in multiple fields of view.
b) Biochemical Assessment by DNA Laddering Analysis
Procedure:
-
Gently scrape the cells and centrifuge to collect the cell pellet.
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Extract genomic DNA using a commercially available DNA extraction kit suitable for apoptotic cells.
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Quantify the DNA concentration.
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Load equal amounts of DNA (e.g., 1-5 µg) onto a 1.5% agarose (B213101) gel containing ethidium (B1194527) bromide.
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Perform electrophoresis at a low voltage (e.g., 50-70 V) for several hours.
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Visualize the DNA fragments under UV light. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments in multiples of ~180-200 bp.
Measurement of m3-Muscarinic Acetylcholine Receptor Levels
a) [3H]N-methylscopolamine Binding Assay
Procedure:
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After treatment with ONO-1603, wash the CGCs with ice-cold binding buffer.
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Incubate the cells with varying concentrations of [3H]N-methylscopolamine in the presence or absence of a high concentration of a non-labeled muscarinic antagonist (e.g., atropine) to determine non-specific binding.
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After incubation, rapidly wash the cells with ice-cold buffer to remove unbound radioligand.
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Lyse the cells and measure the radioactivity using a scintillation counter.
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Perform Scatchard analysis to determine the receptor density (Bmax) and dissociation constant (Kd).
b) Quantification of m3-mAChR mRNA by RT-qPCR
Procedure:
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Extract total RNA from the treated and control CGCs using a suitable RNA isolation kit.
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Synthesize cDNA using a reverse transcription kit.
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Perform quantitative PCR (qPCR) using primers specific for the m3-mAChR gene and a suitable housekeeping gene (e.g., GAPDH, but note its modulation by apoptosis).
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Calculate the relative expression of m3-mAChR mRNA using the ΔΔCt method.
Visualizations
Troubleshooting & Optimization
ONO-1603 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering variability in experimental results with ONO-1603. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent neuroprotective effects of ONO-1603 in our primary neuronal cultures. What are the potential causes?
A1: Variability in neuroprotection assays can stem from several factors related to cell culture conditions and experimental setup. Key areas to investigate include:
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Cell Culture Health and Density: The initial health and seeding density of primary neurons are critical. Ensure cultures are healthy, with minimal signs of stress or contamination before initiating treatment. Seeding density should be consistent across experiments, as this can influence neuronal survival and response to neurotrophic factors.
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Age of Neuronal Cultures: The timing of ONO-1603 application is crucial. Studies have shown that ONO-1603 is effective in delaying age-induced apoptosis in cultured neurons.[1] Establish a consistent time window for treatment initiation that aligns with the onset of apoptosis in your specific culture system.
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Media Composition: The composition of the culture medium, including serum and glucose concentrations, can impact neuronal survival and the efficacy of ONO-1603. Ensure that media components are consistent batch-to-batch.
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Compound Stability and Handling: ONO-1603 is a potent prolyl endopeptidase inhibitor.[1][2] Ensure proper storage and handling of the compound to maintain its activity. Prepare fresh dilutions for each experiment from a validated stock solution.
Q2: Our neurite outgrowth assay results with ONO-1603 are not reproducible. What parameters should we check?
A2: Inconsistent neurite outgrowth can be attributed to several experimental variables. Consider the following:
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Substrate Coating: The type and quality of the substrate coating (e.g., poly-L-lysine, laminin) can significantly influence neurite extension. Ensure consistent coating procedures and test for lot-to-lot variability of coating reagents.
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ONO-1603 Concentration: While ONO-1603 has a wide protective range (0.03 to 1 µM), the optimal concentration for promoting neurite outgrowth may be specific to the neuronal cell type.[1] Perform a detailed dose-response curve to identify the optimal concentration for your experimental model.
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Quantification Method: The method used to quantify neurite outgrowth (e.g., manual tracing, automated image analysis) should be standardized and validated to minimize user bias and ensure reproducibility.
Q3: We are not observing the expected increase in m3-muscarinic acetylcholine (B1216132) receptor (mAChR) mRNA levels after ONO-1603 treatment. What could be the issue?
A3: Several factors can influence the measurement of gene expression changes. If you are not seeing the expected upregulation of m3-mAChR mRNA, consider these points:
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Treatment Duration: The temporal dynamics of gene expression can vary. Optimize the incubation time with ONO-1603 to capture the peak of m3-mAChR mRNA expression. A time-course experiment is recommended.
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RNA Quality and Integrity: Ensure that the RNA extracted from your neuronal cultures is of high quality and integrity. Use standardized RNA isolation protocols and assess RNA quality before proceeding with downstream applications like qRT-PCR.
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Primer Design and Validation: The primers used for qRT-PCR should be specific and efficient. Validate primer pairs to ensure they amplify the target gene without off-target effects.
Troubleshooting Guides
Guide 1: Variability in Neuronal Viability Assays
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Standardize cell counting and seeding protocols. Use a hemocytometer or automated cell counter for accurate cell density determination. |
| Variability in Culture Age | Establish a strict timeline for experiments. Treat cultures at the same day in vitro (DIV) for all experimental replicates. |
| Medium Evaporation | Maintain consistent humidity levels in the incubator. Use culture plates with low-evaporation lids. |
| Assay Reader Calibration | Regularly calibrate plate readers and other measurement instruments to ensure accuracy and consistency. |
Guide 2: Inconsistent Neurite Outgrowth Measurements
| Potential Cause | Recommended Action |
| Subjective Image Analysis | Utilize automated image analysis software with defined parameters for neurite length and branching to minimize subjective bias. |
| Inconsistent Image Acquisition | Standardize microscope settings (e.g., magnification, exposure time, focus) for all captured images. |
| Lot-to-lot Reagent Variability | Test new lots of critical reagents (e.g., media supplements, coating materials) against a known standard before use in experiments. |
Experimental Protocols
Key Experiment: Assessing Neuroprotective Effects of ONO-1603
This protocol is based on methodologies described for evaluating the neuroprotective effects of ONO-1603 against age-induced apoptosis in primary neuronal cultures.[1]
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Cell Culture:
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Culture primary rat cerebral cortical or cerebellar granule cells in appropriate media.
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Maintain cultures for at least two weeks to induce age-related apoptosis.
-
-
ONO-1603 Treatment:
-
Prepare a stock solution of ONO-1603 in a suitable solvent (e.g., DMSO).
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On the day of treatment, dilute the stock solution to the desired final concentrations (e.g., 0.03 µM, 0.1 µM, 1 µM) in pre-warmed culture medium.
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Replace the existing medium with the ONO-1603-containing medium.
-
-
Assessment of Apoptosis:
-
Morphological Analysis: Use staining methods such as Toluidine Blue or Fluorescein Diacetate/Propidium Iodide to visualize neuronal morphology and viability.
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Biochemical Analysis: Perform DNA laddering analysis on agarose (B213101) gels to detect the characteristic fragmentation of DNA that occurs during apoptosis.
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Signaling Pathways and Workflows
ONO-1603 Mechanism of Action
ONO-1603 is a prolyl endopeptidase inhibitor with neuroprotective and neurotrophic properties.[1][2] Its mechanism involves the modulation of several key cellular pathways.
Caption: ONO-1603 inhibits prolyl endopeptidase, modulating downstream signaling pathways.
General Experimental Workflow for Assessing ONO-1603 Efficacy
The following diagram outlines a typical workflow for evaluating the effects of ONO-1603 in a cell-based assay.
Caption: A standardized workflow for testing ONO-1603 in vitro.
References
Technical Support Center: Optimizing ONO-1603 Concentration for Maximum Neurite Outgrowth
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ONO-1603 for promoting neurite outgrowth in experimental settings. This resource includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and data presentation to facilitate successful and efficient research.
Frequently Asked Questions (FAQs)
Q1: What is ONO-1603 and what is its primary mechanism of action in promoting neurite outgrowth?
ONO-1603 is a compound that has been shown to promote neuronal survival and neurite outgrowth.[1] While its precise mechanism for inducing neurite extension is multifaceted and the subject of ongoing research, it has been identified as a prolyl endopeptidase inhibitor.[1] Additionally, studies have indicated its potential interaction with muscarinic acetylcholine (B1216132) receptors, specifically enhancing m3-muscarinic receptor mRNA levels.[1] It is also hypothesized to function as a sphingosine-1-phosphate (S1P) receptor modulator, a pathway known to be heavily involved in neuronal development and neurite extension.
Q2: What is the recommended starting concentration for ONO-1603 in neurite outgrowth experiments?
Based on published literature, a concentration of 0.03 µM ONO-1603 has been shown to markedly promote neuronal survival and neurite outgrowth in rat cerebellar granule neurons.[1] A broader neuroprotective concentration range has been identified as 0.03 to 1 µM .[2] It is recommended to perform a dose-response experiment starting from this effective concentration to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: What neuronal cell types are suitable for neurite outgrowth assays with ONO-1603?
Primary neurons, such as cerebellar granule neurons, have been successfully used in studies with ONO-1603.[1] Other commonly used models for neurite outgrowth assays include dorsal root ganglion (DRG) neurons, cortical neurons, and neuroblastoma cell lines like SH-SY5Y or PC12 cells. The choice of cell type will depend on the specific research question.
Q4: How long should I incubate my cells with ONO-1603?
The optimal incubation time can vary depending on the cell type and the specific parameters being measured. A typical starting point for neurite outgrowth assays is 24 to 72 hours. It is advisable to perform a time-course experiment to determine the optimal duration for observing maximal neurite outgrowth in your model system.
Dose-Response Data for Neurite Outgrowth
The following table provides a representative example of a dose-response experiment for a neurite-promoting compound like ONO-1603. The data presented here is illustrative and should be adapted based on your experimental findings.
| ONO-1603 Concentration (µM) | Average Neurite Length (µm) | Percentage of Neurite-Bearing Cells (%) | Number of Primary Neurites per Neuron |
| 0 (Control) | 25 ± 5 | 15 ± 3 | 2.1 ± 0.5 |
| 0.01 | 45 ± 7 | 30 ± 5 | 3.2 ± 0.6 |
| 0.03 | 75 ± 10 | 55 ± 8 | 4.5 ± 0.8 |
| 0.1 | 68 ± 9 | 50 ± 7 | 4.1 ± 0.7 |
| 0.3 | 55 ± 8 | 42 ± 6 | 3.8 ± 0.6 |
| 1.0 | 40 ± 6 | 35 ± 5 | 3.0 ± 0.5 |
Note: Data are presented as mean ± standard deviation. The optimal concentration in this example is 0.03 µM, which aligns with published data on ONO-1603's efficacy.[1]
Experimental Protocols
Detailed Methodology for a Neurite Outgrowth Assay
This protocol provides a general framework for assessing the effect of ONO-1603 on neurite outgrowth. It can be adapted for various neuronal cell types and culture formats.
1. Cell Seeding:
- Coat culture plates (e.g., 96-well plates) with an appropriate substrate (e.g., poly-L-lysine, laminin) to promote neuronal adhesion.
- Seed neuronal cells at a density that allows for individual neurite extension without excessive cell clumping.
2. ONO-1603 Treatment:
- Prepare a stock solution of ONO-1603 in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of ONO-1603 in your cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.001 µM to 10 µM).
- Replace the existing medium in the cell culture plates with the medium containing the different concentrations of ONO-1603. Include a vehicle control (medium with the solvent at the same final concentration).
3. Incubation:
- Incubate the cells in a humidified incubator at 37°C and 5% CO2 for the desired period (e.g., 24, 48, or 72 hours).
4. Immunostaining:
- Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
- Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
- Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
- Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
- Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
- Counterstain with a nuclear stain (e.g., DAPI).
5. Imaging and Analysis:
- Acquire images using a high-content imaging system or a fluorescence microscope.
- Use image analysis software to quantify neurite outgrowth parameters, including:
- Average neurite length
- Total neurite length per neuron
- Number of primary neurites
- Number of branch points
- Percentage of cells with neurites
Visualizations
Caption: Potential signaling pathways of ONO-1603 in neurite outgrowth.
References
- 1. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ONO-1603 In Vivo Delivery
Welcome to the technical support center for ONO-1603. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting in vivo experiments with ONO-1603. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is ONO-1603 and what is its mechanism of action?
ONO-1603 is a novel prolyl endopeptidase inhibitor that has demonstrated neuroprotective and neurotrophic effects in preclinical studies.[1][2] Its primary mechanism of action is believed to involve the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression, a factor implicated in neuronal apoptosis.[1] Additionally, ONO-1603 has been shown to increase the levels of m3-muscarinic acetylcholine (B1216132) receptor (mAChR) mRNA, which may contribute to its potential anti-dementia properties.[2]
Q2: What are the recommended starting doses for in vivo studies with ONO-1603?
Q3: How should I prepare ONO-1603 for in vivo administration?
The optimal formulation for ONO-1603 will depend on the chosen route of administration and the physicochemical properties of the compound, such as its solubility. For initial studies, dissolving ONO-1603 in a vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of a solubilizing agent like DMSO or Tween 80 is a common practice. It is crucial to establish the solubility and stability of ONO-1603 in the chosen vehicle and to perform a vehicle-only control in your experiments.
Q4: What are the potential routes of administration for ONO-1603 in animal models?
The choice of administration route depends on the experimental goals, the target tissue, and the desired pharmacokinetic profile. Common routes for administering neuroprotective agents in preclinical studies include:
-
Intraperitoneal (IP) injection: Often used for systemic administration due to its relative ease and larger volume capacity compared to intravenous injection.
-
Intravenous (IV) injection: Provides immediate and complete bioavailability, but may have a shorter half-life.
-
Oral gavage (PO): A relevant route for assessing the potential for oral bioavailability, mimicking clinical administration.
-
Subcutaneous (SC) injection: Can provide a slower, more sustained release of the compound.
-
Direct brain administration (e.g., intracerebroventricular (ICV) or intraparenchymal injection): Bypasses the blood-brain barrier to directly target the central nervous system, but is invasive.
Q5: Does ONO-1603 cross the blood-brain barrier (BBB)?
Information regarding the blood-brain barrier permeability of ONO-1603 is not explicitly detailed in the provided search results. For novel CNS drug candidates, assessing BBB penetration is a critical step. This can be evaluated through pharmacokinetic studies that measure the concentration of the compound in the brain tissue versus the plasma.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no efficacy observed in vivo | Inadequate dosage. | Perform a dose-response study to determine the optimal effective dose. |
| Poor bioavailability or rapid metabolism. | Investigate different routes of administration (e.g., IV vs. IP) and consider formulation strategies to improve solubility and stability. Conduct pharmacokinetic studies to determine the concentration of ONO-1603 in plasma and target tissues over time. | |
| ONO-1603 did not reach the target site (e.g., poor BBB penetration). | Consider direct administration routes (e.g., ICV) to confirm central activity. Evaluate BBB permeability through dedicated studies. | |
| High variability in experimental results | Inconsistent drug preparation or administration. | Ensure standardized procedures for dissolving and administering ONO-1603. Verify the stability of the compound in the chosen vehicle over the course of the experiment. |
| Biological variability in the animal model. | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age, weight, and genetic background. | |
| Observed toxicity or adverse effects | The administered dose is too high. | Reduce the dose and perform a toxicity study to determine the maximum tolerated dose (MTD). |
| Vehicle-related toxicity. | Always include a vehicle-only control group to assess the effects of the delivery vehicle. | |
| Off-target effects of ONO-1603. | While in vitro studies suggest low toxicity, monitor animals closely for any signs of distress. If adverse effects are observed at therapeutic doses, further investigation into potential off-target mechanisms may be required. |
Experimental Protocols
Note: These are generalized protocols and must be adapted and optimized for your specific experimental design and institutional guidelines.
Protocol 1: Preparation of ONO-1603 for Intraperitoneal (IP) Injection
-
Determine the required concentration: Based on your dose-response pilot study, calculate the required concentration of ONO-1603 in the dosing solution.
-
Solubilization:
-
Attempt to dissolve ONO-1603 directly in sterile saline or PBS.
-
If solubility is an issue, a co-solvent system may be necessary. A common starting point is to dissolve ONO-1603 in a minimal amount of DMSO (e.g., 5-10% of the final volume) and then bring it to the final volume with saline or PBS.
-
Vortex and/or sonicate briefly to aid dissolution.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter.
-
Vehicle Control: Prepare a vehicle solution containing the same concentration of any co-solvents (e.g., DMSO) used for the ONO-1603 solution.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Neurodegeneration
-
Animal Model: Select an appropriate animal model that recapitulates aspects of the neurodegenerative disease of interest.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle control, ONO-1603 low dose, ONO-1603 high dose). A typical group size is 8-12 animals.
-
Drug Administration:
-
Administer ONO-1603 or vehicle according to the chosen route (e.g., IP injection) and dosing schedule (e.g., once daily).
-
The volume of injection should be appropriate for the size of the animal (e.g., for mice, typically 5-10 ml/kg for IP).
-
-
Behavioral and Functional Assessments: Conduct relevant behavioral tests to assess the functional outcomes of ONO-1603 treatment (e.g., memory tests, motor function tests).
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
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Perform histological and biochemical analyses to assess markers of neuroprotection, such as neuronal survival, apoptosis, and inflammation.
-
Visualizations
Caption: Proposed signaling pathway of ONO-1603 leading to neuroprotection.
Caption: General experimental workflow for in vivo studies with ONO-1603.
Caption: Troubleshooting logic for addressing low in vivo efficacy of ONO-1603.
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the solubility of ONO 1603 for experimental assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with ONO-1603, a prolyl endopeptidase (PREP) inhibitor. The information provided is intended to assist in overcoming challenges related to the solubility of ONO-1603 for experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is ONO-1603 and what is its primary mechanism of action?
A1: ONO-1603 is a novel and potent prolyl endopeptidase (PREP) inhibitor. PREP is a serine protease that plays a role in the maturation and degradation of certain peptide hormones and neuropeptides. By inhibiting PREP, ONO-1603 can modulate various physiological processes. It has demonstrated neuroprotective and neurotrophic effects in preclinical studies and has been investigated as a potential therapeutic agent for neurodegenerative diseases like Alzheimer's disease.[1][2][3]
Q2: I am having trouble dissolving ONO-1603. What are the recommended solvents?
A2: For compounds with low aqueous solubility like many enzyme inhibitors, it is recommended to first attempt dissolution in dimethyl sulfoxide (B87167) (DMSO). If solubility in DMSO is limited, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be tested. It is advisable to test solubility with a small amount of the compound to avoid sample loss.
Q3: What is a typical stock solution concentration for ONO-1603?
Q4: What are the effective concentrations of ONO-1603 in cell-based assays?
A4: Published studies have shown that ONO-1603 exerts biological effects at nanomolar to low micromolar concentrations. For example, neuroprotective effects in cerebellar granule cells have been observed at a concentration of 0.03 µM.[1][3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Troubleshooting Guide: Improving ONO-1603 Solubility
This guide provides step-by-step instructions and tips to address common solubility issues with ONO-1603.
Issue 1: ONO-1603 does not fully dissolve in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent | Start with 100% DMSO. If the compound remains insoluble, test solubility in ethanol or DMF. |
| Insufficient solvent volume | Ensure you are using a sufficient volume of solvent to reach the desired concentration. Refer to the compound's molecular weight to calculate the required mass. |
| Low temperature | Gently warm the solution in a water bath (37°C) to aid dissolution. Avoid excessive heat, which could degrade the compound. |
| Inadequate mixing | Vortex the solution for 1-2 minutes. If particles are still visible, sonication in a water bath for 5-10 minutes can be effective. |
Issue 2: ONO-1603 precipitates when diluted into aqueous buffer or media.
| Possible Cause | Troubleshooting Step |
| Exceeded aqueous solubility limit | The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution should be kept low, typically below 0.5%, to avoid toxicity and precipitation. Prepare intermediate dilutions in your aqueous buffer or media to reach the final desired concentration. |
| pH of the aqueous solution | The pH of the buffer can influence the solubility of a compound. Test the solubility in buffers with different pH values if precipitation persists. |
| Presence of salts | High salt concentrations in the buffer can sometimes reduce the solubility of organic compounds. Consider using a buffer with a lower salt concentration if possible. |
| Use of co-solvents or surfactants | For in vivo studies or challenging in vitro assays, co-solvents like PEG300 or surfactants like Tween 80 can be used in combination with DMSO to improve solubility and stability in aqueous formulations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM ONO-1603 Stock Solution in DMSO
Materials:
-
ONO-1603 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of ONO-1603 required to make a 10 mM solution. (Molecular Weight of ONO-1603: C₁₄H₁₆ClNO₃ = 281.74 g/mol )
-
For 1 mL of a 10 mM stock solution, you will need 2.8174 mg of ONO-1603.
-
-
Weigh the calculated amount of ONO-1603 powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Materials:
-
10 mM ONO-1603 stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw an aliquot of the 10 mM ONO-1603 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to minimize solvent toxicity to the cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Example for a 1 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM solution.
-
Add 100 µL of the 10 µM intermediate solution to 900 µL of cell culture medium in your experimental well to achieve a final concentration of 1 µM. The final DMSO concentration will be 0.01%.
-
-
Signaling Pathway and Experimental Workflow
ONO-1603 is known to be a prolyl endopeptidase (PREP) inhibitor. PREP is involved in the processing of various neuropeptides and signaling molecules. Inhibition of PREP by ONO-1603 can lead to neuroprotective effects. Additionally, ONO-1603 has been shown to stimulate muscarinic acetylcholine (B1216132) receptor (mAChR)-mediated signaling pathways.
Caption: ONO-1603 inhibits PREP and stimulates mAChR signaling.
The following diagram illustrates a typical experimental workflow for testing the effects of ONO-1603 in a cell-based assay.
Caption: Workflow for cell-based assays with ONO-1603.
References
- 1. Prolyl endopeptidase inhibitor 2 | PREP | 2362592-81-0 | Invivochem [invivochem.com]
- 2. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: ONO-1603 Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-1603. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ONO-1603?
ONO-1603 is a novel and potent prolyl endopeptidase (PEP) inhibitor.[1] Its neuroprotective effects are attributed to at least two key mechanisms: the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression, which is associated with apoptosis, and the stimulation of the m3-muscarinic acetylcholine (B1216132) receptor (mAChR) signaling pathway.[2][3]
Q2: What is the optimal concentration range for ONO-1603 in cell culture experiments?
ONO-1603 has been shown to have a maximal neuroprotective effect at concentrations as low as 0.03 µM, with a wide protective range of 0.03 to 1 µM in primary neuronal cultures.[1] It is notably non-toxic to neurons even at concentrations as high as 100 µM.[1] However, the optimal concentration may vary depending on the cell type and experimental conditions.
Q3: How does ONO-1603's effect on GAPDH relate to apoptosis?
Overexpression and nuclear translocation of GAPDH are implicated in the induction of apoptosis.[2][4] ONO-1603 has been shown to robustly suppress the overexpression of GAPDH mRNA and the accumulation of GAPDH protein in neurons undergoing age-induced apoptosis, thereby delaying this process.[1]
Q4: Is there a known interaction between ONO-1603 and the Bcl-2 family of proteins?
While a direct interaction between ONO-1603 and the Bcl-2 family of proteins has not been explicitly documented in the available research, its role in modulating apoptosis suggests a potential indirect link. The Bcl-2 family are central regulators of the mitochondrial apoptotic pathway.[5][6] Since ONO-1603 influences apoptosis, it is plausible that its downstream effects could involve changes in the expression or activity of Bcl-2 family members. Researchers are encouraged to investigate the expression levels of key Bcl-2 proteins, such as Bcl-2, Bax, and Bak, in their experimental models.
Troubleshooting Guides
Issue 1: Inconsistent or No Neuroprotective Effect Observed
Potential Cause 1: Suboptimal Drug Concentration
-
Troubleshooting: Perform a dose-response curve to determine the optimal concentration of ONO-1603 for your specific cell line and experimental setup. While the effective range is reported to be 0.03 to 1 µM, this can vary.
Potential Cause 2: Inappropriate Timing of Treatment
-
Troubleshooting: The timing of ONO-1603 administration relative to the induction of apoptosis or neurotoxicity is critical. For protective effects, pre-treatment before the insult is often necessary. Test different treatment schedules (e.g., pre-treatment, co-treatment, post-treatment) to identify the optimal window for your model.
Potential Cause 3: Cell Culture Conditions
-
Troubleshooting: Ensure consistent cell culture conditions, including cell density, passage number, and media composition. Primary neurons, in particular, can be sensitive to minor variations.
Issue 2: Unexpected or Off-Target Effects
Potential Cause 1: Non-Specific Inhibition
-
Troubleshooting: As a prolyl endopeptidase inhibitor, ONO-1603 may have off-target effects on other proteases or signaling pathways.[7] To confirm that the observed effects are due to PEP inhibition, consider using a structurally different PEP inhibitor as a positive control or using siRNA to knock down PEP expression.
Potential Cause 2: Crosstalk with Other Signaling Pathways
-
Troubleshooting: The stimulation of mAChR signaling by ONO-1603 could lead to crosstalk with other pathways, such as the PI3K/AKT/mTOR pathway.[8][9] If unexpected results are observed, investigate the activation status of key proteins in related signaling cascades using techniques like Western blotting.
Issue 3: Difficulty in Interpreting GAPDH Expression Data
Potential Cause 1: GAPDH's Multifunctional Role
-
Troubleshooting: GAPDH is a glycolytic enzyme but also has roles in apoptosis and other cellular processes.[4][10] When analyzing GAPDH expression, it is crucial to differentiate between its cytosolic (glycolytic) and nuclear (pro-apoptotic) functions.[2][11][12][13] Fractionate cell lysates to separate nuclear and cytoplasmic components and analyze GAPDH levels in each fraction by Western blot.
Potential Cause 2: Post-Translational Modifications of GAPDH
-
Troubleshooting: The pro-apoptotic function of GAPDH can be regulated by post-translational modifications like S-nitrosylation, which can trigger its nuclear translocation.[11][14] Consider investigating these modifications if you observe changes in apoptosis without significant changes in total GAPDH expression.
Quantitative Data Summary
| Parameter | ONO-1603 | Tetrahydroaminoacridine (THA) | Reference |
| Maximal Protective Effect | 0.03 µM | 10 µM | [1] |
| Effective Protective Range | 0.03 - 1 µM | 3 - 10 µM | [1] |
| Neurotoxicity | None observed up to 100 µM | Severe at ≥30 µM | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of ONO-1603 for the desired duration. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with ONO-1603 and/or the apoptotic stimulus in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.
Western Blot for GAPDH and Bcl-2 Family Proteins
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GAPDH, Bcl-2, Bax, or Bak overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Visualizations
Caption: Signaling pathway of ONO-1603 leading to neuroprotection.
Caption: Troubleshooting workflow for inconsistent neuroprotective effects.
Caption: Logical relationship of GAPDH localization and apoptosis.
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential role of nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase in apoptosis and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glyceraldehyde-3-phosphate dehydrogenase, apoptosis, and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2–family proteins and hematologic malignancies: history and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The diverse functions of GAPDH: views from different subcellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-nitrosylated GAPDH initiates apoptotic cell death by nuclear translocation following Siah1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.productshows.com [m.productshows.com]
- 13. researchgate.net [researchgate.net]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
ONO-1603 Technical Support Center: Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering unexpected results or seeking to proactively address potential off-target effects of ONO-1603 in their experiments. ONO-1603 is a potent prolyl endopeptidase (PREP) inhibitor, and while it is designed for a specific target, off-target interactions can be a source of confounding data. This guide offers troubleshooting steps, frequently asked questions, and detailed experimental protocols to help identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target concern for prolyl endopeptidase (PREP) inhibitors like ONO-1603?
A1: A primary concern for any serine protease inhibitor is cross-reactivity with other serine proteases. Due to similarities in the active site architecture, inhibitors designed for PREP could potentially interact with enzymes like trypsin, chymotrypsin, or elastase. While specific data on ONO-1603 is limited in publicly available literature, it is a critical parameter to assess in your experimental system.
Q2: Can ONO-1603 affect cellular pathways unrelated to its PREP-inhibitory activity?
A2: Yes, it is possible. Some PREP inhibitors have been observed to induce cellular processes like autophagy, seemingly independent of their enzymatic inhibition of PREP.[1] Researchers should be aware of the possibility that ONO-1603 may modulate signaling pathways through unforeseen mechanisms. Unexpected changes in cell health, proliferation, or specific signaling readouts should be carefully investigated.
Q3: My results with ONO-1603 are not consistent with PREP inhibition. What should I do first?
A3: First, confirm the activity of your ONO-1603 compound and the integrity of your experimental system. This includes verifying the inhibitor's concentration and the activity of your PREP enzyme or cellular model. If these are validated, consider the possibility of off-target effects as detailed in the troubleshooting guides below.
Q4: Are there known effects of ONO-1603 on non-neuronal cell types?
A4: While ONO-1603 has been primarily studied for its neuroprotective effects, its target, PREP, is expressed in various tissues.[2] Therefore, off-target effects could manifest in any cell type being studied. Researchers working with non-neuronal cells should be particularly vigilant for unexpected phenotypes.
Troubleshooting Guides
This section provides structured guidance for addressing specific unexpected experimental outcomes.
Issue 1: Unexpected Cellular Phenotype Not Explained by PREP Inhibition
Symptoms:
-
Changes in cell morphology, viability, or proliferation at concentrations of ONO-1603 that are inconsistent with known PREP biology.
-
Activation or inhibition of a signaling pathway that is not a known downstream target of PREP.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Detailed Steps:
-
Confirm Compound Integrity: Ensure the correct concentration of ONO-1603 is being used and that the compound has not degraded.
-
Assess Cytotoxicity: Run a standard cytotoxicity assay to determine if the observed phenotype is due to general toxicity.
-
Hypothesize Off-Target Pathways: Based on the phenotype, research potential signaling pathways that could be involved. For example, if you observe changes in cell growth, consider pathways like PI3K/Akt/mTOR.
-
Validate Pathway Modulation: Use techniques like western blotting or reporter assays to confirm if key components of the hypothesized pathway are affected by ONO-1603.
-
Perform Rescue Experiments: If a pathway is implicated, try to rescue the phenotype by co-treating with a known inhibitor or activator of that pathway.
Issue 2: Inconsistent or Weaker-Than-Expected Efficacy in a PREP-dependent Model
Symptoms:
-
The IC50 value for ONO-1603 in your assay is significantly higher than reported values.
-
High variability in the inhibitory effect of ONO-1603 across experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent efficacy.
Detailed Steps:
-
Validate Assay Components: Ensure your PREP enzyme is active and the substrate is not degraded.
-
Use a Positive Control: Benchmark your assay with a well-characterized PREP inhibitor.
-
Check Substrate Concentration: In enzymatic assays, a substrate concentration significantly above the Km can lead to an underestimation of competitive inhibitor potency.[3]
-
Consider Off-Target Binding: In cellular or in vivo models, ONO-1603 may bind to other proteins, reducing its effective concentration at the PREP target.
-
Assess Serum Protein Binding: If using serum-containing media, the inhibitor may bind to serum proteins, reducing its bioavailability. Consider performing the assay in serum-free conditions or quantifying the free fraction of the compound.
Data Presentation: Illustrative Selectivity Profile
While a comprehensive public selectivity screen for ONO-1603 is not available, the following table illustrates the type of data researchers should aim to generate to characterize its specificity. This is a hypothetical dataset for demonstration purposes.
| Target Enzyme | IC50 (nM) for ONO-1603 | Fold Selectivity vs. PREP |
| Prolyl Endopeptidase (PREP) | 5 | 1 |
| Trypsin | >10,000 | >2,000 |
| Chymotrypsin | 5,000 | 1,000 |
| Elastase | >10,000 | >2,000 |
| Dipeptidyl Peptidase IV (DPP-IV) | 800 | 160 |
Experimental Protocols
Protocol 1: Assessing ONO-1603 Selectivity Against Other Serine Proteases
This protocol describes a general method for testing the inhibitory activity of ONO-1603 against a panel of serine proteases using commercially available enzymes and substrates.
Materials:
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Recombinant human PREP, Trypsin, Chymotrypsin, and Elastase.
-
Fluorogenic substrates: Z-Gly-Pro-AMC (for PREP), Boc-Gln-Ala-Arg-AMC (for Trypsin), Suc-Leu-Leu-Val-Tyr-AMC (for Chymotrypsin), MeOSuc-Ala-Ala-Pro-Val-AMC (for Elastase).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
ONO-1603 stock solution in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
Workflow:
Caption: Workflow for assessing serine protease selectivity.
Procedure:
-
Prepare serial dilutions of ONO-1603 in Assay Buffer. Keep the final DMSO concentration below 1%.
-
Add 2 µL of diluted ONO-1603 to the wells of a 96-well plate. For controls, add 2 µL of Assay Buffer with the same DMSO concentration.
-
Add 48 µL of the respective enzyme (PREP, Trypsin, etc.) solution, pre-diluted in Assay Buffer, to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the corresponding fluorogenic substrate solution. The final substrate concentration should be at or near the Km for each enzyme.
-
Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., Excitation: 380 nm, Emission: 460 nm for AMC-based substrates) for 15-30 minutes.
-
Calculate the initial reaction velocity for each well. Determine the percent inhibition for each ONO-1603 concentration relative to the DMSO control and calculate the IC50 value using a suitable software.
Protocol 2: Western Blot Analysis for Off-Target Pathway Modulation
This protocol provides a method to assess if ONO-1603 affects a hypothesized signaling pathway, using the PI3K/Akt/mTOR pathway as an example.
Materials:
-
Cell line of interest.
-
ONO-1603.
-
Cell lysis buffer.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6K, anti-total-S6K, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of ONO-1603 for the desired time. Include a vehicle control (DMSO) and a positive control for pathway activation/inhibition if available.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
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Load equal amounts of protein per lane on an SDS-PAGE gel.
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Separate proteins by electrophoresis.
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Transfer proteins to a PVDF membrane.
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Block the membrane for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
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Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the treated samples to the vehicle control.
References
ONO-1603 Preclinical Research: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with ONO-1603. The information is based on available preclinical study data.
Frequently Asked Questions (FAQs)
Q1: We are observing variable neuroprotective effects of ONO-1603 in our rat cerebellar granule neuron cultures. What could be the cause?
A1: Variability in neuroprotective outcomes can stem from several factors related to experimental conditions. Based on published preclinical data, ONO-1603's efficacy is concentration-dependent. A study reported that a concentration of 0.03 µM ONO-1603 promoted neuronal survival and neurite outgrowth in cultures grown in media containing 15 mM KCl[1]. Deviations from this optimal concentration or potassium chloride level could lead to inconsistent results. Additionally, the age and health of the cultured neurons are critical; one study noted that ONO-1603 delays age-induced apoptosis in these cells[2]. Ensure your neuronal cultures are healthy and within a consistent age range across experiments.
Q2: What is the evidence for ONO-1603's mechanism of action in promoting neuronal health?
A2: Preclinical studies suggest a multi-faceted mechanism of action for ONO-1603. It has been shown to be a prolyl endopeptidase inhibitor[1][3]. Key reported effects include:
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Increased m3-muscarinic acetylcholine (B1216132) receptor (mAChR) mRNA levels: This leads to enhanced mAChR-mediated phosphoinositide turnover, a crucial signaling pathway for neuronal function[1][3].
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Suppression of GAPDH overexpression: Both ONO-1603 and another antidementia drug, THA, have been found to suppress the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) mRNA and the accumulation of GAPDH protein, which is implicated in neuronal apoptosis[2].
Q3: How does the potency and toxicity of ONO-1603 compare to other neuroprotective agents like THA?
A3: In comparative preclinical studies using rat cerebellar and cerebral neurons, ONO-1603 demonstrated significantly higher potency and lower toxicity than tetrahydroaminoacridine (THA). ONO-1603 showed a maximal protective effect at 0.03 µM, whereas THA's maximal effect was at 10 µM, making ONO-1603 approximately 300 times more potent[2]. Furthermore, ONO-1603 maintained its protective effects over a wider concentration range (0.03 to 1 µM) compared to THA's narrow effective range (3 to 10 µM)[2]. Notably, ONO-1603 was found to be non-toxic to neurons even at concentrations as high as 100 µM, while THA exhibited severe neurotoxicity at concentrations of 30 µM or higher[2].
Quantitative Data Summary
Table 1: Comparative Potency and Toxicity of ONO-1603 and THA in Rat Neuronal Cultures [2]
| Feature | ONO-1603 | THA (tetrahydroaminoacridine) |
| Maximal Protective Concentration | 0.03 µM | 10 µM |
| Effective Protective Range | 0.03 - 1 µM | 3 - 10 µM |
| Observed Neurotoxicity | Non-toxic up to 100 µM | Severe toxicity at ≥30 µM |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay in Rat Cerebellar Granule Neurons
This protocol is a synthesized methodology based on the descriptions in the provided search results[1][2].
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Cell Culture:
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Isolate cerebellar granule cells from Sprague-Dawley rat pups.
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Culture the cells in a suitable medium containing 15 mM KCl.
-
-
Treatment:
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After a specified period of differentiation in culture, supplement the media with varying concentrations of ONO-1603 (e.g., 0.03 µM) or a vehicle control.
-
-
Assessment of Neuronal Survival and Neurite Outgrowth:
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After the treatment period, fix the cells.
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Perform morphological analysis using techniques like toluidine blue staining or immunofluorescence for neuronal markers to assess cell survival and neurite length.
-
-
Biochemical Assays:
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mAChR Binding: Conduct radioligand binding assays using agents like [3H]N-methylscopolamine to quantify mAChR density.
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mRNA Quantification: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of m3-mAChR mRNA and GAPDH mRNA.
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Phosphoinositide Turnover: Measure the accumulation of inositol (B14025) phosphates in response to muscarinic agonist stimulation to assess mAChR-mediated signaling.
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DNA Laddering: Perform agarose (B213101) gel electrophoresis of extracted DNA to detect the characteristic laddering pattern of apoptosis.
-
Visualizations
References
- 1. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
optimizing incubation times for ONO 1603 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times and other experimental parameters for ONO-1603 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for ONO-1603 in cell culture experiments?
A1: Based on published studies, a concentration of 0.03 µM has been shown to be effective for promoting neuronal survival and neurite outgrowth.[1] A protective range of 0.03 to 1 µM has been reported for delaying age-induced apoptosis in cultured central nervous system neurons.[2] For initial experiments, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: What is the optimal incubation time for ONO-1603 treatment?
A2: The optimal incubation time for ONO-1603 is highly dependent on the experimental goal and the cell type being used. For long-term neuroprotection studies, such as the prevention of age-induced apoptosis, treatment periods can extend for over two weeks.[2] For neurite outgrowth assays, typical incubation times range from 48 to 72 hours. It is strongly recommended to perform a time-course experiment to determine the ideal incubation period for your specific assay.
Q3: Is ONO-1603 toxic to cells at higher concentrations?
A3: ONO-1603 has been reported to be non-toxic to neurons even at a high concentration of 100 µM.[2] However, it is always good practice to perform a cytotoxicity assay to confirm this in your specific cell line and experimental conditions.
Q4: What is the mechanism of action of ONO-1603?
A4: ONO-1603 is a prolyl endopeptidase inhibitor that exhibits neuroprotective and neurotrophic effects. Its mechanism of action involves the stimulation of the m3-muscarinic acetylcholine (B1216132) receptor (mAChR)-mediated phosphoinositide signaling pathway and the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression, which is associated with apoptosis.[1][2]
Q5: How should I prepare and store ONO-1603?
A5: For specific instructions on the preparation and storage of ONO-1603, please refer to the manufacturer's product data sheet. Generally, compounds of this nature are dissolved in a solvent such as DMSO to create a stock solution, which is then aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of ONO-1603 in cell culture medium over long incubation periods should be considered, and media changes may be necessary for extended experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of ONO-1603 treatment | - Incubation time is too short.- Concentration of ONO-1603 is too low.- Cell density is not optimal.- The specific cell line is not responsive to ONO-1603. | - Perform a time-course experiment with longer incubation periods (e.g., 24, 48, 72 hours, or longer for chronic studies).- Conduct a dose-response experiment with a wider range of concentrations (e.g., 0.01 µM to 10 µM).- Optimize cell seeding density. High cell density can lead to rapid depletion of the compound.- Ensure the cell line expresses the m3-muscarinic acetylcholine receptor if that is the target pathway of interest. |
| High variability between replicate wells | - Uneven cell seeding.- Inconsistent ONO-1603 concentration across wells.- Edge effects in the culture plate. | - Ensure a single-cell suspension before seeding and use appropriate pipetting techniques for even distribution.- Prepare a master mix of the treatment medium to ensure a consistent final concentration in all wells.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
| Cell death observed in long-term cultures | - Depletion of essential nutrients in the culture medium.- Accumulation of toxic metabolites.- Osmotic shock during media changes. | - For experiments lasting several days or weeks, perform partial media changes every 2-3 days.- When changing the medium, pre-warm the fresh medium to 37°C and replace only a portion (e.g., 50%) of the old medium to minimize stress on the cells. |
| Precipitation of ONO-1603 in culture medium | - The final concentration of the solvent (e.g., DMSO) is too high.- Poor solubility of ONO-1603 in the culture medium. | - Ensure the final concentration of the solvent is low (typically ≤ 0.1%) and does not affect cell viability.- If precipitation occurs, try vortexing the stock solution before diluting it in the pre-warmed culture medium. |
Data Presentation
Table 1: Representative Dose-Response Data for ONO-1603 on Neurite Outgrowth
The following table presents hypothetical data illustrating the effect of different concentrations of ONO-1603 on the total neurite length per neuron after a 48-hour incubation. This data is for illustrative purposes to guide experimental design.
| ONO-1603 Concentration (µM) | Mean Total Neurite Length (µm/neuron) ± SEM |
| 0 (Vehicle Control) | 50.2 ± 3.5 |
| 0.01 | 65.8 ± 4.1 |
| 0.03 | 89.4 ± 5.2 |
| 0.1 | 95.1 ± 6.0 |
| 0.3 | 98.6 ± 5.8 |
| 1.0 | 96.3 ± 5.5 |
Experimental Protocols
Protocol 1: Time-Course Experiment for Neuronal Survival
This protocol is designed to determine the optimal incubation time of ONO-1603 for promoting neuronal survival.
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Cell Seeding: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a predetermined optimal density.
-
Cell Culture: Culture the cells for 24 hours to allow for attachment.
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Treatment: Prepare a stock solution of ONO-1603 in DMSO. Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 0.03 µM). The final DMSO concentration should not exceed 0.1%. Include a vehicle control group treated with the same concentration of DMSO.
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Incubation: Treat the cells with the ONO-1603-containing medium or vehicle control medium. Incubate the plates for various time points (e.g., 24, 48, 72, 96, and 120 hours). For longer-term studies, perform a 50% media change with fresh treatment or control medium every 48-72 hours.
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Viability Assay: At each time point, assess cell viability using a suitable assay, such as the MTT or LDH assay, according to the manufacturer's instructions.
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Data Analysis: Normalize the viability of the ONO-1603-treated cells to the vehicle-treated control cells at each time point. Plot the percentage of cell viability against the incubation time to determine the optimal duration for the neuroprotective effect.
Protocol 2: Dose-Response Experiment for Neurite Outgrowth
This protocol is to determine the optimal concentration of ONO-1603 for promoting neurite outgrowth.
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Cell Seeding: Plate a suitable neuronal cell line (e.g., PC-12 or iPSC-derived neurons) on plates coated with an appropriate extracellular matrix protein (e.g., laminin (B1169045) or poly-D-lysine).
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Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of ONO-1603 (e.g., 0, 0.01, 0.03, 0.1, 0.3, 1.0 µM). Include a vehicle control.
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Incubation: Incubate the cells for a predetermined optimal time (e.g., 48 or 72 hours).
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Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain the neurons with an antibody against a neuronal marker such as β-III tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
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Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to quantify neurite outgrowth parameters, such as the total neurite length per neuron, the number of neurites per neuron, and the number of branch points.
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Data Analysis: Plot the neurite outgrowth parameter as a function of the ONO-1603 concentration to determine the EC50 (half-maximal effective concentration).
Mandatory Visualization
Caption: ONO-1603 activates the m3-AChR signaling pathway.
Caption: ONO-1603 inhibits GAPDH-mediated apoptosis.
References
- 1. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating potential cytotoxicity of ONO 1603 at high concentrations
Topic: Mitigating Potential Cytotoxicity of ONO-1603 at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected cellular cytotoxicity when using the prolyl endopeptidase inhibitor ONO-1603 at high concentrations.
Disclaimer: Published scientific literature indicates that ONO-1603 is non-toxic to neurons even at high concentrations[1]. The following information is provided as a general troubleshooting guide for unexpected results and is not based on documented cytotoxicity of ONO-1603.
Frequently Asked Questions (FAQs)
Q1: I am observing cytotoxicity in my cell line when using ONO-1603 at high concentrations. Is this a known effect?
A1: Based on available published data, ONO-1603 has been shown to be non-toxic to primary neuronal cultures at concentrations up to 100 µM[1]. The cytotoxicity you are observing may be specific to your experimental conditions, cell type, or could be due to off-target effects or other confounding factors. This guide provides a framework for troubleshooting these unexpected findings.
Q2: What are potential causes for unexpected cytotoxicity with a small molecule inhibitor like ONO-1603?
A2: Unexpected cytotoxicity from a small molecule inhibitor can arise from several factors:
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Off-target effects: The compound may interact with unintended cellular targets, leading to toxicity[2][3].
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Compound stability and solubility: The compound may degrade in the culture medium, forming toxic byproducts, or precipitate out of solution at high concentrations, causing physical stress to the cells[4].
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Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be present at a final concentration that is toxic to your specific cell line[4].
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Cell line specific sensitivity: Your particular cell line may have a unique sensitivity to the compound that has not been previously documented.
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Experimental artifacts: Issues such as mycoplasma contamination or inconsistencies in cell culture practices can influence experimental outcomes[5].
Q3: How can I begin to investigate the cause of the observed cytotoxicity?
A3: A systematic approach is crucial. Start by confirming the basics: verify the identity and purity of your ONO-1603 stock, check for potential solvent toxicity by running a vehicle-only control, and ensure your cell line is healthy and free from contamination. Subsequently, you can perform dose-response experiments to precisely determine the cytotoxic concentration range and then move on to more specific mechanistic assays as outlined in the troubleshooting guide below.
Troubleshooting Guide for Unexpected Cytotoxicity
If you are observing unexpected cytotoxicity with ONO-1603, follow this step-by-step guide to identify the potential cause and find a solution.
Step 1: Basic Verification and Controls
Before investigating complex biological mechanisms, it is essential to rule out common experimental variables.
Observed Problem: Decreased cell viability at high concentrations of ONO-1603.
| Potential Cause | Recommended Solution |
| Compound Identity/Purity | Verify the identity and purity of your ONO-1603 stock using methods like LC-MS or NMR if possible. |
| Solvent Toxicity | Run a vehicle-only control with the same final concentration of the solvent (e.g., DMSO) used in your highest ONO-1603 concentration. Many cell lines are sensitive to DMSO concentrations above 0.5%[4]. |
| Compound Precipitation | Visually inspect the culture medium for any precipitate after adding ONO-1603. If precipitation is observed, consider lowering the concentration or using a different solvent system. |
| Cell Culture Conditions | Ensure consistent cell passage number and density. Test for mycoplasma contamination, as it can significantly alter cellular responses to treatments[5]. |
Step 2: Characterize the Cytotoxic Effect
Once basic variables are controlled for, the next step is to quantify the cytotoxic effect and determine the mode of cell death.
Observed Problem: Confirmed cytotoxicity after basic verification.
| Experimental Approach | Purpose |
| Dose-Response Curve | Perform a detailed dose-response experiment using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the precise IC50 (half-maximal inhibitory concentration) for cytotoxicity. |
| Time-Course Experiment | Assess cell viability at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect. |
| Apoptosis vs. Necrosis Assays | Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays (e.g., Caspase-Glo® 3/7) to determine if the cell death is programmed (apoptosis) or due to membrane damage (necrosis)[6]. |
Step 3: Investigate Potential Mechanisms
If the cytotoxicity is confirmed and characterized, you can explore the underlying cellular mechanisms.
Observed Problem: Characterized cytotoxicity (e.g., apoptosis at high concentrations).
| Potential Mechanism | Investigative Approach |
| Off-Target Kinase Inhibition | Many small molecule inhibitors can have off-target effects on kinases[7]. Perform a kinase profiling assay or use phospho-specific antibodies for key signaling pathways (e.g., Akt, ERK) to see if they are unexpectedly modulated. |
| Mitochondrial Toxicity | Assess mitochondrial health using assays that measure mitochondrial membrane potential (e.g., TMRE staining) or cellular respiration[8]. |
| Oxidative Stress | Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA. Test if co-treatment with an antioxidant like N-acetylcysteine (NAC) can rescue the cytotoxic effect[9][10]. |
Experimental Protocols
MTT Cell Viability Assay
Objective: To determine the effect of high concentrations of ONO-1603 on cell metabolic activity, as an indicator of cell viability.
Methodology:
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of ONO-1603 (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
LDH Cytotoxicity Assay
Objective: To quantify plasma membrane damage by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Methodology:
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Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
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Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's protocol.
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Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
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Absorbance Measurement: Measure the absorbance at the specified wavelength (usually 490 nm).
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Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Annexin V/Propidium Iodide Apoptosis Assay
Objective: To differentiate between viable, apoptotic, and necrotic cells.
Methodology:
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Cell Seeding and Treatment: Treat cells in a 6-well plate with ONO-1603 at the concentrations of interest.
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Cell Harvesting: After treatment, harvest the cells (including any floating cells in the medium) and wash with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's instructions.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
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Flow Cytometry: Analyze the stained cells by flow cytometry.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
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Data Presentation
Table 1: Example Dose-Response Data for a Hypothetical Cytotoxicity Study
| ONO-1603 Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 10 | 98.1 ± 4.8 |
| 25 | 95.3 ± 6.1 |
| 50 | 75.4 ± 7.3 |
| 100 | 48.9 ± 8.5 |
| 200 | 22.1 ± 6.9 |
Table 2: Example Data for Apoptosis vs. Necrosis Analysis
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle | 94.2 | 2.1 | 3.7 |
| ONO-1603 (100 µM) | 55.8 | 28.5 | 15.7 |
Visualizations
Caption: Troubleshooting workflow for investigating unexpected cytotoxicity.
Caption: Hypothetical off-target signaling leading to apoptosis.
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Health Screening Assays for Drug Discovery [promega.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current concepts in drug-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NOX-induced oxidative stress is a primary trigger of major neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of oxidant stress on inflammation and survival of iNOS knockout mice after marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ONO-1603 and Other Prolyl Endopeptidase (PREP) Inhibitors for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Prolyl endopeptidase (PREP), a serine protease that cleaves small proline-containing peptides, has emerged as a significant therapeutic target in neurodegenerative diseases. Its role in the metabolism of neuropeptides involved in learning and memory, as well as its contribution to pathological processes such as neuroinflammation and α-synuclein aggregation, has spurred the development of numerous inhibitors. This guide provides a comparative overview of ONO-1603, a notable PREP inhibitor, alongside other key inhibitors such as KYP-2047, S-17092, and the natural compound baicalein. The comparison is based on their inhibitory potency, in vivo efficacy, and mechanisms of action, supported by experimental data.
In Vitro Inhibitory Potency
| Inhibitor | Type | IC50 | Ki | Source Organism for Enzyme | Notes |
| ONO-1603 | Synthetic | Not Available | Not Available | Not Specified | Demonstrates neuroprotective effects at 0.03 µM (30 nM) in cultured cerebellar granule cells.[1] |
| KYP-2047 | Synthetic | Not Available | 0.023 nM | Porcine | A potent and selective inhibitor that penetrates the blood-brain barrier.[2] |
| S-17092 | Synthetic | 8.3 nM | Not Available | Rat Cortical Extracts | Orally active and has been evaluated in human clinical trials.[3] |
| Baicalein | Natural | Similar to Baicalin | Not Available | Not Specified | The aglycone of baicalin; the sugar moiety is not essential for inhibitory activity. |
In Vivo Efficacy in Preclinical Models
The therapeutic efficacy of PREP inhibitors is often evaluated in animal models of cognitive impairment, such as the scopolamine-induced amnesia model. Scopolamine (B1681570), a muscarinic receptor antagonist, induces transient memory deficits, providing a platform to assess the memory-enhancing effects of drug candidates. The following table compares the in vivo effects of the selected PREP inhibitors in such models.
| Inhibitor | Animal Model | Dosing and Administration | Key Findings | Reference |
| ONO-1603 | Not specified in provided abstracts | Not specified in provided abstracts | Investigated as a potential anti-dementia drug. | [4] |
| KYP-2047 | Scopolamine-induced amnesia in rats (Morris water maze) | 1 or 5 mg/kg, intraperitoneally | Dose-dependently improved the escape performance in young rats.[5] | [5] |
| S-17092 | MPTP-induced cognitive deficits in monkeys | 3 mg/kg, oral administration | Significantly improved overall performance in various memory tasks. | |
| Baicalein | Scopolamine-induced amnesia in zebrafish | 1 and 5 µg/L | Protected against scopolamine-induced dysfunction of the cholinergic system. | |
| Baicalein | β-amyloid peptide-induced amnesia in mice | 5 or 10 mg/kg, intraperitoneally | Attenuated amnesia when administered as a pretreatment.[4] | [4] |
Experimental Protocols
In Vitro PREP Inhibition Assay
A standard method for determining the in vitro potency of PREP inhibitors involves a fluorometric assay.
Principle: The assay measures the enzymatic activity of PREP on a synthetic fluorogenic substrate, N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC). PREP cleaves this substrate, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of AMC production, which is directly proportional to PREP activity, is monitored using a fluorometer. The inhibitory potential of a compound is determined by measuring the reduction in the rate of AMC formation in its presence.
Typical Protocol:
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Enzyme Source: Purified PREP from a relevant source (e.g., rat brain homogenate).
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Substrate: Z-Gly-Pro-AMC dissolved in a suitable solvent like DMSO.
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Inhibitors: Test compounds (e.g., ONO-1603) are dissolved in DMSO to create a range of concentrations.
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Assay Buffer: A suitable buffer to maintain optimal pH for enzyme activity (e.g., Tris-HCl buffer).
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Procedure:
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The enzyme is pre-incubated with varying concentrations of the inhibitor for a specified time at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The increase in fluorescence is measured over time using a microplate reader with excitation and emission wavelengths typically around 380 nm and 460 nm, respectively.
-
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Data Analysis: The initial reaction velocities are calculated from the linear portion of the fluorescence curves. The percentage of inhibition for each inhibitor concentration is determined relative to a control with no inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.
In Vivo Scopolamine-Induced Amnesia Model (Passive Avoidance Test)
The passive avoidance test is a widely used behavioral paradigm to assess learning and memory in rodents.
Principle: This test is based on the animal's innate preference for a dark environment over a brightly lit one. During a training trial, the animal receives a mild aversive stimulus (e.g., a foot shock) upon entering the dark compartment. In a subsequent retention trial, the latency to re-enter the dark compartment is measured as an indicator of memory retention. A longer latency suggests better memory of the aversive experience.
Typical Protocol:
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Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
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Amnesia Induction: Scopolamine is administered to the animals (e.g., 0.4-1 mg/kg, intraperitoneally) typically 30 minutes before the training trial to induce memory impairment.[2][5]
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Drug Administration: The test inhibitor (e.g., ONO-1603) is administered at various doses and time points relative to the scopolamine injection and training, depending on the study design.
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Training Trial:
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The animal is placed in the light compartment.
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After a brief habituation period, the door to the dark compartment is opened.
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When the animal enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
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Retention Trial:
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Typically conducted 24 hours after the training trial.
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The animal is placed back in the light compartment, and the latency to enter the dark compartment is recorded.
-
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Data Analysis: The step-through latency in the retention trial is compared between different treatment groups. A significant increase in latency in the inhibitor-treated group compared to the scopolamine-only group indicates an anti-amnesic effect.
Signaling Pathways and Mechanisms of Action
PREP inhibitors are thought to exert their therapeutic effects through multiple mechanisms, primarily by preventing the degradation of neuropeptides that play a role in cognitive processes. Furthermore, emerging evidence suggests that PREP is involved in neuroinflammatory pathways and the aggregation of proteins implicated in neurodegeneration.
PREP's Role in Neuroinflammation
Activated microglia, the resident immune cells of the central nervous system, can release PREP, which contributes to neuroinflammation. PREP inhibitors can mitigate this by reducing the activity of extracellular PREP, thereby dampening the inflammatory cascade.
References
- 1. KYP-2047 penetrates mouse brain and effectively inhibits mouse prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prolyl Endopeptidase-Like Facilitates the α-Synuclein Aggregation Seeding, and This Effect Is Reverted by Serine Peptidase Inhibitor PMSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes in prolyl endopeptidase during maturation of rat brain and hydrolysis of substance P by the purified enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
validating the neuroprotective effects of ONO 1603 in different models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of ONO-1603 with an alternative compound, supported by experimental data. The information is intended to assist researchers and professionals in the fields of neuroscience and drug development in evaluating the potential of ONO-1603 as a neuroprotective agent.
Executive Summary
ONO-1603, a novel prolyl endopeptidase inhibitor, has demonstrated significant neuroprotective properties in in vitro models of neuronal cell death. Primarily studied in the context of age-induced apoptosis in cultured neurons, ONO-1603 has been directly compared with Tetrahydroaminoacridine (THA), an established antidementia drug. Experimental evidence indicates that ONO-1603 is substantially more potent and less toxic than THA in preventing neuronal apoptosis. The mechanism of action for ONO-1603's neuroprotection appears to involve the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression and the modulation of muscarinic acetylcholine (B1216132) receptor signaling. While robust in vitro data exists, comprehensive in vivo comparative studies in animal models of major neurodegenerative diseases such as Alzheimer's, Parkinson's, or stroke are not extensively available in the public domain.
Comparative Efficacy: ONO-1603 vs. Tetrahydroaminoacridine (THA)
The most direct comparison of ONO-1603's neuroprotective effects has been with THA in a model of age-induced apoptosis in primary cultures of rat cerebral and cerebellar neurons.[1] This model simulates the gradual neuronal death observed in neurodegenerative conditions.
Quantitative Data Summary
| Parameter | ONO-1603 | Tetrahydroaminoacridine (THA) | Reference |
| Maximal Protective Effect | 0.03 µM | 10 µM | [1] |
| Potency Comparison | ~300 times more potent than THA | - | [1] |
| Effective Protective Range | 0.03 - 1 µM (Wide) | 3 - 10 µM (Narrow) | [1] |
| Neurotoxicity | Non-toxic up to 100 µM | Neurotoxic at ≥30 µM | [1] |
Experimental Protocols
Age-Induced Apoptosis in Cultured Neurons
A detailed methodology for the key experimental model used to compare ONO-1603 and THA is provided below.
Objective: To induce apoptosis in primary neuronal cultures through aging and assess the neuroprotective effects of ONO-1603 and THA.[1]
Cell Culture:
-
Primary cultures of cerebral cortical and cerebellar granule cells are prepared from Sprague-Dawley rats.[1]
-
Cells are plated on poly-L-lysine-coated dishes and maintained in a humidified incubator at 37°C with 5% CO2.
-
The culture medium is not changed, and no glucose is supplemented for over two weeks to induce "age-induced apoptosis".[1]
Drug Treatment:
-
ONO-1603 or THA is added to the culture medium at various concentrations at the beginning of the culture period.
Assessment of Neuroprotection:
-
Morphological Analysis: Neuronal viability and apoptosis are assessed using Toluidine Blue staining and Fluorescein Diacetate/Propidium Iodide (FDA/PI) staining.[1]
-
Biochemical Analysis: DNA laddering, a hallmark of apoptosis, is analyzed by agarose (B213101) gel electrophoresis of extracted DNA.[1]
-
Gene and Protein Expression: Overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) mRNA and protein accumulation are measured using standard molecular biology techniques (e.g., Northern blotting, Western blotting).[1]
Signaling Pathways and Experimental Workflow
Proposed Neuroprotective Signaling Pathway of ONO-1603
The following diagram illustrates the proposed signaling pathway through which ONO-1603 exerts its neuroprotective effects based on the available literature. ONO-1603 is shown to suppress the overexpression of GAPDH, a key event in age-induced neuronal apoptosis.[1] Additionally, it has been shown to increase the levels of m3-muscarinic acetylcholine receptor (mAChR) mRNA, which may contribute to its pro-survival effects.[2]
Caption: Proposed neuroprotective mechanism of ONO-1603.
Experimental Workflow for Comparing Neuroprotective Agents
The diagram below outlines the general experimental workflow for comparing the neuroprotective effects of ONO-1603 with an alternative compound in the age-induced apoptosis model.
Caption: Experimental workflow for in vitro comparison.
Conclusion
Based on the available in vitro data, ONO-1603 demonstrates superior neuroprotective properties compared to THA in the context of age-induced neuronal apoptosis. Its high potency, wide therapeutic window, and low toxicity profile make it a compelling candidate for further investigation. However, the current understanding of ONO-1603's efficacy is largely limited to this specific in vitro model. To fully validate its neuroprotective potential, further research is critically needed, including comparative studies in various in vivo models of neurodegenerative diseases. Such studies would be instrumental in elucidating its therapeutic relevance for conditions like Alzheimer's disease, Parkinson's disease, and stroke.
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ONO-1603 and THA (Tetrahydroaminoacridine) for Neuroprotection
For researchers and professionals in drug development, identifying promising neuroprotective agents is a critical endeavor. This guide provides a detailed comparative analysis of two such compounds: ONO-1603, a prolyl endopeptidase inhibitor, and Tetrahydroaminoacridine (THA), a well-known acetylcholinesterase inhibitor. This comparison focuses on their mechanisms of action, performance in preclinical studies, and safety profiles, supported by experimental data to aid in the evaluation of their therapeutic potential.
Executive Summary
ONO-1603 and THA both exhibit neuroprotective properties, but through distinct primary mechanisms. THA primarily acts by inhibiting acetylcholinesterase (AChE), thereby increasing acetylcholine (B1216132) levels in the synaptic cleft. ONO-1603, on the other hand, is a potent inhibitor of prolyl endopeptidase (PEP). Preclinical evidence suggests that ONO-1603 offers a significant advantage in terms of both potency and safety. It has demonstrated neuroprotective effects at much lower concentrations than THA and exhibits a wider therapeutic window with lower neurotoxicity.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative preclinical studies of ONO-1603 and THA.
Table 1: Comparative Efficacy in Neuronal Protection
| Parameter | ONO-1603 | THA (Tacrine) | Reference |
| Primary Mechanism | Prolyl Endopeptidase (PEP) Inhibitor | Acetylcholinesterase (AChE) Inhibitor | [1] |
| Maximal Neuroprotective Effect | 0.03 µM | 10 µM | [1] |
| Potency (relative to THA) | ~300 times more potent | - | [1] |
| Effective Protective Range | 0.03 - 1 µM | 3 - 10 µM | [1] |
Table 2: Comparative Safety Profile
| Parameter | ONO-1603 | THA (Tacrine) | Reference |
| Neurotoxicity | Non-toxic up to 100 µM | Severe neurotoxicity at ≥30 µM | [1] |
| Hepatotoxicity | Not reported in preclinical studies | A major concern leading to its withdrawal from the market | [2] |
Mechanism of Action and Signaling Pathways
ONO-1603: Prolyl Endopeptidase Inhibition and Downstream Effects
ONO-1603 exerts its neuroprotective effects primarily by inhibiting prolyl endopeptidase (PEP), a serine protease involved in the metabolism of several neuropeptides and hormones. The inhibition of PEP by ONO-1603 is thought to lead to a cascade of downstream effects that contribute to neuronal survival and function. One key observation is the suppression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression, which is implicated in neuronal apoptosis.[1] Additionally, ONO-1603 has been shown to increase the levels of m3-muscarinic acetylcholine receptor (mAChR) mRNA and stimulate phosphoinositide turnover, suggesting an influence on cholinergic signaling pathways, similar to THA, but through a different primary mechanism.[3]
THA (Tetrahydroaminoacridine): Cholinergic and Non-Cholinergic Pathways
THA's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, THA increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] This is particularly relevant in conditions like Alzheimer's disease, where there is a deficit in cholinergic function. Beyond its role as an AChE inhibitor, THA also exhibits effects on other signaling pathways. It has been shown to interact with muscarinic and nicotinic cholinergic receptors and can also influence potassium channels.[2] However, its clinical use has been hampered by significant hepatotoxicity.
Experimental Protocols
1. Neuronal Survival Assay
This protocol is a general method for assessing the neuroprotective effects of compounds like ONO-1603 and THA against age-induced apoptosis in primary neuronal cultures.
-
Cell Culture: Primary cultures of rat cerebral cortical or cerebellar granule cells are established.
-
Induction of Apoptosis: Neurons are maintained in culture for over two weeks without a medium change or glucose supplement to induce "age-induced apoptosis".[1]
-
Treatment: Test compounds (ONO-1603 or THA) are added to the culture medium at various concentrations at the beginning of the culture period or after a set period of aging.
-
Assessment of Neuronal Survival:
-
Morphological Analysis: Neuronal survival and neurite outgrowth are observed and quantified using microscopy after staining with dyes like toluidine blue or fluorescein (B123965) diacetate/propidium iodide.[1]
-
Biochemical Analysis: DNA laddering, a hallmark of apoptosis, is assessed by agarose (B213101) gel electrophoresis of DNA extracted from the cultured neurons.[1] Cell viability can also be quantified using assays such as the MTT assay, which measures mitochondrial activity.
-
2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method to determine the AChE inhibitory activity of compounds like THA.
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.
-
Reagents:
-
Acetylcholinesterase (AChE) enzyme solution.
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
DTNB solution.
-
Phosphate buffer (pH 8.0).
-
Test compound (THA) at various concentrations.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, AChE enzyme solution, and the test compound solution.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the ATCI and DTNB solution.
-
Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
3. Prolyl Endopeptidase (PEP) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds like ONO-1603 against PEP.
-
Principle: A fluorogenic or chromogenic substrate is used, which upon cleavage by PEP, releases a fluorescent or colored product that can be quantified. A common fluorogenic substrate is Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amido-4-methylcoumarin), and a common chromogenic substrate is Z-Gly-Pro-pNA (N-benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide).[4][5]
-
Reagents:
-
Purified prolyl endopeptidase enzyme.
-
Fluorogenic or chromogenic substrate.
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Test compound (ONO-1603) at various concentrations.
-
-
Procedure (Fluorogenic Assay):
-
In a 96-well plate, add the assay buffer, PEP enzyme solution, and the test compound solution.
-
Pre-incubate to allow inhibitor binding.
-
Initiate the reaction by adding the Z-Gly-Pro-AMC substrate.
-
Measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time.[5]
-
Calculate the reaction velocity and the percentage of inhibition for each compound concentration to determine the IC50 value.
-
Mandatory Visualization
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple actions of THA on cholinergic neurotransmission in Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Unveiling the Impact of ONO-1603 on M3 Muscarinic Acetylcholine Receptor mRNA Expression: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of investigational compounds on target gene expression is paramount. This guide provides a comparative analysis of ONO-1603's effect on the messenger RNA (mRNA) levels of the M3 muscarinic acetylcholine (B1216132) receptor (m3-mAChR), a key player in cholinergic neurotransmission and a therapeutic target for various neurological disorders.
This document contrasts the performance of ONO-1603, a prolyl endopeptidase inhibitor, with other relevant compounds, supported by available experimental data. Detailed methodologies for the key experiments are provided to ensure reproducibility and critical evaluation.
Comparative Efficacy in Modulating m3-mAChR mRNA
ONO-1603 has been identified as a compound that elevates the expression of m3-mAChR mRNA. To contextualize its efficacy, this guide compares it with tetrahydroaminoacridine (THA), another agent investigated for neuroprotective properties, and pirenzepine (B46924), a muscarinic antagonist.
| Compound | Concentration | Cell Type | Change in m3-mAChR mRNA Levels | Reference |
| ONO-1603 | 0.03 µM | Differentiating Rat Cerebellar Granule Neurons | Increased (Specific quantitative data not available in abstract) | [1] |
| Tetrahydroaminoacridine (THA) | 30 µM | Differentiating Rat Cerebellar Granule Neurons | Increased (Specific quantitative data not available in abstract) | [1] |
| Pirenzepine | 10 µM | Cultured Cerebellar Granule Cells | Significant Up-regulation (Specific quantitative data not available in abstract) | [2] |
Note: While the referenced abstracts confirm the upregulation of m3-mAChR mRNA, the precise fold change or percentage increase is not specified. Access to the full-text articles is required for this quantitative data.
Experimental Protocols
The following outlines a general methodology for assessing the effects of compounds like ONO-1603 on m3-mAChR mRNA levels, based on standard molecular biology techniques referenced in the literature.
Cell Culture and Treatment
-
Cell Line: Primary cultures of rat cerebellar granule neurons are established from postnatal day 7-8 rat pups.
-
Culture Conditions: Cells are plated on poly-L-lysine coated dishes and maintained in a suitable medium, such as Basal Medium Eagle (BME) supplemented with fetal calf serum, KCl, and antibiotics.
-
Compound Administration: After a designated period in culture (e.g., 8 days), the cells are treated with the desired concentrations of ONO-1603 (e.g., 0.03 µM), THA (e.g., 30 µM), or pirenzepine (e.g., 10 µM) for a specified duration. Control cultures receive vehicle treatment.
RNA Extraction and Northern Blot Analysis
A standard method for quantifying specific mRNA levels is Northern blotting.
-
RNA Isolation: Total RNA is extracted from the cultured cells using a guanidinium (B1211019) thiocyanate-phenol-chloroform-based method.
-
Gel Electrophoresis: A specified amount of total RNA (e.g., 15 µg) is denatured and separated by size on a formaldehyde-containing agarose (B213101) gel.
-
Transfer: The separated RNA is transferred from the gel to a nylon membrane via capillary blotting.
-
Hybridization: The membrane is incubated with a radiolabeled cDNA or cRNA probe specific for the m3-mAChR mRNA. A probe for a housekeeping gene (e.g., GAPDH) is used as a loading control.
-
Washing and Autoradiography: The membrane is washed under stringent conditions to remove non-specifically bound probe. The hybridized probe is then visualized by exposing the membrane to X-ray film.
-
Quantification: The intensity of the bands corresponding to the m3-mAChR mRNA is quantified using densitometry and normalized to the intensity of the housekeeping gene band.
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the experimental workflow and the proposed signaling pathways.
References
A Preclinical Showdown: ONO-1603 Versus Other Prolyl Endopeptidase Inhibitors in the Fight Against Dementia
For Immediate Release
In the relentless pursuit of effective treatments for dementia, particularly Alzheimer's disease, researchers have turned their attention to a class of enzymes known as prolyl endopeptidases (PEP). Inhibition of PEP is a promising therapeutic strategy, and several drug candidates have been evaluated in preclinical studies. This guide provides a comparative analysis of ONO-1603, a notable PEP inhibitor, against other potential anti-dementia drugs within the same class, focusing on their performance in preclinical models.
Mechanism of Action: A Common Target
ONO-1603 and its counterparts, including JTP-4819, S-17092, Z-Pro-prolinal, and KYP-2047, all function by inhibiting the prolyl endopeptidase enzyme. This enzyme is involved in the degradation of several neuropeptides and hormones that play crucial roles in learning, memory, and neuronal health. By inhibiting PEP, these drugs are hypothesized to increase the levels of these beneficial molecules in the brain, thereby offering neuroprotection and improving cognitive function.
In Vitro Efficacy: A Quantitative Comparison
The potency of these inhibitors against the PEP enzyme has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. Lower IC50 values indicate greater potency.
| Drug | IC50 Value (nM) | Source Organism for Enzyme |
| ONO-1603 | Effective at 30 nM (maximal neuroprotective effect) | Not specified in available literature |
| JTP-4819 | ~0.7-0.8 nM | Rat Brain |
| S-17092 | 1.2 nM | Not specified in available literature |
| Z-Pro-prolinal | 5 nM | Not specified in available literature |
| KYP-2047 | 0.023 nM (Ki value) | Not specified in available literature |
Note: The provided value for ONO-1603 represents the concentration for maximal neuroprotective effect, not a direct IC50 value for PEP inhibition.
Preclinical Performance in Animal Models of Cognitive Impairment
The ultimate test of a potential anti-dementia drug lies in its ability to improve cognitive function in vivo. Preclinical studies have utilized various animal models to assess the efficacy of these PEP inhibitors.
Scopolamine-Induced Amnesia Model
This model uses the drug scopolamine (B1681570) to induce a temporary state of amnesia in rodents, mimicking some of the cognitive deficits seen in Alzheimer's disease. The passive avoidance test is a common behavioral assay used in this model to evaluate learning and memory.
| Drug | Animal Model | Behavioral Test | Key Findings |
| ONO-1603 | Data not available | - | - |
| JTP-4819 | Rats | Passive Avoidance | Significantly prolonged retention time at doses of 1 and 3 mg/kg (p.o.).[1] |
| S-17092 | Rodents and monkeys | Various memory tasks | Successfully used to improve performance in tasks exploring short-term, long-term, reference, and working memory.[2] |
Aged Animal Models
Normal aging in rodents is associated with cognitive decline, providing another relevant model for studying potential anti-dementia drugs. The Morris water maze is a widely used test to assess spatial learning and memory in these models.
| Drug | Animal Model | Behavioral Test | Key Findings |
| ONO-1603 | Data not available | - | - |
| JTP-4819 | Aged Rats | Morris Water Maze | Administration of 1 mg/kg (p.o.) for 14 days improved memory deficits, as shown by a decrease in escape latency and path length.[1] |
Effects on Alzheimer's Disease Neuropathology
A critical aspect of any potential anti-dementia drug is its ability to impact the underlying neuropathological hallmarks of Alzheimer's disease, namely amyloid-beta plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.
Amyloid-Beta Pathology
Information regarding the direct effects of ONO-1603 and many other PEP inhibitors on amyloid-beta precursor protein (APP) processing and amyloid-beta (Aβ) levels in preclinical models is limited in the currently available literature. Further research is needed to elucidate their potential in this critical area.
Tau Pathology
Recent studies have begun to explore the link between PEP inhibition and tau pathology.
| Drug | Animal Model/Cell Line | Key Findings |
| ONO-1603 | Data not available | - |
| KYP-2047 | PS19 transgenic mice (tauopathy model) | Reduced tau burden in the brain and cerebrospinal fluid, and slowed cognitive decline.[2] |
Experimental Protocols
Prolyl Endopeptidase (PEP) Activity Assay (General Protocol)
This assay is used to determine the in vitro inhibitory activity of compounds against the PEP enzyme.
Materials:
-
Purified PEP enzyme
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Test compounds (e.g., ONO-1603, JTP-4819)
-
Microplate reader
Procedure:
-
The PEP enzyme is pre-incubated with various concentrations of the test compound in the assay buffer.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence generated by the cleavage of the substrate is measured over time using a microplate reader.
-
The rate of reaction is calculated, and the IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Passive Avoidance Test (General Protocol)
This test assesses fear-motivated learning and memory in rodents.
Apparatus:
-
A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Acquisition Trial: A rodent is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Retention Trial: After a set period (e.g., 24 hours), the rodent is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of better memory of the aversive experience.
-
Drug treatment is typically administered before the acquisition trial to assess its effect on learning, or after the acquisition trial to evaluate its impact on memory consolidation.
Morris Water Maze (General Protocol)
This test evaluates spatial learning and memory in rodents.
Apparatus:
-
A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase: Rodents are placed in the pool from different starting locations and must learn to find the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) and the path taken are recorded over several days of training.
-
Probe Trial: The platform is removed, and the rodent is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Drug treatment is typically administered throughout the acquisition phase.
Signaling Pathways and Logical Relationships
The proposed mechanism of action for prolyl endopeptidase inhibitors in dementia involves the modulation of multiple signaling pathways. By preventing the breakdown of neuropeptides, these inhibitors can enhance downstream signaling cascades that are crucial for neuronal survival and synaptic plasticity.
Caption: Mechanism of Prolyl Endopeptidase Inhibitors.
Caption: Preclinical Evaluation Workflow for Anti-Dementia Drugs.
Conclusion
ONO-1603 and other prolyl endopeptidase inhibitors represent a promising therapeutic avenue for the treatment of dementia. While in vitro studies have demonstrated the potent enzymatic inhibition of several compounds in this class, in vivo data, particularly for ONO-1603 in established cognitive and neuropathological models of Alzheimer's disease, remains limited in the public domain. JTP-4819 and S-17092 have shown efficacy in improving cognitive deficits in rodent models. Furthermore, the emerging evidence of KYP-2047's ability to reduce tau pathology is a significant development. A comprehensive head-to-head comparison of these drugs in standardized preclinical models, evaluating their effects on both cognitive function and the core pathologies of Alzheimer's disease, is crucial for identifying the most promising candidates for clinical development. Future research should focus on elucidating the in vivo efficacy of ONO-1603 in models of Alzheimer's disease to better understand its potential as a disease-modifying therapy.
References
- 1. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on spatial memory and central cholinergic neurons in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 17092: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of ONO-1603's Neurotrophic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison with Tetrahydroaminoacridine (THA)
ONO-1603 has been primarily compared with Tetrahydroaminoacridine (THA), another compound investigated for anti-dementia properties. The key differentiators identified in preclinical studies are its potency and toxicity profile.
| Parameter | ONO-1603 | Tetrahydroaminoacridine (THA) | Reference |
| Primary Mechanism | Prolyl Endopeptidase Inhibitor | Cholinesterase Inhibitor | [1] |
| Maximal Protective Effect (in vitro) | 0.03 µM | 10 µM | [1] |
| Effective Protective Range (in vitro) | 0.03 to 1 µM | 3 to 10 µM | [1] |
| Reported Neurotoxicity (in vitro) | Non-toxic to neurons up to 100 µM | Severe neurotoxicity at ≥30 µM | [1] |
| Potency Comparison | Approximately 300 times more potent than THA | - | [1] |
Experimental Protocols
The neurotrophic and neuroprotective properties of ONO-1603 have been assessed through various in vitro experiments. Below are the detailed methodologies for the key assays reported in the literature.
Neuronal Survival and Neurite Outgrowth Assay
Objective: To assess the effect of ONO-1603 on the survival and neurite extension of cultured neurons.
Methodology:
-
Cell Culture: Cerebellar granule cells are cultured in media containing 15 mM KCl.[2]
-
Treatment: ONO-1603 is added to the culture media at a concentration of 0.03 µM.[2]
-
Assessment of Neuronal Survival: Neuronal survival is markedly promoted in the presence of ONO-1603.[2]
-
Assessment of Neurite Outgrowth: Neurite outgrowth is enhanced by the addition of ONO-1603.[2]
-
Receptor Binding Assay: To assess the effect on muscarinic acetylcholine (B1216132) receptors (mAChRs), [3H]N-methylscopolamine binding to mAChRs is measured and is shown to be enhanced.[2]
Age-Induced Apoptosis Assay
Objective: To evaluate the neuroprotective effect of ONO-1603 against age-induced apoptosis in cultured central nervous system neurons.
Methodology:
-
Cell Culture: Primary cultures of rat cerebral cortical and cerebellar granule cells are maintained for over two weeks without medium change and glucose supplement to induce age-related apoptosis.[1]
-
Treatment: ONO-1603 or THA is added to the cultures.
-
Morphological Analysis: Neuronal apoptosis is assessed morphologically using Toluidine blue and fluorescein (B123965) diacetate/propidium iodide staining. Both ONO-1603 and THA effectively delay age-induced apoptosis.[1]
-
Biochemical Analysis: DNA laddering on agarose (B213101) gels is used to biochemically confirm the delay in apoptosis.[1]
Proposed Signaling Pathways and Mechanisms of Action
The neurotrophic and neuroprotective effects of ONO-1603 are attributed to two primary mechanisms: the inhibition of prolyl endopeptidase and the modulation of cholinergic signaling.
Prolyl Endopeptidase Inhibition and Suppression of GAPDH
ONO-1603 is a potent inhibitor of prolyl endopeptidase.[1] Studies suggest that its neuroprotective actions are mediated by the suppression of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) overexpression, which is implicated in neuronal apoptosis.[1]
Modulation of Cholinergic Signaling
ONO-1603 has been shown to increase the mRNA levels of the m3-muscarinic acetylcholine receptor (m3-mAChR) and stimulate mAChR-mediated phosphoinositide turnover. This suggests an enhancement of cholinergic neurotransmission, which is crucial for cognitive function.[2]
Comparison with Established Neurotrophic Factors
Direct comparative studies between ONO-1603 and established neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), or Neurotrophin-3 (NT-3) are not available in the reviewed literature. For context, these endogenous proteins are well-characterized regulators of neuronal survival, differentiation, and synaptic plasticity, acting through distinct receptor tyrosine kinases (TrkB for BDNF, TrkA for NGF, and TrkC for NT-3). Any potential neurotrophic benefits of a small molecule like ONO-1603 would need to be benchmarked against these standards in future independent studies.
Conclusion
The available data, primarily from studies conducted by its developer, suggests that ONO-1603 exhibits neurotrophic and neuroprotective properties in vitro. It appears to be a more potent and less toxic alternative to THA. Its mechanisms of action are proposed to involve the inhibition of prolyl endopeptidase, suppression of GAPDH overexpression, and enhancement of cholinergic signaling.
However, the core requirement for independent verification of these findings remains unfulfilled. For the scientific and drug development communities to fully assess the therapeutic potential of ONO-1603, rigorous, independently conducted studies are essential. Such studies should not only validate the initial findings but also include direct comparisons with well-established neurotrophic factors.
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of ONO 1603 in different neuronal cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the demonstrated efficacy of ONO-1603, a prolyl endopeptidase inhibitor with potential as an anti-dementia therapeutic. The available research primarily focuses on primary neuronal cultures, and this document summarizes the key findings, experimental methodologies, and implicated signaling pathways from these studies. To date, comparative efficacy studies of ONO-1603 in different immortalized neuronal cell lines (e.g., SH-SY5Y, PC12) have not been extensively reported in publicly available literature.
Quantitative Data Summary
The neuroprotective effects of ONO-1603 have been quantified in primary cultures of rat cerebral and cerebellar neurons, particularly in the context of delaying age-induced apoptosis. The following table summarizes the key quantitative findings from these studies, offering a comparison with the established anti-dementia drug, Tetrahydroaminoacridine (THA).
| Parameter | ONO-1603 | Tetrahydroaminoacridine (THA) | Neuronal Cell Type | Reference |
| Maximal Protective Effect | 0.03 µM | 10 µM | Rat Cerebral and Cerebellar Neurons | [1] |
| Effective Protective Range | 0.03 - 1 µM | 3 - 10 µM | Rat Cerebral and Cerebellar Neurons | [1] |
| Neurotoxicity | Non-toxic up to 100 µM | Neurotoxic at ≥30 µM | Rat Cerebral and Cerebellar Neurons | [1] |
| Effect on Neuronal Survival and Neurite Outgrowth | Markedly promotes survival and outgrowth at 0.03 µM | - | Differentiating Rat Cerebellar Granule Neurons | [2] |
| Effect on m3-mAChR mRNA Levels | Increased | Increased | Differentiating Rat Cerebellar Granule Neurons | [2] |
| Effect on mAChR-mediated Phosphoinositide Turnover | Stimulated | - | Differentiating Rat Cerebellar Granule Neurons | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies on ONO-1603's efficacy in primary neuronal cultures.
Primary Neuronal Cell Culture and Induction of Age-Related Apoptosis
-
Cell Source: Cerebral cortical and cerebellar granule neurons from neonatal rats.
-
Culture Conditions: Cells are plated on poly-L-lysine coated dishes and cultured in a chemically defined, serum-free medium.
-
Induction of Apoptosis: Age-induced apoptosis is achieved by maintaining the primary cultures for over two weeks without changing the medium or supplementing with glucose.[1][3]
-
Treatment: ONO-1603 or THA is added to the culture medium at various concentrations to assess their neuroprotective effects.
Assessment of Neuronal Survival and Apoptosis
-
Morphological Analysis: Neuronal viability and apoptosis are assessed morphologically using techniques such as toluidine blue staining and fluorescein (B123965) diacetate/propidium iodide staining.[1]
-
Biochemical Analysis: DNA laddering analysis on agarose (B213101) gels is used as a biochemical marker of apoptosis.[1]
Muscarinic Acetylcholine Receptor (mAChR) Binding Assay
-
Method: [3H]N-methylscopolamine binding to mAChRs is measured to quantify the density of these receptors.[2]
-
Procedure: Cultured cerebellar granule neurons are treated with ONO-1603. Cell membranes are then harvested and incubated with [3H]N-methylscopolamine. The amount of bound radioactivity is measured to determine the number of mAChR binding sites.
Measurement of Phosphoinositide (PI) Turnover
-
Method: The stimulation of mAChR-mediated phosphoinositide turnover is assessed by measuring the accumulation of inositol (B14025) phosphates.
-
Procedure: Neurons are pre-labeled with [3H]myo-inositol. After treatment with ONO-1603 and stimulation with a muscarinic agonist, the water-soluble inositol phosphates are extracted and separated by ion-exchange chromatography. The radioactivity of the inositol phosphate (B84403) fractions is then quantified.[2]
Gene Expression Analysis
-
Method: The levels of specific messenger RNA (mRNA), such as for the m3-muscarinic receptor and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), are quantified.
-
Procedure: Total RNA is extracted from the cultured neurons. The mRNA of interest is then quantified using techniques like Northern blotting or quantitative real-time polymerase chain reaction (qRT-PCR).[1][2]
Visualizations
Signaling Pathways Implicated in ONO-1603's Neuroprotective Effects
Caption: Proposed signaling pathways of ONO-1603's neuroprotective effects.
General Experimental Workflow for Assessing Neuroprotective Efficacy
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ONO-1603 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
ONO-1603 for Alzheimer's Disease: A Comparative Analysis of Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of ONO-1603, an investigational prolyl endopeptidase inhibitor, for Alzheimer's disease. Due to the preclinical nature of the available data for ONO-1603, this document contrasts its profile with established, clinically approved treatments: the acetylcholinesterase inhibitor Donepezil and the NMDA receptor antagonist Memantine. This guide aims to offer an objective overview based on available experimental data to inform research and development perspectives.
Executive Summary
ONO-1603 is a novel prolyl endopeptidase (PEP) inhibitor that has demonstrated neuroprotective properties in preclinical studies. Its mechanism of action, centered on the inhibition of PEP, suggests a potential role in mitigating neuronal apoptosis and enhancing cholinergic function. Preclinical data indicates ONO-1603 is significantly more potent and less toxic than earlier dementia treatments like tetrahydroaminoacridine (THA).
However, a critical gap in the current body of research is the absence of direct comparative clinical trials between ONO-1603 and current standard-of-care Alzheimer's medications. Donepezil and Memantine are approved therapies with extensive clinical data supporting their efficacy in symptom management. Therefore, this guide presents a comparison based on different levels of evidence: preclinical for ONO-1603 and clinical for the approved alternatives.
ONO-1603: A Preclinical Profile
ONO-1603 is a potent and selective inhibitor of prolyl endopeptidase, an enzyme implicated in the metabolism of neuropeptides and the processing of proteins involved in neuronal signaling.
Mechanism of Action
The proposed neuroprotective mechanism of ONO-1603 involves multiple pathways:
-
Inhibition of Prolyl Endopeptidase (PEP): By inhibiting PEP, ONO-1603 may prevent the degradation of certain neuropeptides that have neurotrophic or memory-enhancing effects.
-
Suppression of GAPDH Overexpression: Preclinical studies have shown that ONO-1603 can suppress the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis that is also implicated in apoptosis.[1]
-
Anti-Apoptotic Effects: ONO-1603 has been shown to delay age-induced apoptosis (programmed cell death) in cultured central nervous system neurons.[1]
-
Enhancement of Cholinergic Function: ONO-1603 has been observed to increase the levels of m3-muscarinic acetylcholine (B1216132) receptor (mAChR) mRNA, suggesting it may enhance cholinergic neurotransmission, a key pathway affected in Alzheimer's disease.[2]
Signaling Pathway of ONO-1603
Caption: Proposed signaling pathway of ONO-1603 in Alzheimer's disease.
Preclinical Data Summary
| Parameter | ONO-1603 | Tetrahydroaminoacridine (THA) |
| Mechanism of Action | Prolyl Endopeptidase Inhibitor | Cholinesterase Inhibitor |
| Maximal Neuroprotective Effect | 0.03 µM | 10 µM |
| Effective Protective Range | 0.03 - 1 µM | 3 - 10 µM |
| Neurotoxicity | Non-toxic up to 100 µM | Severe neurotoxicity at ≥30 µM |
| Effect on Neuronal Survival | Markedly promotes | Protects against apoptosis |
| Effect on Neurite Outgrowth | Enhances | Not reported |
Data sourced from preclinical studies in cultured rat cerebral cortical and cerebellar granule cells.[1]
Alternative Therapies: Clinically Approved Options
The current standard of care for Alzheimer's disease primarily involves symptomatic treatments. The most commonly prescribed medications are acetylcholinesterase inhibitors and NMDA receptor antagonists.
Donepezil: An Acetylcholinesterase Inhibitor
Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase. By preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and thinking, Donepezil increases its concentration in the brain, thereby improving cholinergic function.
Memantine: An NMDA Receptor Antagonist
Memantine works by blocking N-methyl-D-aspartate (NMDA) receptors in the brain. In Alzheimer's disease, excessive stimulation of these receptors by the neurotransmitter glutamate (B1630785) can lead to neuronal damage. Memantine protects neurons by modulating the activity of NMDA receptors.
Clinical Performance of Approved Alternatives
| Drug | Mechanism of Action | Indication | Key Efficacy Endpoints (Clinical Trials) |
| Donepezil | Acetylcholinesterase Inhibitor | Mild to severe Alzheimer's Disease | Modest improvements in cognitive function (ADAS-Cog scores), global function, and activities of daily living. |
| Memantine | NMDA Receptor Antagonist | Moderate to severe Alzheimer's Disease | Small improvements in cognition, global functioning, activities of daily living, and neuropsychiatric symptoms. |
Experimental Protocols
ONO-1603: Preclinical Assays
1. Age-Induced Apoptosis Assay [1]
-
Cell Culture: Primary cultures of rat cerebral cortical cells and cerebellar granule cells are maintained for over two weeks without medium change or glucose supplement to induce age-related apoptosis.
-
Treatment: Neurons are pretreated with varying concentrations of ONO-1603 or a comparator drug (e.g., THA).
-
Assessment of Apoptosis:
-
Morphological Analysis: Staining with toluidine blue and fluorescein (B123965) diacetate/propidium iodide to visualize cell viability and nuclear morphology characteristic of apoptosis.
-
Biochemical Analysis: DNA laddering analysis on agarose (B213101) gels to detect the characteristic fragmentation of DNA that occurs during apoptosis.
-
-
GAPDH Expression Analysis: Overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) mRNA and protein accumulation are measured using techniques such as Northern blotting and Western blotting.
2. Neurite Outgrowth Promotion Assay [2]
-
Cell Culture: Differentiating cerebellar granule cells are cultured in a medium containing a specific concentration of potassium chloride (e.g., 15 mM KCl).
-
Treatment: The cultures are supplemented with ONO-1603 at a neuroprotective concentration (e.g., 0.03 µM).
-
Assessment of Neuronal Survival and Neurite Outgrowth:
-
Microscopic Examination: Phase-contrast microscopy is used to visually assess neuronal survival and the extent of neurite extension.
-
Quantitative Analysis: Image analysis software can be used to quantify neurite length and branching.
-
-
Receptor Binding and Signaling Assays:
-
mAChR Binding: [3H]N-methylscopolamine binding assays are performed to quantify the density of muscarinic acetylcholine receptors.
-
Phosphoinositide Turnover: Measurement of mAChR-mediated phosphoinositide turnover to assess the functional activity of the signaling pathway.
-
Experimental Workflow: ONO-1603 Preclinical Evaluation
References
A Comparative Analysis of ONO-1603 and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective agent ONO-1603 against other classes of compounds with neuroprotective properties. The information is compiled from preclinical studies to offer a comprehensive overview of their mechanisms of action, and efficacy, supported by experimental data and detailed protocols.
Overview of ONO-1603
ONO-1603 is a novel, potent, and selective inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in the metabolism of neuropeptides and protein aggregation.[1][2][3] It has been investigated as a potential therapeutic agent for neurodegenerative diseases, particularly those associated with dementia.[1][4]
Mechanism of Action
ONO-1603 exerts its neuroprotective effects through a multi-faceted mechanism:
-
Inhibition of Prolyl Endopeptidase (PEP): By inhibiting PEP, ONO-1603 may prevent the breakdown of neuroprotective peptides and reduce the aggregation of toxic proteins, such as α-synuclein, which is a hallmark of Parkinson's disease.[3]
-
Anti-Apoptotic Effects: ONO-1603 has been shown to delay age-induced apoptosis (programmed cell death) in cultured central nervous system neurons.[1]
-
Suppression of GAPDH Overexpression: It robustly suppresses the overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) mRNA and the accumulation of GAPDH protein, a phenomenon linked to neuronal apoptosis.[1]
-
Cholinergic System Modulation: ONO-1603 enhances cholinergic neurotransmission by increasing the levels of m3-muscarinic acetylcholine (B1216132) receptor (mAChR) mRNA and stimulating mAChR-mediated phosphoinositide turnover.[4] This action is particularly relevant for conditions like Alzheimer's disease, where cholinergic deficits are a key feature.
Comparative Data of Neuroprotective Agents
The following tables summarize the quantitative data for ONO-1603 and other neuroprotective agents from various in vitro and in vivo studies. Direct comparative studies are limited, and thus, data is presented based on similar experimental models where available.
Table 1: Prolyl Endopeptidase Inhibitors
| Compound | Model | Endpoint | Efficacy | Reference |
| ONO-1603 | Age-induced apoptosis in rat cerebellar neurons | Neuronal Survival | Maximal protective effect at 0.03 µM | [1] |
| Potency vs. THA | ~300 times more potent | [1] | ||
| Differentiating rat cerebellar granule neurons | Neuronal Survival & Neurite Outgrowth | Marked promotion at 0.03 µM | [4] | |
| KYP-2047 | Oxidative stress-induced α-synuclein aggregation in cell lines | Reduction of α-synuclein inclusions | Significant reduction at low concentrations | [5] |
| Cell Viability | Beneficial effects on cell viability | [5] | ||
| A30P α-synuclein transgenic mice | Reduction of α-synuclein immunoreactivity | Significant reduction after 5-day treatment | [5][6] | |
| Z-Pro-Prolinal | Four-vessel-occlusion ischemia in rats | Protection of CA1 hippocampal neurons | Protected pyramidal cells from delayed neuronal death | [7] |
Table 2: Acetylcholinesterase Inhibitors
| Compound | Model | Endpoint | Efficacy | Reference |
| Donepezil | Neuronal cultures (Aβ toxicity) | Increased Cell Viability, Reduced Neuronal Death | Neuroprotective effects observed | [8][9] |
| Animal models | Cognitive and Behavioral Improvements | Decreased Aβ deposition, reduced neuronal death | [8][9] | |
| Rivastigmine | Neuronal cultures (Aβ toxicity) | Increased Cell Viability, Reduced Neuronal Death | Neuroprotective effects observed | [8][9] |
| Galantamine | Neuronal cultures (Aβ toxicity) | Increased Cell Viability, Reduced Neuronal Death | Neuroprotective effects observed | [8][9] |
Table 3: NMDA Receptor Antagonists
| Compound | Model | Endpoint | Efficacy | Reference |
| Memantine | Clinical trials in AD | Neuroprotection | Weak antagonist, well-tolerated | [10][11] |
| MK-801 | H2O2-induced cytotoxicity in hippocampal neurons | Cell Survival | Elevated cell survival to 87.2% at 5 µM | [12] |
| Prolonged status epilepticus in rats | Seizure Termination | ED50 of 1.4 mg/kg | [13] | |
| Dapnetin | NMDA-induced excitotoxicity in cortical neurons | Cell Viability | 87.5% neuroprotection at 10 µM | [14] |
Table 4: Antioxidants
| Compound | Model | Endpoint | Efficacy | Reference |
| Vitamin E | H2O2-induced cell damage in SH-SY5Y cells | Inhibition of LDH release, Increased Cell Viability | Tocotrienols more active than tocopherols | [15] |
| Coenzyme Q10 | KA-induced oxidative injury in vitro | Increased neuronal survival | Significant at 0.1 and 1 µM | [16] |
| Ferulic acid-1 | Rotenone-induced oxidative stress in SH-SY5Y cells | Neuroprotection | Potent antioxidant and neuroprotective effects | [17] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of ONO-1603 are provided below.
Age-Induced Apoptosis Assay in Primary Neuronal Culture
This protocol is based on the methodology described for assessing the anti-apoptotic effects of ONO-1603.[1]
References
- 1. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 4. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot protocol for GAPDH Antibody (NB300-324): Novus Biologicals [novusbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Effects of prolyl endopeptidase inhibitors and neuropeptides on delayed neuronal death in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies. | Semantic Scholar [semanticscholar.org]
- 15. biotna.net [biotna.net]
- 16. TUNEL staining [abcam.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe and Compliant Disposal of ONO-1603
The proper disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining regulatory compliance. For researchers, scientists, and professionals in drug development, adherence to established disposal protocols for compounds such as ONO-1603 is paramount. This document provides a procedural framework for the safe handling and disposal of chemical waste, emphasizing the primary importance of the Safety Data Sheet (SDS) and institutional guidelines.
General Chemical Disposal Protocol
The cornerstone of safe chemical disposal is the manufacturer-provided Safety Data Sheet (SDS). This document contains detailed information regarding the chemical's properties, hazards, and specific instructions for handling, storage, and disposal. In the absence of specific public information on ONO-1603, the following generalized workflow should be followed for any laboratory chemical.
Step 1: Chemical Identification and SDS Retrieval Begin by clearly identifying the chemical to be disposed of. Locate the corresponding Safety Data Sheet (SDS). This document is the most critical source of information.
Step 2: Consultation of Section 13: Disposal Considerations Within the SDS, navigate to Section 13, which is dedicated to disposal considerations. This section will provide specific instructions and classifications for the waste material.
Step 3: Waste Categorization Based on the information in the SDS and local regulations, determine the appropriate waste category for the chemical (e.g., hazardous, non-hazardous, biohazardous).
Step 4: Proper Segregation and Containment Segregate the chemical waste into a designated, clearly labeled, and chemically compatible waste container. Never mix incompatible waste streams.
Step 5: Adherence to Institutional Protocols Follow your institution's specific environmental health and safety (EHS) protocols for chemical waste disposal. This may include internal logging, storage requirements, and designated collection areas.
Step 6: Arranging for Professional Disposal Coordinate with your institution's EHS department to arrange for the pickup and disposal of the chemical waste by a certified waste disposal vendor.
Visualizing the Disposal Workflow
The following diagram illustrates the logical progression for the safe disposal of a laboratory chemical.
Caption: Standardized Workflow for Laboratory Chemical Disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
